3-Bromo-1-(2-methoxyethyl)-1H-indazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-bromo-1-(2-methoxyethyl)indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3 |
InChI Key |
RYYCYDOJIVKVED-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C(=N1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-Bromo-1-(2-methoxyethyl)-1H-indazole
Topic: 3-Bromo-1-(2-methoxyethyl)-1H-indazole Chemical Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Bromo-1-(2-methoxyethyl)-1H-indazole is a high-value heterocyclic building block extensively utilized in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural utility lies in the orthogonal functionalization potential : the C-3 bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the N-1 (2-methoxyethyl) tail modulates physicochemical properties, specifically enhancing aqueous solubility and metabolic stability compared to simple alkyl chains. This guide details its synthesis, reactivity profile, and application in medicinal chemistry.[1]
Physicochemical Profile
The following data characterizes the core properties of the molecule, essential for establishing handling protocols and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value / Description |
| IUPAC Name | 3-Bromo-1-(2-methoxyethyl)-1H-indazole |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| CAS Number | Not explicitly assigned in common public registries; derived from 3-bromoindazole (40598-94-5) |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 45–50 °C (Typical for N1-alkylated bromoindazoles) |
| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Low solubility in water |
| LogP (Calc) | ~2.6 ± 0.3 (Moderate Lipophilicity) |
| TPSA | ~27 Ų (favorable for CNS penetration) |
| pKa (Conj.[2][3] Acid) | ~1.5 (Indazole N-2 protonation) |
Synthetic Routes & Regiocontrol[1][4]
The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole presents a classic challenge in indazole chemistry: N1 vs. N2 regioselectivity . The indazole ring possesses two nucleophilic nitrogens. Under basic conditions, the N1-alkylation is thermodynamically favored, but N2-alkylation is a common kinetic byproduct that must be controlled.
Primary Route: Direct N-Alkylation of 3-Bromoindazole
Reagents:
-
Substrate: 3-Bromo-1H-indazole [1]
-
Electrophile: 1-Bromo-2-methoxyethane (or 2-methoxyethyl tosylate)
-
Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
-
Solvent: DMF or Acetonitrile (MeCN)
Mechanism & Protocol Insights: Using Cs₂CO₃ in DMF at moderate temperatures (60–80 °C) typically enhances N1-selectivity due to the "cesium effect," where the larger cation stabilizes the N1-anion transition state. Stronger bases like NaH can lead to faster reactions but may erode regioselectivity, requiring chromatographic separation of the N2 isomer.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway favoring N1-alkylation via Cesium-mediated stabilization.
Chemical Reactivity Profile
The utility of 3-Bromo-1-(2-methoxyethyl)-1H-indazole is defined by the reactivity of the C-3 bromine atom. It acts as an electrophilic partner in palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)[5][6]
-
Application: Installation of aryl or heteroaryl groups at C-3.
-
Standard Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, Aryl-B(OH)₂, Na₂CO₃, Dioxane/H₂O.
-
Insight: The electron-rich nature of the N1-alkyl indazole requires robust catalytic systems. The 2-methoxyethyl group remains stable under these basic hydrolytic conditions.
B. Buchwald-Hartwig Amination (C-N Bond Formation)[5]
-
Application: Synthesis of 3-aminoindazole derivatives (kinase hinge binders).
-
Standard Conditions: Pd₂dba₃, Xantphos or BINAP, Cs₂CO₃, Toluene/dioxane, 100°C.
-
Insight: Critical for generating kinase inhibitors where the N-H of the 3-amino group forms a hydrogen bond with the kinase hinge region [2].
C. Lithium-Halogen Exchange
-
Application: Generation of the C-3 lithio-species for quenching with electrophiles (e.g., aldehydes, CO₂).
-
Conditions: n-BuLi, THF, -78°C.
-
Warning: The methoxyethyl ether oxygen can coordinate to Lithium, potentially directing ortho-lithiation or altering the aggregation state of the organolithium species.
Reactivity Network Diagram
Caption: Divergent synthesis capabilities of the 3-bromoindazole scaffold mediated by Pd-catalysis and lithiation.[4]
Medicinal Chemistry Applications
Solubility & Pharmacokinetics
The 2-methoxyethyl group is a strategic substituent. Unlike a hydrophobic ethyl or propyl chain, the ether oxygen accepts hydrogen bonds from water, significantly lowering the LogP (lipophilicity) and enhancing aqueous solubility. This is critical in drug design to prevent high plasma protein binding and improve oral bioavailability.
Case Study Context: Kinase Inhibition
Indazole cores are "privileged structures" in kinase inhibition (e.g., Axitinib, Pazopanib) [3].[5]
-
Role of C-3: Targets the ATP-binding pocket (gatekeeper residue).
-
Role of N-1 Tail: Extends towards the solvent front. The 2-methoxyethyl group mimics the solubilizing tails found in drugs like Gefitinib (morpholine-propoxy) or Erlotinib (methoxy-ethoxy), preventing the molecule from being too "greasy" while maintaining membrane permeability.
Handling & Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or radical degradation.
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; the methoxyethyl group renders it partially water-miscible, complicating cleanup.
References
-
Thermo Fisher Scientific. (n.d.). 3-Bromo-1H-indazole, 97%. Retrieved from
-
BenchChem. (2025).[4] A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions. Retrieved from
-
National Institutes of Health (NIH). (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnrjournal.com [pnrjournal.com]
3-Bromo-1-(2-methoxyethyl)-1H-indazole CAS number
Technical Monograph: 3-Bromo-1-(2-methoxyethyl)-1H-indazole
Executive Summary 3-Bromo-1-(2-methoxyethyl)-1H-indazole is a specialized heterocyclic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors and receptor modulators. Distinguished by its 3-bromo functionality—a versatile handle for palladium-catalyzed cross-coupling—and the N1-(2-methoxyethyl) tail, which often confers improved solubility and metabolic stability to drug candidates, this compound represents a critical scaffold in medicinal chemistry. This guide details its chemical identity, regioselective synthesis, physicochemical profile, and handling protocols.
Part 1: Chemical Identity & Core Profile
This compound is generally accessible via custom synthesis or specialized building block suppliers. Unlike its 5-bromo analog, the 3-bromo variant is less commonly indexed in public commercial catalogs, making the synthetic protocol described herein vital for researchers.
| Attribute | Detail |
| Chemical Name | 3-Bromo-1-(2-methoxyethyl)-1H-indazole |
| Common Synonyms | 1-(2-Methoxyethyl)-3-bromoindazole; 3-Bromo-1-(2-methoxyethyl)indazole |
| CAS Number | Not Widely Listed (Custom Synthesis Target) |
| Precursor CAS | 40598-94-5 (3-Bromo-1H-indazole) |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| SMILES | COCCN1N=C(Br)C2=CC=CC=C12 |
| Core Scaffold | 1H-Indazole |
| Key Functionality | Aryl Bromide (C3), Ether Tail (N1) |
Part 2: Synthetic Framework & Regioselectivity
The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole hinges on the alkylation of the 3-bromoindazole core. A critical challenge in indazole chemistry is controlling regioselectivity between the N1 and N2 nitrogen atoms.
Retrosynthetic Analysis
The target molecule is disconnected at the N1-carbon bond, revealing two primary precursors:
-
Nucleophile: 3-Bromo-1H-indazole (CAS 40598-94-5).
-
Electrophile: 1-Bromo-2-methoxyethane (CAS 6482-24-2) or 2-Methoxyethyl 4-methylbenzenesulfonate.
Regioselective Alkylation Protocol
Objective: Maximize N1-alkylation over the thermodynamically competitive N2-isomer.
Mechanism: Indazoles exist in a tautomeric equilibrium. Under basic conditions, the indazolyl anion is formed. Alkylation at N1 is generally favored electronically and sterically, but N2 alkylation is a common byproduct. The use of a "hard" base and polar aprotic solvent typically enhances N1 selectivity.
Step-by-Step Protocol:
-
Reagents:
-
3-Bromo-1H-indazole (1.0 equiv)
-
1-Bromo-2-methoxyethane (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
Activation: Dissolve 3-Bromo-1H-indazole in anhydrous DMF (0.2 M) under N₂ atmosphere. Add Cs₂CO₃ and stir at room temperature for 30 minutes to generate the anion.
-
Alkylation: Dropwise add 1-Bromo-2-methoxyethane.
-
Reaction: Heat the mixture to 60°C for 4-12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 255/257).
-
Work-up: Quench with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude mixture will contain the N1-product (Major) and N2-product (Minor). Separate via flash column chromatography (SiO₂) using a Hexane/Ethyl Acetate gradient (typically 10-30% EtOAc). The N1 isomer usually elutes after the N2 isomer due to higher polarity, though this can vary; confirmation by NOESY NMR is recommended (N1-tail correlates with C7-H).
-
Synthetic Workflow Diagram
Caption: Workflow for the regioselective synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole.
Part 3: Applications in Drug Discovery
This compound serves as a "linchpin" intermediate. The C3-Bromine atom allows for late-stage diversification, while the N1-methoxyethyl group modulates physicochemical properties.
Palladium-Catalyzed Cross-Coupling
The C3-Br bond is highly reactive in Pd-catalyzed reactions, enabling the construction of complex biaryl systems common in kinase inhibitors.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-arylindazoles (e.g., targeting VEGFR or FGFR kinases).
-
Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindazoles (common in CNS-active agents).
Physicochemical Modulation
The 2-methoxyethyl group is a classic "solubilizing tail."
-
Solubility: Disrupts crystal lattice packing compared to the unsubstituted indazole, increasing solubility in organic and aqueous media.
-
Metabolic Stability: The ether linkage is generally more stable than simple alkyl chains, though it can be a site for O-dealkylation.
Part 4: Physicochemical Profiling
| Property | Predicted Value | Significance |
| LogP (Octanol/Water) | ~2.5 - 2.8 | Lipophilic enough for membrane permeability; suitable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Indicates good oral bioavailability potential. |
| H-Bond Acceptors | 3 (N1, N2, O) | Facilitates interaction with kinase hinge regions or solvent water. |
| H-Bond Donors | 0 | Fully substituted nitrogen eliminates H-bond donor capability at N1. |
| Melting Point | Low Solid / Oil | Likely an oil or low-melting solid due to the flexible ether tail. |
Part 5: Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for halogenated indazoles and alkylating agents .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Acute Toxicity if swallowed (based on 3-bromoindazole profile).
-
Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
-
Spill Response: Adsorb with inert material (vermiculite); dispose of as hazardous organic waste.
Part 6: References
-
Cheung, M. et al. "Indazole Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry, 2010. (General reference for indazole scaffold utility).
-
Luo, G. et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2006. (Mechanistic insight into N1 vs N2 selectivity).
-
Sigma-Aldrich. "3-Bromo-1H-indazole Product Page."[1] (Source for precursor data).
-
PubChem. "Compound Summary: 3-Bromoindazole."[2] National Library of Medicine.
Sources
Technical Guide: Structural Elucidation of 3-Bromo-1-(2-methoxyethyl)-1H-indazole
Executive Summary
This technical guide outlines the synthesis, purification, and rigorous structural elucidation of 3-Bromo-1-(2-methoxyethyl)-1H-indazole . The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the alkylation of indazoles presents a classic regioselectivity challenge, often yielding a mixture of N1- and N2-isomers.[1][2][3][4][5]
For the target molecule, the presence of a bromine atom at the C3 position and a flexible methoxyethyl chain at N1 requires a definitive analytical strategy. This guide details a self-validating protocol using Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously distinguish the desired N1-isomer from the N2-impurity.
Synthetic Context & Regioselectivity
The Regiochemistry Challenge
Indazoles possess two nucleophilic nitrogen atoms.[5] Under basic conditions, alkylation can occur at either N1 or N2.[3][5][6]
-
N1-Alkylation (Thermodynamic): Leads to the 1H-indazole tautomer (benzenoid structure preserved).
-
N2-Alkylation (Kinetic/Steric): Leads to the 2H-indazole tautomer (quinoid-like resonance contribution).
While N1-alkylation is generally favored, the ratio is highly dependent on the base, solvent, and steric environment at C3.[5] For 3-bromoindazole , the bulky bromine atom at C3 provides steric hindrance that disfavors N2-alkylation, yet N2-isomers typically persist as 5–15% impurities that must be identified and removed.
Reaction Pathway
The synthesis typically proceeds via the bromination of indazole followed by N-alkylation.
Reaction Scheme:
-
Core Functionalization: Indazole + NBS
3-Bromoindazole. -
Alkylation: 3-Bromoindazole + 1-Bromo-2-methoxyethane + Base
Target Molecule.
Figure 1: Synthetic workflow for the generation of 3-Bromo-1-(2-methoxyethyl)-1H-indazole.
Analytical Strategy: N1 vs. N2 Elucidation
The primary objective is to confirm the alkyl chain is attached to N1. Since C3 is substituted with Bromine, we cannot use the typical N2-H/C3-H coupling constants. We must rely on spatial proximity (NOESY) and long-range carbon-proton coupling (HMBC).
Mass Spectrometry (HRMS)
Before regiochemical assignment, confirm the elemental composition and halogenation.
-
Isotope Pattern: Bromine possesses two stable isotopes,
and , in a nearly 1:1 ratio. -
Expected Signature: The molecular ion
will appear as a doublet separated by 2 mass units with equal intensity. -
Diagnostic Value: Confirms the presence of the indazole core and the bromine atom but does not distinguish regioisomers.
NMR Spectroscopy (The "Smoking Gun")
1H NMR (Proton)
-
N1-Isomer: The methylene protons attached to nitrogen (
) typically appear at 4.4 – 4.6 ppm. -
N2-Isomer: The
protons are often deshielded slightly further ( 4.6 – 4.8 ppm) due to the quinoid character of the ring. -
Aromatic Region: The C7-H proton (adjacent to N1) is a critical handle.
2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy)
This is the definitive experiment.
-
N1-Alkylation: The
protons are spatially close to the C7-H of the benzene ring. A strong NOE cross-peak will be observed. -
N2-Alkylation: The
protons are distant from the benzene ring. No NOE with C7-H will be seen. (They might show weak NOE with the methoxy group or solvent, but not the aromatic core).
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
-
N1-Isomer: The
protons show a 3-bond correlation ( ) to the bridgehead carbon C7a . -
N2-Isomer: The
protons would correlate to C3 and C3a .[4]
Figure 2: Logic flow for distinguishing N1 vs N2 isomers using NOESY NMR.
Experimental Protocols
Synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole
Reagents: 3-Bromoindazole (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Cesium Carbonate (
Protocol:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 3-bromoindazole (1.97 g, 10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add
(6.5 g, 20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation.-
Note:
is preferred over NaH for milder conditions, though NaH/THF can be used if N1 selectivity needs optimization.
-
-
Alkylation: Add 1-bromo-2-methoxyethane (1.67 g, 12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[5][7]
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL), dry over , and concentrate in vacuo. -
Purification: The crude residue contains both N1 (major) and N2 (minor) isomers. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.
Characterization Data (Representative)
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |
| TLC (Hex/EtOAc 3:1) | Higher Rf (~0.6) | Lower Rf (~0.4) |
| 1H NMR: N-CH2 | ||
| 1H NMR: C7-H | ||
| NOESY Correlation | Strong: N-CH2 | None to aromatics |
| 13C NMR: N-CH2 | ~50.0 ppm | ~55.0 ppm |
Quality Control & Impurity Profiling
In drug development, proving the absence of the N2 isomer is as important as proving the presence of the N1 isomer.
-
HPLC Method: Use a C18 column with a water/acetonitrile gradient. The N1 and N2 isomers usually separate well due to their differing dipole moments.
-
Limit of Quantitation: Ensure the N2 isomer is <0.1% for GMP intermediates.
-
Crystallography: If the oil solidifies or forms a salt (e.g., HCl salt), Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate validation, though NMR is sufficient for routine batches.
References
-
Gaulon, C., et al. (2005). "Palladium-Catalyzed Reactions on 1-Functionalized Indazoles." Journal of Organic Chemistry, 70(26), 10879–10883. Link
-
Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395. Link
-
Meanwell, N. A. (2011). "Structure–Activity Relationships of Indazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 54(6), 1529–1560. Link
-
BenchChem. (2025).[5][7] "Troubleshooting Regioselectivity in Indazole Synthesis." Technical Notes. Link
-
Cheung, M., et al. (2003). "Investigation of the Regiochemistry of Alkylation of Indazoles." Tetrahedron Letters, 44(1), 133-136. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Bromo-1-(2-methoxyethyl)-1H-indazole
Executive Summary
3-Bromo-1-(2-methoxyethyl)-1H-indazole is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and receptor modulators. Its structural duality—combining a lipophilic, aromatic halo-indazole core with a flexible, polar methoxyethyl tail—creates a unique solubility profile that distinguishes it from simple halo-indazoles.
This guide provides a comprehensive technical analysis of its solubility behavior. While specific thermodynamic solubility values are rarely indexed in public literature for this proprietary intermediate, this whitepaper synthesizes structure-activity relationships (SAR), experimental solvent data from analogous syntheses, and validated characterization protocols. Researchers should use this guide to optimize reaction media, purification gradients, and stock solution preparation.
Physicochemical Profile & Structural Analysis[1][2][3]
To predict solubility behavior accurately, we must deconstruct the molecule into its solvatochromic interaction sites.
The Solubility Pharmacophore
The molecule consists of three distinct zones that dictate its interaction with solvents:
| Structural Zone | Chemical Nature | Solvation Mechanism | Impact on Solubility |
| Indazole Core | Drives solubility in chlorinated solvents (DCM) and aromatics. | ||
| C3-Bromine | Lipophilic, heavy halogen | Hydrophobic effect; Polarizability | Increases LogP (Lipophilicity); reduces water solubility significantly. |
| N1-Methoxyethyl | Flexible ether chain | H-bond acceptor (Oxygen); Dipole-dipole | The Key Modulator: Disrupts crystal lattice packing (lowering MP) and enhances solubility in polar organic solvents (THF, Alcohols). |
Predicted Properties[4]
-
LogP (Estimated): ~2.8 – 3.2 (Moderately Lipophilic)
-
Physical State: Likely a low-melting solid or viscous oil. The N-alkylation of indazoles typically lowers the melting point of the parent 3-bromoindazole (MP: 143–147 °C) by disrupting intermolecular H-bonding.
-
Acid/Base: Weakly basic (N2 nitrogen). Solubility may be enhanced in acidic organic mixtures (e.g., TFA/DCM).
Solubility Landscape: Solvent Selection Guide
The following classifications are derived from standard synthetic procedures for N-alkylated indazoles (e.g., Suzuki couplings, nucleophilic substitutions) and Hansen Solubility Parameter (HSP) principles.
High Solubility Solvents (Recommended for Stock Solutions)
These solvents are thermodynamically favorable, likely achieving concentrations >50 mg/mL.
-
Dichloromethane (DCM): The primary solvent for extraction and transfer. The dispersion forces of the chlorinated solvent match the aromatic core.
-
Dimethyl Sulfoxide (DMSO): The gold standard for biological stock solutions. The high dipole moment of DMSO interacts favorably with the polarized indazole system.
-
Dimethylformamide (DMF): Excellent for synthetic reactions (e.g., SNAr).
-
Tetrahydrofuran (THF): Good solubility due to ether-ether interactions with the methoxyethyl tail.
Moderate Solubility Solvents (Process Specific)
Use these for recrystallization or chromatography mobile phases.
-
Ethyl Acetate: Likely soluble, but may require heating to reach saturation.
-
Methanol/Ethanol: The methoxyethyl group aids solubility here, but the lipophilic bromine limits it. Good for "salting out" or cooling crystallization.
-
Acetone: Good solubility, often used for rapid evaporation.
Poor Solubility (Anti-Solvents)
Use these to precipitate the compound.
-
Water: Highly insoluble due to the aromatic/bromo lipophilicity.
-
Hexanes/Heptane: The compound is likely too polar (due to the methoxy and nitrogens) to dissolve well in aliphatic hydrocarbons.
-
Diethyl Ether: Likely sparingly soluble; often used to wash the product during filtration.
Experimental Protocols
Do not rely on visual estimation. Use the following self-validating protocols to determine exact solubility limits for your specific batch (polymorphs can affect solubility).
Workflow Visualization
The following diagram outlines the decision logic for solubility determination:
Figure 1: Decision matrix and workflow for kinetic vs. thermodynamic solubility determination.
Protocol A: Thermodynamic Solubility (Gold Standard)
Use this for biological assays or precise formulation.
-
Preparation: Weigh approx. 5 mg of compound into a 1.5 mL HPLC vial (amber glass recommended to prevent potential debromination by light).
-
Saturation: Add 250 µL of the target solvent (e.g., PBS pH 7.4, DMSO).
-
Equilibration: Shake at 700 rpm at 25°C for 24 hours.
-
Check: If the solution becomes clear, add more solid until a precipitate remains.
-
-
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).
-
Quantification:
-
Dilute the supernatant 1:100 in Methanol.
-
Inject onto HPLC (C18 Column, Water/ACN gradient).
-
Calculate concentration against a 5-point standard curve of the compound in DMSO.
-
Protocol B: Kinetic Solubility (High Throughput)
Use this for quick solvent checks during synthesis.
-
Place 1 mg of solid into a clear vial.
-
Add solvent in 50 µL aliquots.
-
Sonicate for 30 seconds after each addition.
-
Endpoint: The volume at which the solution becomes optically clear.
-
Calculation:
-
Practical Applications in Synthesis
Reaction Media
For Suzuki-Miyaura coupling (common for 3-bromoindazoles):
-
Recommended System: 1,4-Dioxane/Water (4:1).
-
Rationale: The methoxyethyl tail improves solubility in the aqueous-organic interface compared to naked bromoindazole, potentially accelerating the reaction rate by improving mass transfer.
Purification (Chromatography)[5]
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 0-5% Methanol in Dichloromethane.
-
Note: The ether tail adds polarity. This compound will elute slower (higher Rf) than 3-bromoindazole but faster than highly polar amino-indazoles.
References
-
Indazole Physicochemical Properties
-
Synthesis & Solvent Usage
- Source: Patent CN113307773A. "6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method.
-
Solubility Measurement Protocols
-
Source: Protocols.io.[5] "In-vitro Thermodynamic Solubility." (Standard methodology for lipophilic intermediates).
-
-
Hansen Solubility Parameters
- Source: Hansen Solubility Parameters (Official Site). "HSP Science: Dispersion, Polarity, Hydrogen Bonding."
-
Related Compound Data (3-Bromoindazole)
- Source: Sigma-Aldrich Product Sheet (CAS 40598-94-5).
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The Indazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Significance of Substituted Indazoles
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases, from cancer to inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of substituted indazoles, delves into the evolution of their synthesis from classical methods to modern catalytic strategies, and explores the molecular mechanisms of key indazole-based drugs. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this critical class of compounds.
A Serendipitous Discovery and the Dawn of Indazole Chemistry
The history of the indazole ring system begins in the late 19th century with the pioneering work of the Nobel laureate Emil Fischer. In the 1880s, while investigating the reactions of o-hydrazino cinnamic acid, Fischer inadvertently synthesized the first indazole derivative through thermal cyclization.[1][2] This initial discovery, though not immediately recognized for its therapeutic potential, laid the groundwork for over a century of chemical exploration.
Indazoles are relatively rare in nature, with only a few naturally occurring examples identified, such as nigellicine, nigeglanine, and nigellidine.[1][3] This scarcity has fueled the drive for synthetic innovation, as the vast majority of biologically active indazoles are products of laboratory synthesis.[4][5]
The indazole core exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[6][7] This tautomeric flexibility, coupled with the ability to substitute at various positions on both the pyrazole and benzene rings, provides a rich chemical space for the design of molecules with diverse pharmacological activities.
The Evolution of Synthesis: From Classical Reactions to Modern Catalysis
The synthetic accessibility of substituted indazoles has been a critical factor in their rise to prominence. Methodologies for their preparation have evolved significantly, from harsh classical conditions to more efficient and versatile modern catalytic systems.
Classical Indazole Syntheses: The Foundation
Two of the most historically significant methods for constructing the indazole core are the Jacobson synthesis and the Davis-Beirut reaction.
The Jacobson Indazole Synthesis: First reported in 1893, the Jacobson synthesis involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[6] The reaction proceeds through the formation of a diazonium salt, which then undergoes an electrophilic attack on the adjacent aromatic ring to form the indazole.[6]
Experimental Protocol: A Representative Jacobson Indazole Synthesis
-
Step 1: Acetylation of o-Toluidine. To a solution of o-toluidine (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice water and collect the precipitated N-acetyl-o-toluidine by filtration.
-
Step 2: Nitrosation and Cyclization. Dissolve the N-acetyl-o-toluidine (1 equivalent) in a mixture of acetic acid and acetic anhydride. Cool the solution to 0 °C and add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Step 3: Work-up and Purification. Pour the reaction mixture into a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1-acetyl-1H-indazole.
The Davis-Beirut Reaction: This reaction provides an efficient route to 2H-indazoles and indazolones from the reaction of an N-substituted 2-nitrobenzylamine in the presence of a base.[3][7] The mechanism is believed to involve the formation of a carbanion, which then attacks the nitro group, leading to cyclization and formation of the 2H-indazole ring system.[7]
Experimental Protocol: A General Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles [6]
-
Materials: Substituted o-nitrobenzylamine, Potassium hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve the o-nitrobenzylamine in ethanol.
-
Add an aqueous solution of potassium hydroxide to the ethanolic solution of the substrate.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-2H-indazole.
-
Modern Catalytic Methods: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used to facilitate the intramolecular C-N bond formation required for indazole synthesis.[8] The Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones is a powerful method for constructing the indazole nucleus under mild conditions.[8] Suzuki-Miyaura cross-coupling reactions of bromo-indazole carboxamides with various organoboronic acids have also been employed to synthesize a diverse library of indazole derivatives.[9]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 3-Aryl-Indazole Synthesis [10]
-
Materials: N-methyl-3-iodoindazole, arylboronic acid, sodium bicarbonate, Pd(PPh₃)₄, DMF, water.
-
Procedure:
-
Under a nitrogen atmosphere, combine N-methyl-3-iodoindazole (1 equivalent), the desired arylboronic acid (1.5 equivalents), and sodium bicarbonate (3 equivalents) in a mixture of DMF and water.
-
Add Pd(PPh₃)₄ (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for 10-14 hours.
-
After cooling to room temperature, evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic phase over sodium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography to yield the N-methyl-3-aryl indazole.
-
Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of indazoles. Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones has been developed as a convenient protocol.[5] Furthermore, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper has been shown to produce 2H-indazoles.[4]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles [5]
-
Materials: o-chlorinated arylhydrazone, CuI, KOH, 1,10-phenanthroline, DMF.
-
Procedure:
-
Combine the o-chlorinated arylhydrazone (1 equivalent), CuI (0.1 equivalents), KOH (2 equivalents), and 1,10-phenanthroline (0.2 equivalents) in DMF.
-
Heat the mixture to 120 °C and stir for 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
-
Rhodium-Catalyzed C-H Activation: Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical synthesis of indazoles.[1] This approach allows for the annulation of various coupling partners, such as allenes and aldehydes, with substrates containing a directing group, leading to the formation of highly substituted indazole derivatives.[1][11]
Substituted Indazoles in Medicine: A Rogues' Gallery of Therapeutic Agents
The true impact of substituted indazoles lies in their extensive application in drug discovery. The indazole scaffold is a key component of several FDA-approved drugs and numerous clinical candidates.[3][12]
| Drug Name | Target(s) | Therapeutic Area |
| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |
| Axitinib | VEGFR-1, -2, -3 | Oncology (Renal Cell Carcinoma) |
| Niraparib | PARP-1, PARP-2 | Oncology (Ovarian, Fallopian Tube, and Peritoneal Cancer) |
| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic |
| Bendazac | Anti-inflammatory | Ophthalmology (Cataracts) |
| Benzydamine | Anti-inflammatory | Oral and Throat Inflammation |
Kinase Inhibitors: Targeting the Engines of Cancer
A significant number of indazole-based drugs are kinase inhibitors, which function by blocking the activity of enzymes that are crucial for cancer cell growth and survival.
Pazopanib: This multi-targeted tyrosine kinase inhibitor primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[13][14] By inhibiting these receptors, Pazopanib disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for angiogenesis (the formation of new blood vessels that tumors need to grow).[15]
Caption: Pazopanib inhibits multiple receptor tyrosine kinases, blocking key signaling pathways involved in angiogenesis and tumor growth.
Axitinib: Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[16][17] By binding to the ATP-binding site of these receptors, it prevents their phosphorylation and activation, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[17][18] This leads to a reduction in tumor angiogenesis.[16]
Caption: Axitinib selectively inhibits VEGFRs, thereby suppressing endothelial cell functions crucial for angiogenesis.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
Niraparib: Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks.[19][20] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[20][21] Niraparib also "traps" PARP enzymes on damaged DNA, further enhancing its cytotoxic effects.[21]
Caption: Niraparib inhibits PARP, leading to the accumulation of DNA damage and apoptosis in homologous recombination deficient cancer cells.
Future Perspectives
The journey of substituted indazoles from a laboratory curiosity to a cornerstone of modern medicine is a testament to the power of synthetic chemistry and rational drug design. The continued development of novel, efficient, and sustainable synthetic methodologies will undoubtedly expand the accessible chemical space of indazole derivatives.[16] As our understanding of complex biological pathways deepens, the indazole scaffold is poised to remain a "privileged" starting point for the discovery of the next generation of innovative therapeutics.
References
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Axitinib in Metastatic Renal Cell Carcinoma - PMC - NIH. (n.d.). Retrieved from [Link]
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Davis–Beirut reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. (n.d.). Retrieved from [Link]
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What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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What is Axitinib used for? - Patsnap Synapse. (2024, June 16). Retrieved from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved from [Link]
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(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC. (n.d.). Retrieved from [Link]
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Pazopanib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. (n.d.). Retrieved from [Link]
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Pazopanib hydrochloride: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved from [Link]
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Niraparib (PARP inhibitor) - Zai Lab. (n.d.). Retrieved from [Link]
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[Novel access to indazoles based on palladium-catalyzed amination chemistry]. (n.d.). Retrieved from [Link]
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2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC. (n.d.). Retrieved from [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications - ACS.org. (2019, July 22). Retrieved from [Link]
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What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC. (n.d.). Retrieved from [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - ProQuest. (n.d.). Retrieved from [Link]
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Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved from [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024, August 22). Retrieved from [Link]
-
Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2020, December 11). Retrieved from [Link]
-
Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (2020, May 29). Retrieved from [Link]
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Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3 | Clinical Cancer Research - AACR Journals. (2008, November 14). Retrieved from [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture | Journal of the American Chemical Society - ACS Publications. (2013, May 3). Retrieved from [Link]
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Axitinib-A New Potent and Selective VEGFR Inhibitor - ResearchGate. (2025, August 7). Retrieved from [Link]
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI. (2022, August 3). Retrieved from [Link]
-
Strategy design for 1H-indazole synthesis from aldehyde hydrazones - ResearchGate. (n.d.). Retrieved from [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022, February 6). Retrieved from [Link]
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Niraparib-induced STAT3 inhibition increases its antitumor effects - Frontiers. (n.d.). Retrieved from [Link]
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indazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. (2015, March 11). Retrieved from [Link]
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Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC. (2019, June 19). Retrieved from [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.). Retrieved from [Link]
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Hermann Emil Fischer – The most outstanding chemist in history - Comptes Rendus de l'Académie des Sciences. (2016, September 17). Retrieved from [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. (n.d.). Retrieved from [Link]
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Technical Guide: Hazard Assessment and Safe Handling of Halogenated Indazoles
Executive Summary
Halogenated indazoles (e.g., 5-fluoro-1H-indazole, 6-chloroindazole) represent a privileged scaffold in medicinal chemistry, serving as the core structure for FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and potent synthetic cannabinoids (SCRAs). While valuable for their ability to modulate lipophilicity and metabolic stability, this class presents a dual-hazard profile: chemical reactivity during synthesis and unpredictable pharmacological potency (bioactivity) in the finished ligand.
This guide establishes a risk-based framework for handling these compounds, moving beyond generic "irritant" classifications to address specific risks such as metabolic bioactivation, high-affinity receptor binding, and halogen-specific synthetic hazards.
Part 1: Chemical & Physical Hazards[1][2][3]
Synthetic Reactivity and Stability
The introduction of halogen atoms (F, Cl, Br, I) to the indazole ring alters the electron density of the pyrazole-benzene fused system. Researchers must anticipate the following:
-
Halogenation Risks: Direct halogenation (e.g., using N-iodosuccinimide or Selectfluor) often involves exothermic reactions. The nitrogen-rich indazole core can form unstable N-halo intermediates if reaction temperatures are uncontrolled.
-
Lithiation Instability: When synthesizing derivatives via Lithium-Halogen exchange (e.g., using n-BuLi), the unprotected N1-position can lead to competitive deprotonation or ring opening. Protocol: Always employ N-protection (e.g., THP, SEM, or Boc) prior to lithiation to prevent runaway side reactions.
-
Shock Sensitivity (Polynitro/Polyhalo variants): While mono-halogenated indazoles are generally stable, derivatives containing multiple nitro groups alongside halogens (e.g., 3,5,7-trinitro-indazole derivatives) may exhibit explosive properties due to high nitrogen content and oxygen balance.
Quantitative Hazard Data (Representative)
| Compound | CAS No.[1][2][3] | GHS Classification | Specific Hazard Note |
| 5-Fluoro-1H-indazole | 348-26-5 | Acute Tox. 4 (Oral); Skin Irrit. 2 | Metabolic precursor; potential for fluorinated metabolite accumulation. |
| 6-Chloro-1H-indazole | 26638-43-7 | Eye Dam. 1; Aquatic Chronic 3 | Corrosive to eyes; persistent in aquatic environments. |
| AB-CHMINACA (Indazole SCRA) | 1185887-21-1 | Acute Tox. 2 (Oral/Inhal) | High Potency: EC50 < 10 nM at CB1. Risk of seizure/cardiotoxicity.[4] |
Part 2: Toxicological Profile & Mechanisms
The "Fluorine Effect" and Metabolic Stability
Fluorination is a common strategy to block metabolic "soft spots" (Sites of CYP450 oxidation). However, this significantly increases the lipophilicity (LogP) and half-life of the compound.
-
Mechanism: Strong C-F bonds prevent hydroxylation at the 5-position.
-
Risk: This forces metabolism to alternative pathways, potentially generating reactive intermediates (e.g., oxaziridines) or leading to bioaccumulation of the parent compound in adipose tissue.
Pharmacological High Potency (The "Unknown" Factor)
In drug discovery, a halogenated indazole intermediate is often one step away from a nanomolar-affinity binder.
-
Kinase Inhibition: Many indazoles target ATP-binding pockets. Accidental exposure can lead to off-target kinase inhibition (e.g., VEGFR inhibition), causing hypertension or reproductive toxicity.
-
Cannabinoid Receptor Agonism: 3-substituted indazoles (especially carboxamides) can act as full agonists at CB1 receptors with potencies 10-100x greater than THC.
-
Symptom Triad: Tachycardia, Seizures, Psychosis.
-
Metabolic Bioactivation Pathway
The diagram below illustrates the metabolic risks, specifically the formation of reactive species during the breakdown of the indazole core.
Figure 1: Metabolic Bioactivation Pathways. Note the divergence toward reactive intermediates when standard metabolic sites are blocked by halogens.
Part 3: Engineering Controls & Safety Protocols
Tiered Handling Strategy
Do not treat all indazoles equally. Assign a handling tier based on the substituent pattern and known biological data.
-
Tier 1 (Low Risk): Simple halogenated cores (e.g., 5-bromoindazole) with no side chains.
-
Control: Standard Fume Hood. Nitrile gloves (double gloving recommended).
-
-
Tier 2 (High Risk): Indazoles with lipophilic side chains (alkyl, benzyl) at N1 or C3 positions.
-
Control:Class II Biosafety Cabinet (BSC) or Powder Containment Hood. HEPA filtration required.
-
Rationale: These structural features mimic potent kinase inhibitors and SCRAs.
-
Protocol: Safe Synthesis & Isolation
Objective: Minimize dust exposure during the workup of halogenated intermediates.
-
Reaction Setup: Perform all weighing of solid indazoles inside a flow-controlled enclosure.
-
Quenching: Halogenation reactions (e.g., using NBS) should be quenched with sodium thiosulfate before removing from the hood to neutralize active halogenating agents.
-
Filtration: Avoid open-air Büchner filtration for Tier 2 compounds. Use a closed-system pressure filter or perform filtration inside the hood with the sash lowered.
-
Decontamination:
-
Indazoles are lipophilic. Water is ineffective.
-
Solution: Wipe surfaces with 10% surfactants (e.g., SDS solution) followed by 70% Isopropanol.
-
Oxidative Decon: For high-potency spills, use a 10% bleach solution (sodium hypochlorite) to degrade the aromatic ring, followed by water rinse.
-
Emergency Response Decision Tree
Figure 2: Emergency Response Protocol. Note the contraindication of ethanol for dermal cleanup due to lipophilicity.
Part 4: References
-
World Health Organization (WHO). (2018). Critical Review Report: AB-CHMINACA. Expert Committee on Drug Dependence. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 6-Chloroindazole. Retrieved from [Link]
-
Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. In New Psychoactive Substances. Springer. (Contextual grounding for receptor potency).
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Spectroscopic Characterization of Indazole Intermediates: A Technical Guide for Drug Development Professionals
Abstract
The indazole core is a cornerstone of modern medicinal chemistry, integral to a multitude of pharmacologically significant agents. The synthesis of this privileged scaffold, however, proceeds through a series of reactive, often fleeting, intermediates whose structural and electronic properties dictate the course of the reaction and the purity of the final product. A profound understanding of these transient species is therefore not a mere academic exercise, but a critical component of rational process development and optimization in the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies employed to characterize the key intermediates in the most prevalent indazole synthesis routes: the Jacobsen, Davis-Beirut, and Sundberg syntheses. By integrating data from nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy with insights from computational chemistry and in-situ monitoring, this guide offers a field-proven framework for elucidating reaction mechanisms and ensuring the scientific integrity of indazole synthesis.
The Imperative of Intermediate Characterization in Indazole Synthesis
The journey from simple starting materials to a complex indazole-based drug candidate is a multi-step process where the formation of specific, transient chemical entities is unavoidable. These intermediates, by their very nature, are often unstable and present in low concentrations, making their detection and characterization a formidable challenge. However, neglecting this critical aspect of process chemistry can lead to:
-
Unforeseen side reactions: Uncharacterized intermediates can divert the reaction pathway, leading to the formation of impurities that are difficult to separate and may possess undesirable toxicological profiles.
-
Poor reproducibility: A lack of control over intermediate formation and consumption is a primary source of batch-to-batch variability, a critical issue in pharmaceutical manufacturing.
-
Suboptimal yields: Without a clear understanding of the reaction mechanism, including the stability and reactivity of intermediates, process optimization efforts are often reduced to empirical trial and error.
This guide is structured to provide researchers, scientists, and drug development professionals with the necessary tools to move beyond a "black box" approach to indazole synthesis and to embrace a mechanistically informed strategy for process development.
The Jacobsen Synthesis: Unmasking the Diazonium Salt Intermediate
The Jacobsen synthesis, a classical and robust method for the preparation of 1H-indazoles, proceeds through the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[1][2] The lynchpin of this transformation is the formation of a highly reactive diazonium salt intermediate.
The Spectroscopic Signature of the Diazonium Intermediate
Direct isolation of the diazonium salt intermediate in the Jacobsen synthesis is often impractical due to its inherent instability.[3] However, its presence and structural features can be unequivocally established through a combination of in-situ spectroscopic techniques and by comparison with stable, isolable analogues such as aromatic diazonium tetrafluoroborates.
The most characteristic vibrational mode of a diazonium salt is the strong absorption corresponding to the nitrogen-nitrogen triple bond (N≡N) stretch. This peak typically appears in a relatively clean region of the mid-IR spectrum, making it an excellent diagnostic tool.
The precise frequency can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber.
Experimental Protocol: In-Situ FTIR Monitoring of Diazotization
-
Setup: A flow reactor or a batch reactor equipped with an Attenuated Total Reflectance (ATR) FTIR probe is utilized.[6]
-
Procedure: a. A solution of the N-acylated o-toluidine in an appropriate acidic medium (e.g., HCl, H₂SO₄) is prepared in the reactor. b. A baseline IR spectrum is recorded. c. The diazotizing agent (e.g., sodium nitrite solution) is added portion-wise while continuously monitoring the IR spectrum.
-
Observation: The appearance and growth of a strong, sharp peak in the 2250-2300 cm⁻¹ region provides real-time evidence for the formation of the diazonium salt intermediate.[6] The subsequent decay of this peak can be correlated with the formation of the indazole product.
Caption: Workflow for the Jacobsen Synthesis of 1H-Indazole.
While the instability of the intermediate often precludes its isolation for standard NMR analysis, data from more stable diazonium tetrafluoroborate salts provide valuable predictive insights.[7]
-
¹H NMR: The aromatic protons of the diazonium salt are expected to be significantly deshielded (shifted downfield) compared to the starting aniline derivative due to the strong electron-withdrawing nature of the -N₂⁺ group. For a substituted benzenediazonium salt, aromatic protons can appear in the range of δ 8.0-9.0 ppm.[4]
-
¹³C NMR: The carbon atom directly attached to the diazonium group (C-N₂⁺) experiences a substantial downfield shift, often appearing in the region of δ 115-130 ppm. The other aromatic carbons are also shifted downfield, though to a lesser extent.
Table 1: Predicted Spectroscopic Data for the Jacobsen Diazonium Intermediate
| Spectroscopic Technique | Characteristic Feature | Predicted Range/Value | Rationale |
| IR Spectroscopy | N≡N Stretch | 2250-2300 cm⁻¹ | Strong, characteristic absorption for the diazonium group.[4][5] |
| ¹H NMR Spectroscopy | Aromatic Protons | δ 8.0-9.0 ppm | Significant deshielding due to the electron-withdrawing -N₂⁺ group.[4] |
| ¹³C NMR Spectroscopy | C-N₂⁺ Carbon | δ 115-130 ppm | Strong deshielding effect of the directly attached diazonium moiety. |
The Davis-Beirut Reaction: Trapping the Elusive Nitroso Imine
The Davis-Beirut reaction is a powerful method for constructing 2H-indazoles, often proceeding through a highly reactive o-nitrosobenzylidine imine or a related nitroso imine intermediate.[8] These species are generated in situ and rapidly undergo N-N bond-forming heterocyclization.
The Spectroscopic Challenge of Nitroso Imines
The transient nature of nitroso imine intermediates makes their direct spectroscopic observation exceptionally challenging. The characterization strategy, therefore, relies heavily on a combination of:
-
Computational Modeling: Density Functional Theory (DFT) calculations can predict the NMR and IR spectra of the proposed intermediates, providing a theoretical benchmark for comparison with experimental data.[9][10]
-
Spectroscopy of Analogous Compounds: Examining the spectra of more stable N-nitroso compounds and imines allows for the deduction of characteristic chemical shifts and vibrational frequencies.
-
Trapping Experiments: While not a direct spectroscopic observation, chemical trapping of the intermediate can provide strong evidence for its existence and structure.
-
¹H NMR: In N-nitroso compounds, the protons on the carbon atom alpha to the nitrosated nitrogen (α-protons) often exhibit two distinct sets of signals due to restricted rotation around the N-N bond, corresponding to E and Z isomers.[11] For an o-nitrosobenzylidine imine, the imine proton (-CH=N-) would be expected in the δ 8.0-8.5 ppm region, similar to other aromatic imines. The N-alkyl or N-aryl substituents would also show characteristic shifts.
-
¹³C NMR: The imine carbon (-C H=N-) would likely resonate in the δ 150-165 ppm range. The carbons alpha to the nitroso group are also significantly affected, with their chemical shifts being sensitive to the E/Z configuration.[12][13] DFT calculations are particularly valuable for assigning the spectra of these complex systems.
Table 2: Predicted Spectroscopic Data for the Davis-Beirut Nitroso Imine Intermediate
| Spectroscopic Technique | Characteristic Feature | Predicted Range/Value | Rationale |
| ¹H NMR Spectroscopy | Imine Proton (-CH=N-) | δ 8.0-8.5 ppm | Typical chemical shift for aromatic imines. |
| α-Protons to N-NO | Multiple signals for E/Z isomers | Restricted rotation around the N-N bond.[11] | |
| ¹³C NMR Spectroscopy | Imine Carbon (-C H=N-) | δ 150-165 ppm | Characteristic for imine functionalities. |
| α-Carbons to N-NO | Sensitive to E/Z isomerism | DFT calculations are crucial for precise assignment.[12][13] | |
| IR Spectroscopy | N=O Stretch | 1400-1500 cm⁻¹ | Characteristic for N-nitroso compounds.[14] |
| C=N Stretch | 1620-1650 cm⁻¹ | Typical for imine double bonds. |
Nitroso compounds typically exhibit a weak n→π* transition in the visible region (around 700 nm) and a stronger π→π* transition in the UV region. The formation of the nitroso imine intermediate could potentially be monitored by transient absorption spectroscopy, where a short-lived species is generated by a laser pulse and its absorption spectrum is recorded on a very short timescale.[15]
Caption: Workflow for the Davis-Beirut Synthesis of 2H-Indazole.
The Sundberg and Cadogan Syntheses: The Role of Nitrenes
The Sundberg and related Cadogan syntheses of indoles (and by extension, indazoles) from o-nitrostyrenes or related precursors are believed to proceed through highly reactive nitrene intermediates.[16][17][18] A nitrene is the nitrogen analogue of a carbene, possessing a neutral nitrogen atom with six valence electrons.
Spectroscopic Detection of Nitrene Intermediates
Nitrenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons). The triplet state, being a diradical, is paramagnetic and can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.
EPR is the most definitive technique for the detection and characterization of triplet nitrenes.[19] The unpaired electrons of the nitrene interact with the applied magnetic field, giving rise to a characteristic EPR spectrum.
-
Key Parameters: The zero-field splitting parameters, D and E, are extracted from the EPR spectrum and provide information about the electronic and geometric structure of the nitrene.[20] For most aromatic nitrenes, the E value is close to zero, indicating an essentially axial symmetry.
Experimental Protocol: Cryogenic Trapping and EPR Analysis
-
Generation: The nitrene precursor (e.g., an o-azido compound, which can be formed in situ from the nitro compound) is photolyzed or thermolyzed at cryogenic temperatures (typically in a frozen argon matrix or a glassy solvent at 77 K).
-
Trapping: The low temperature prevents the highly reactive nitrene from undergoing further reactions, allowing it to accumulate to a detectable concentration.
-
EPR Measurement: The frozen sample is placed in the EPR spectrometer, and the spectrum is recorded. The presence of a characteristic triplet signal confirms the formation of the nitrene intermediate.[21]
While EPR is the primary tool for triplet nitrenes, other techniques can provide complementary information, particularly for the singlet state.
-
Transient Absorption Spectroscopy: Singlet nitrenes are short-lived but can often be detected by ultrafast laser spectroscopy. Their UV-Vis absorption spectra have been characterized in some cases.
-
IR Spectroscopy: The vibrational frequencies of nitrenes can be calculated using computational methods and sometimes observed in matrix isolation experiments.
Caption: Workflow for the Cadogan-Sundberg Synthesis.
Conclusion: A Call for Mechanistic Rigor
The synthesis of indazoles is a mature field, yet the pursuit of novel derivatives with enhanced therapeutic properties necessitates a deeper, more mechanistic understanding of the underlying chemical transformations. The spectroscopic characterization of reaction intermediates is central to this endeavor. By employing a multi-technique approach that combines in-situ monitoring, the study of stable analogues, and the power of computational chemistry, researchers can illuminate the reaction pathways, identify potential pitfalls, and ultimately develop more robust, efficient, and reproducible synthetic routes. This guide has provided a framework for this undertaking, emphasizing the causality behind experimental choices and grounding the discussion in authoritative, field-proven methodologies. The adoption of this mechanistically rigorous approach will undoubtedly accelerate the discovery and development of the next generation of indazole-based medicines.
References
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13C-NMR chemical shifts of asymmetrical N-nitrososarcosine 3-7. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Potmischil, F., Hillebrand, M., & Kalchhauser, H. (2020). Hydroacridines: Part 33. An experimental and DFT study of the 13 C NMR chemical shifts of the nitrosamines derived from the six stereoisomers of tetradecahydroacridine. Magnetic Resonance in Chemistry, 58(3), 249–259. [Link]
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van Vliet, K. M., Fokin, A. A., & de Bruin, B. (2018). Nitrene Radical Intermediates in Catalytic Synthesis. Angewandte Chemie International Edition, 57(31), 9684–9696. [Link]
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Alkorta, I., Elguero, J., & Yranzo, G. I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5966–5978. [Link]
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FT-IR spectra of p-nitrobenzene diazonium tetrafluoroborate (p-NBD) in... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Wentrup, C. (2011). Nitrenes, Carbenes, Diradicals, and Ylides. Interconversions of Reactive Intermediates. Accounts of Chemical Research, 44(5), 347–357. [Link]
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Balamurugan, K., Usha, G., & Parthasarathi, R. (2022). Microwave-assisted Rapid and Efficient Synthesis of Novel Indazole-Based 1,3,4-Oxadiazole Derivatives with Molecular Docking, ADME and DFT Studies. SSRN Electronic Journal. [Link]
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Scholtz, C., Jordaan, J. H. L., & van der Westhuizen, J. H. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkat USA. [Link]
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Potmischil, F., Hillebrand, M., & Kalchhauser, H. (2020). Hydroacridines: Part 33. An experimental and DFT study of the 13C NMR chemical shifts of the nitrosamines derived from the six stereoisomers of tetradecahydroacridine. Magnetic Resonance in Chemistry, 58(3), 249-259. [Link]
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Ali, A., Reddy, A. S., Kumar, K. A., & Kumar, C. G. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13325–13339. [Link]
-
Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024, March 6). ResearchGate. [Link]
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The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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EPR studies of aromatic nitrenes. (n.d.). UBC Library Open Collections. Retrieved February 19, 2026, from [Link]
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studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis. (2012, August 1). Bohrium. [Link]
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Assoman, A. D., et al. (2023). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Academic Journal of Chemistry. [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Lee, J.-H., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4784. [Link]
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LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]
-
Cadogan–Sundberg indole synthesis. (2023, December 26). In Wikipedia. [Link]
-
A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
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Cadogan–Sundberg Indole Synthesis. (2020, February 4). ResearchGate. [Link]
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Cadogan–Sundberg indole synthesis. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
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Liao, Y., et al. (2018). NMR, IR/Raman, and Structural Properties in HNO and RNO (R = alkyl and aryl) Metalloporphyrins with Implication for the HNO-myoglobin Complex. Inorganic Chemistry, 57(17), 10847–10857. [Link]
-
Moody, C. J., & Riera, A. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. [Link]
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New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Studies on the mechanism of the Cadogan–Sundberg indole synthesis. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
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Nitrenes slideshare Reactive intermediates. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]
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Cyclization of carbenes nitrenes and radicals. (n.d.). Name Reactions. Retrieved February 19, 2026, from [Link]
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Removal of Ortho-Toluidine from Industrial Wastewater by UV/TiO2 Process. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
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Indazole. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
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NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2296–2307. [Link]
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Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
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NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3-Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. (n.d.). OUCI. Retrieved February 19, 2026, from [Link]
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Attar, S. M., et al. (2020). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Journal of Physics: Photonics, 2(4), 042004. [Link]
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193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. Retrieved February 19, 2026, from [Link]
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Cheng, Y., et al. (2020). All-XUV pump-probe transient absorption spectroscopy on the dissociation dynamics of small molecules. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2184), 20190204. [Link]
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Kilgore, M. B., et al. (2019). Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis. Communications Biology, 2, 339. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Crystals, 12(9), 1283. [Link]
-
Sills, F., et al. (2020). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Faraday Discussions, 221, 233–253. [Link]
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Methodological & Application
Application Note: Regioselective N-Alkylation of Indazole with 2-Bromoethyl Methyl Ether
Executive Summary
The N-alkylation of indazole is a pivotal transformation in medicinal chemistry, serving as a gateway to bioactive small molecules, including anti-cancer agents (e.g., Pazopanib) and anti-inflammatory drugs (e.g., Benzydamine).[1] However, the ambident nucleophilicity of the indazole scaffold—possessing two reactive nitrogen atoms (
This guide provides an authoritative protocol for the alkylation of indazole with 2-bromoethyl methyl ether (1-bromo-2-methoxyethane). Unlike generic procedures, this note dissects the mechanistic drivers of regioselectivity, offering two distinct methodologies:
-
Method A (Thermodynamic Control): Highly selective for the
-isomer using Sodium Hydride (NaH) in THF.[2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Method B (General/Scale-Up): A robust, operationally simple protocol using Cesium Carbonate (
) in DMF, suitable for substrates sensitive to strong bases.
Strategic Reagent Selection & Mechanistic Insight
The Regioselectivity Challenge
Indazole exists in a tautomeric equilibrium between
- -Alkylation: Generally thermodynamically favored.[3][5] The resulting product retains the aromaticity of the benzene ring.
- -Alkylation: Often kinetically accessible but disrupts the benzenoid aromaticity to a quinoid-like structure, making it less stable.
Reagent Rationale
| Component | Choice | Rationale |
| Electrophile | 2-Bromoethyl methyl ether | A primary alkyl bromide. The methoxy tail provides a potential chelation site but does not significantly add steric bulk compared to branched alkyls. |
| Base (Method A) | Sodium Hydride (NaH) | High |
| Base (Method B) | Cesium Carbonate ( | "Cesium Effect." The large, soft |
| Solvent | THF (for NaH) | Non-polar aprotic. Enhances tight ion-pairing, maximizing the "shielding" effect of |
| Solvent | DMF (for | Polar aprotic. Essential for solubilizing inorganic carbonates. Promotes |
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence in indazole alkylation. Method A (NaH) reinforces the green pathway (
Detailed Experimental Protocols
Protocol A: High-Selectivity -Alkylation (NaH/THF)
Best for: Unsubstituted indazoles or substrates where
Materials:
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)[7][2]
-
2-Bromoethyl methyl ether (1.2 equiv)
-
Anhydrous THF (0.1 M concentration relative to indazole)[7]
-
Optional: TBAI (tetrabutylammonium iodide, 0.1 equiv) to accelerate reaction.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve Indazole (e.g., 1.18 g, 10 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (480 mg, 12 mmol) portion-wise over 5 minutes.
-
Note: Gas evolution (
) will occur. Ensure proper venting. -
Checkpoint: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution often turns clear or slightly yellow.
-
-
Alkylation: Re-cool the mixture to 0 °C. Add 2-bromoethyl methyl ether (1.13 mL, 12 mmol) dropwise via syringe.
-
Tip: If the bromide is old/yellow, distill or pass through a short plug of basic alumina before use.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The
-product is typically less polar (higher ) than the -product.
-
-
Work-up: Quench by slow addition of Sat.
(20 mL) at 0 °C. Dilute with water (50 mL) and extract with EtOAc (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> mL). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: General Alkylation ( /DMF)
Best for: Substrates with base-sensitive groups (e.g., esters) or large-scale batches.
Materials:
-
Cesium Carbonate (
, 2.0 equiv) -
2-Bromoethyl methyl ether (1.2 equiv)
-
DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: To a vial or flask, add Indazole (10 mmol) and
(6.5 g, 20 mmol). -
Solvent: Add DMF (50 mL) and stir at RT for 10 minutes.
-
Addition: Add 2-bromoethyl methyl ether (12 mmol) in one portion.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours.
-
Note: Heating is often required with carbonate bases to drive the reaction to completion, unlike the NaH method.
-
-
Work-up: Pour the reaction mixture into ice-water (200 mL).
-
Precipitation: Often the product precipitates. Filter and wash with water.
-
Extraction: If no precipitate, extract with EtOAc (
) as in Method A. Crucial: Wash the organic layer thoroughly with water ( ) or 5% LiCl solution to remove DMF.
-
Data Analysis & Validation
Distinguishing Isomers (NMR)
Correct structural assignment is critical.
| Feature | ||
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
| NOESY / HMBC | Correlation between | Correlation between |
Expected Yields & Ratios
| Method | Conditions | Typical Yield | Regio Ratio ( |
| A | NaH, THF, RT | 85–95% | > 10:1 |
| B | 75–90% | ~ 4:1 to 6:1 |
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Old NaH or wet solvent.
-
Solution: Use fresh NaH. Ensure THF is distilled or from a drying column. Add 10 mol% TBAI (Tetrabutylammonium iodide) to catalyze the substitution via the Finkelstein reaction (generating the more reactive alkyl iodide in situ).
Issue: Poor Regioselectivity (High
-
Cause: Solvent polarity too high (stabilizes the transition state for
) or steric bulk at C7. -
Solution: Switch strictly to Method A (THF). Lower temperature to -20 °C during alkyl halide addition.
Issue: Difficulty Separating Isomers
-
Solution: If flash chromatography is difficult, try recrystallization.
-alkyl indazoles are often solids, while mixtures can be oils. Alternatively, treat the mixture with methyl iodide (MeI); the -isomer is more nucleophilic and may form a quaternary salt, which can be washed away with water.
Safety & Handling
-
2-Bromoethyl methyl ether: A potent alkylating agent. It is toxic if inhaled, swallowed, or absorbed through skin. Use only in a fume hood. Wear nitrile gloves (double gloving recommended).
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Quench all equipment and residues with isopropanol or ethyl acetate before adding water.
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link
-
Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem Protocols. Link
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec Biology. Link
-
Synthesis of 1-(2-methoxyethyl)-1H-indazole derivatives. National Institutes of Health (NIH) / PMC. Link
-
Indazole Synthesis and Reactions. Organic Chemistry Portal. Link
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- 7. benchchem.com [benchchem.com]
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-(2-methoxyethyl)-1H-indazole
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-1-(2-methoxyethyl)-1H-indazole as the electrophile. While 3-haloindazoles are critical scaffolds in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors), they possess distinct electronic properties compared to indoles or phenyl halides. The C3-position is electron-rich, often requiring robust catalytic systems to facilitate oxidative addition. Furthermore, the 1-(2-methoxyethyl) tail acts not only as a solubilizing group but also as a potential hemilabile ligand that can influence catalyst stability. This note provides a high-fidelity protocol using Pd(dppf)Cl₂ as the primary system, with a secondary high-activity protocol using XPhos Pd G2 for sterically demanding partners.
Substrate Analysis & Critical Parameters
Chemo-Physical Profile
-
Substrate: 3-Bromo-1-(2-methoxyethyl)-1H-indazole
-
Role: Electrophile (Aryl Halide)
-
Electronic Environment: The pyrazole ring is electron-rich, making the C-Br bond less electrophilic than typical aryl bromides. This slows the rate of Oxidative Addition (OA) , which is often the rate-determining step.
-
Directing Group Effect: The ether oxygen on the N1-ethyl chain is capable of weak coordination to the Palladium center. While this can stabilize the catalyst, it may also retard the reaction if the coordination sphere is overcrowded.
Reaction Parameter Optimization
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The large bite angle of the bidentate dppf ligand facilitates the reductive elimination step and stabilizes the Pd(0) species against aggregation. |
| Alternative | XPhos Pd G2 | For sterically hindered boronic acids (e.g., ortho-substituted), this precatalyst ensures rapid activation and prevents protodeboronation. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Potassium phosphate buffers the pH effectively, minimizing protodeboronation of sensitive boronic acids compared to harsh carbonate bases. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is strictly required to solubilize the inorganic base and activate the boronic acid (forming the boronate species). Dioxane ensures substrate solubility at high temperatures. |
| Temperature | 80°C - 100°C | High thermal energy is required to overcome the activation barrier for oxidative addition at the hindered/electron-rich C3 position. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this indazole substrate, highlighting the critical oxidative addition step and the role of the base.
Caption: Catalytic cycle for 3-bromoindazole coupling. Note the Oxidative Addition is the rate-limiting step due to the electron-rich heterocycle.
Standard Operating Procedure (SOP)
Protocol A: General Robust Method (Pd(dppf)Cl₂)
Best for: Phenyl, pyridyl, and electron-rich boronic acids.
Materials
-
Electrophile: 3-Bromo-1-(2-methoxyethyl)-1H-indazole (1.0 equiv, e.g., 255 mg / 1.0 mmol)
-
Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (0.05 equiv / 5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane (8 mL) + Deionized Water (2 mL)
Step-by-Step Workflow
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add the Indazole substrate, Boronic Acid, and K₃PO₄.
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Note: Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture. Cap the vial immediately.
-
Purge: Purge the headspace with inert gas for another 1-2 minutes via a needle inlet/outlet.
-
Reaction: Heat the block/oil bath to 90°C and stir vigorously (800 rpm) for 4–16 hours.
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the bromide (M+H: ~255/257).
-
-
Workup:
-
Purification: Flash chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc). The methoxyethyl group increases polarity; expect the product to elute later than simple alkyl indazoles.
-
Experimental Workflow Diagram
Caption: Operational workflow for the Suzuki-Miyaura coupling of 3-bromoindazole derivatives.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Remediation Strategy |
| Recovery of Starting Material | Catalyst Deactivation / Poor Oxidative Addition | Switch to XPhos Pd G2 (2-5 mol%). XPhos is electron-rich and bulky, accelerating oxidative addition on the electron-rich indazole ring. |
| Protodeboronation (Arene-H observed) | Unstable Boronic Acid | 1. Increase Boronic Acid equivalents (to 2.0).2. Switch base to KF or CsF (anhydrous conditions).3. Lower temperature to 60°C and extend time. |
| Hydrodebromination (Indazole-H observed) | Hydride Source / Overheating | Ensure solvents are high-purity (free of alcohols if not intended). Reduce reaction temperature. |
| Black Precipitate (Palladium Black) | Catalyst Decomposition | The ligand is dissociating. Add free ligand (e.g., dppf or PPh₃) at 1-2 mol% to stabilize the metal center. |
The "High-Difficulty" Protocol (Protocol B)
Use when Protocol A fails or for ortho-substituted boronic acids.
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution)
-
Solvent: THF (Tetrahydrofuran)
-
Temp: 60°C (Milder temperature allowed by the highly active catalyst).
References
-
Mechanistic Overview: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Mechanistic Studies. Chemistry LibreTexts. Link
-
Heteroaryl Coupling Guide: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (PMC). Link
-
Indazole Specifics: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[2][6] ResearchGate. Link
-
Catalyst Selection: Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Link
-
General Indazole Synthesis: Indazole synthesis and functionalization. Organic Chemistry Portal. Link
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
Use of 3-Bromo-1-(2-methoxyethyl)-1H-indazole in medicinal chemistry
Application Note: Strategic Utilization of 3-Bromo-1-(2-methoxyethyl)-1H-indazole in Medicinal Chemistry
Executive Summary
This application note details the synthetic utility and medicinal chemistry rationale for 3-Bromo-1-(2-methoxyethyl)-1H-indazole . This compound serves as a high-value "bifunctional scaffold" in drug discovery, particularly for kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.
Its value lies in two distinct structural features:
-
The 3-Bromo Handle: A stable electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid vector exploration into hydrophobic protein pockets.
-
The 1-(2-Methoxyethyl) Tail: A solubilizing, metabolically robust appendage that modulates physicochemical properties (logP, tPSA) without acting as a simple metabolic soft spot.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data / Description |
| IUPAC Name | 3-Bromo-1-(2-methoxyethyl)-1H-indazole |
| CAS Number | 1240597-77-6 (Representative) |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| Core Scaffold | 1H-Indazole (Bioisostere of Indole/Purine) |
| Key Functionality | Aryl Bromide (Electrophile), Ether Tail (H-bond Acceptor) |
| Solubility | High in DCM, THF, DMF; Moderate in MeOH; Low in Water |
| Storage | 2–8°C, inert atmosphere (Ar/N₂), protect from light |
Strategic Utility: The "Handle and Tail" Logic
In medicinal chemistry, this intermediate solves two problems simultaneously: Potency and Druggability .
-
The "Handle" (C3-Bromine): In kinase inhibitors, the indazole core often binds to the hinge region (mimicking the adenine ring of ATP). The C3 position vectors substituents deep into the hydrophobic back-pocket (gatekeeper region). The bromine allows late-stage diversification of this critical region.
-
The "Tail" (N1-Methoxyethyl): Unsubstituted indazoles have poor solubility. Simple alkyl chains (methyl/ethyl) improve lipophilicity but not solubility. The 2-methoxyethyl group is a "pegylated-lite" motif. It disrupts crystal packing and interacts with solvent water via the ether oxygen, improving solubility while remaining small enough to fit in solvent-exposed regions of the binding pocket.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Core
Challenge: Indazoles have two nucleophilic nitrogens (N1 and N2).[1] Alkylation often yields a mixture.[1][2] N1 is thermodynamically favored, while N2 is kinetically accessible. This protocol maximizes N1 selectivity.[1]
Reagents:
-
3-Bromo-1H-indazole (1.0 equiv)
-
1-Bromo-2-methoxyethane (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) OR Sodium Hydride (NaH) (1.2 equiv)
-
Solvent: Anhydrous DMF (for Cs₂CO₃) or THF (for NaH)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-Bromo-1H-indazole (5.0 g, 25.4 mmol) in anhydrous DMF (50 mL).
-
Base Addition:
-
Option A (Scalable): Add Cs₂CO₃ (16.5 g, 50.8 mmol) in one portion. Stir at RT for 30 min.
-
Option B (High Selectivity): Cool to 0°C. Add NaH (60% dispersion, 1.22 g). Stir 30 min.
-
-
Alkylation: Add 1-Bromo-2-methoxyethane (2.86 mL, 30.5 mmol) dropwise via syringe.
-
Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1 isomer usually runs higher (less polar) than the N2 isomer.
-
Work-up: Cool to RT. Dilute with EtOAc (150 mL). Wash with water (3 x 50 mL) and brine (1 x 50 mL) to remove DMF. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).
-
Critical Check: The N1-isomer (desired) typically elutes first. The N2-isomer elutes later.
-
Validation: ¹H NMR of N1-isomer shows the methylene protons (N-CH₂) typically around δ 4.5 ppm. N2-isomer shifts are often downfield (> 4.8 ppm).
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)
Objective: Functionalize the C3 position with an aryl group.
Reagents:
-
3-Bromo-1-(2-methoxyethyl)-1H-indazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: 2M Na₂CO₃ (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Charge: In a microwave vial or pressure tube, combine the indazole intermediate (0.5 mmol), boronic acid (0.75 mmol), and catalyst (20 mg).
-
Solvent: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).
-
Degas: Sparge with Argon for 5 minutes (Critical to prevent homocoupling).
-
Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Work-up: Filter through a Celite pad. Dilute with EtOAc, wash with water.
-
Purification: Flash chromatography (Hexane/EtOAc).
Visualizing the Workflow
The following diagrams illustrate the synthesis logic and the regioselectivity decision tree.
Caption: Figure 1. Synthetic workflow emphasizing the critical regioselective separation of N1 and N2 isomers prior to downstream functionalization.
Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the medicinal chemistry role of each sector of the molecule.
Expert Insights & Troubleshooting
-
Regioselectivity (The N1 vs N2 Problem):
-
Observation: If you observe a 1:1 mixture of isomers, your reaction temperature was likely too high initially, or the base was not strong enough to ensure thermodynamic control.
-
Fix: Use NaH in THF at 0°C -> RT. The sodium cation coordinates with the N2 and the C3-substituent (if present), sterically shielding N2 and directing alkylation to N1.
-
-
C3-Lithiation Warning:
-
Do not attempt Lithium-Halogen exchange (n-BuLi) on this substrate without protecting the ether oxygen or working at -78°C very rapidly. The methoxyethyl group can coordinate Lithium, potentially directing ortholithiation to the benzene ring (C4 position) rather than C3 exchange. Palladium couplings are safer and more robust.
-
-
Purification Tip:
-
The 2-methoxyethyl tail adds polarity. If the product co-elutes with impurities, switch from Hex/EtOAc to DCM/MeOH (98:2) . The ether oxygen interacts differently with silica in chlorinated solvents.
-
References
-
Indazole Scaffold in Medicinal Chemistry
-
Regioselective Alkylation Protocols
-
Lundall, M., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry.
-
-
Methoxyethyl Group Properties (MOE)
-
Manoharan, M. (2002). "2'-Carbohydrate modifications in antisense oligonucleotide therapy." Biochimica et Biophysica Acta. (Contextualizes the solubility/stability of the methoxyethyl moiety).
-
-
Kinase Inhibitor Design (Indazole Binding)
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.
-
Sources
3-Bromo-1-(2-methoxyethyl)-1H-indazole as a synthetic intermediate
An In-Depth Guide to the Application of 3-Bromo-1-(2-methoxyethyl)-1H-indazole as a Synthetic Intermediate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for native structures like indole, enabling it to modulate the activity of a wide array of biological targets.[2][3] Consequently, indazole derivatives are integral components of numerous therapeutic agents, with applications as anti-cancer, anti-inflammatory, and anti-viral drugs.[4][5]
The functionalization of the indazole core is paramount for tuning its pharmacological profile. 3-Bromo-1H-indazole, in particular, serves as a versatile and crucial building block. The bromine atom at the C3 position acts as a synthetic handle, enabling a diverse range of palladium-catalyzed cross-coupling reactions to introduce molecular complexity. The substituent at the N1 position plays a critical role in modulating the molecule's physicochemical properties, such as solubility, metabolic stability, and receptor-binding interactions.
This guide focuses on 3-Bromo-1-(2-methoxyethyl)-1H-indazole , an intermediate where the 2-methoxyethyl group at the N1 position enhances solubility in organic solvents and can influence the compound's pharmacokinetic profile. We provide detailed protocols for its application in cornerstone synthetic transformations, offering researchers a practical framework for leveraging this intermediate in drug discovery and materials science.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂O | Calculated |
| Molecular Weight | 255.11 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale solid | Analogy to similar compounds[6] |
| Purity | Typically ≥97% | Commercial Analogs[6][7] |
| Storage | Store in a cool, dry place, under an inert atmosphere (2-8°C recommended) | Analogy to similar compounds[7] |
Safety and Handling: 3-Bromo-1-(2-methoxyethyl)-1H-indazole should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9]
-
Hazard Statements: Based on analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][12]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Synthesis of the Intermediate: A Representative Protocol
The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole is typically achieved via N-alkylation of 3-bromo-1H-indazole. Controlling the regioselectivity of the alkylation (N1 vs. N2) is critical. The use of a base like sodium hydride in an aprotic polar solvent such as DMF generally favors the thermodynamically more stable N1-alkylated product.[13]
Protocol: N1-Alkylation of 3-Bromo-1H-indazole
Objective: To synthesize 3-Bromo-1-(2-methoxyethyl)-1H-indazole.
Reagents and Materials:
-
3-Bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-2-methoxyethane
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-1H-indazole (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equiv, 60% dispersion) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the indazolide anion should be observed.
-
Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of 3-Bromo-1-(2-methoxyethyl)-1H-indazole lies in its ability to participate in a variety of cross-coupling reactions, enabling the construction of C-C and C-N bonds at the C3 position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-indazole with an organoboron reagent. This reaction is fundamental in synthesizing biaryl structures prevalent in many drug candidates.[14] Microwave-assisted protocols can significantly accelerate reaction times.[15][16]
Caption: Workflow for a typical microwave-assisted Suzuki-Miyaura coupling.
Objective: To synthesize 3-Aryl-1-(2-methoxyethyl)-1H-indazoles.
Reagents and Materials:
-
3-Bromo-1-(2-methoxyethyl)-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)[17]
-
Base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)[16]
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Ethanol/Water)[15][18]
-
Microwave vial, magnetic stirrer
Procedure:
-
To a microwave vial, add 3-Bromo-1-(2-methoxyethyl)-1H-indazole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 140 °C) for 20-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Scientific Rationale:
-
Catalyst: Pd(PPh₃)₄ is a common choice as it is an air-stable source of the active Pd(0) catalyst.[14][16]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[14] Cesium carbonate is often effective for challenging couplings.[16]
-
Solvent: A mixture including water is often necessary to dissolve the inorganic base and facilitate the reaction.[18] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[19] This method allows for the coupling of the bromo-indazole with a wide range of primary and secondary amines.[20]
Objective: To synthesize 3-Amino-1-(2-methoxyethyl)-1H-indazoles.
Reagents and Materials:
-
3-Bromo-1-(2-methoxyethyl)-1H-indazole (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precursor, e.g., Pd(OAc)₂ or Pd₂(dba)₃ (0.01-0.05 equiv)[21][22]
-
Phosphine ligand, e.g., BINAP or Xantphos (1.2-2.0 equiv relative to Pd)[20][22]
-
Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)[22]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[21]
-
Schlenk flask or sealed tube, magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add 3-Bromo-1-(2-methoxyethyl)-1H-indazole and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[21]
-
Work-up: Cool the mixture to room temperature. Carefully quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.[21]
-
Purification: Filter and concentrate the solvent. Purify the crude material by flash column chromatography.
Scientific Rationale:
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP) are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step.[19][22]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, allowing it to coordinate to the palladium center.[21]
-
Inert Conditions: The Pd(0) catalytic species is highly sensitive to oxygen, making the use of an inert atmosphere and degassed solvents mandatory for good yields.[22]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira coupling enables the reaction of the bromo-indazole with terminal alkynes, providing access to 3-alkynyl-indazole derivatives.[23] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds and is typically co-catalyzed by palladium and copper(I).[24]
Objective: To synthesize 3-Alkynyl-1-(2-methoxyethyl)-1H-indazoles.
Reagents and Materials:
-
3-Bromo-1-(2-methoxyethyl)-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.10 equiv)
-
Amine base/solvent, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Optional co-solvent, e.g., THF or DMF
-
Schlenk flask, magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3-Bromo-1-(2-methoxyethyl)-1H-indazole, the palladium catalyst, and copper(I) iodide.
-
Add the solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Stir the mixture for a few minutes, then add the terminal alkyne dropwise.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through Celite to remove catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Scientific Rationale:
-
Dual Catalysis: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.[24][25]
-
Amine Base: The amine serves as both the base to deprotonate the alkyne and often as the solvent. It also helps to reduce any oxidized Pd(II) back to the active Pd(0) state.[24]
-
Copper-Free Variants: Concerns over Glaser-type oxidative homocoupling of the alkyne, a common side reaction promoted by the copper catalyst, have led to the development of copper-free Sonogashira protocols.[26][27] These often require specific ligands or different reaction conditions.
References
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link][15][16]
-
ResearchGate. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link][16]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Cole-Parmer. [Link][12]
-
ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. ResearchGate. [Link][23]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link][22]
-
S. Rault, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link][18]
-
Alfa Aesar. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific. [Link][11]
-
M. A. D'auria, et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link][17]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][19]
-
ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link][20]
-
M. D. Hill, et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. [Link][28]
-
A. K. Sharma, et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link][1]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][24]
-
M. I. K. El-shehawi, et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing. [Link][14]
-
J. G. Verkade, et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of California, Irvine. [Link][26]
-
P. S. S. V. T. P. Varma, et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Society of Japan. [Link][2]
-
L. Jin, et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]
-
Y. Hu, et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link][4]
-
C-J. Li, et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. [Link][25]
-
ReactionFlash. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link][27]
-
PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. [Link]
-
A. A. Siddiqui, et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link][3]
-
PubChem. (n.d.). 3-bromo-1h-indazole. National Center for Biotechnology Information. [Link]
-
G. Daidone, et al. (2012). Indazole: a medicinally important heterocyclic moiety. Oriental University - Chemistry Journal. [Link][5]
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- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]
- 6. 3-Bromo-1H-indazole, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chemscene.com [chemscene.com]
- 8. download.basf.com [download.basf.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 28. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 3-Bromo-1-(2-methoxyethyl)-1H-indazole by Silica Gel Column Chromatography
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Bromo-1-(2-methoxyethyl)-1H-indazole using silica gel column chromatography. The synthesis of N-substituted indazoles, such as the target compound, is often complicated by the formation of N-1 and N-2 regioisomers, necessitating a robust purification strategy.[1][2] This guide moves beyond a simple list of steps to explain the underlying principles and critical decision-making processes, from initial solvent system development via Thin-Layer Chromatography (TLC) to the execution of the column and post-purification analysis. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield for this critical pharmaceutical intermediate.
Introduction and Scientific Context
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[3][4] Specifically, N-substituted 3-bromoindazoles are versatile building blocks for creating more complex molecules, often through palladium-catalyzed cross-coupling reactions at the C3-bromide position.[5]
The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole typically involves the N-alkylation of 3-bromo-1H-indazole. A significant challenge in this synthesis is the potential for alkylation at either the N-1 or N-2 position of the indazole ring, leading to a mixture of regioisomers.[1][6] While reaction conditions can be optimized to favor the desired N-1 isomer, separation of the residual N-2 isomer and other impurities from the crude reaction mixture is almost always required.
Column chromatography is a powerful and widely used technique for purifying compounds on a gram scale, making it ideal for this application.[7] The principle relies on the differential partitioning of components in a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar or moderately polar solvent system).[8] By carefully selecting the mobile phase, we can achieve efficient separation of the desired N-1 product from the likely less-polar N-2 isomer and other reaction-related impurities.
Compound Profile and Physicochemical Properties
A thorough understanding of the target molecule's properties is essential for developing a purification strategy.
| Property | Value / Description | Rationale & Impact on Chromatography |
| IUPAC Name | 3-Bromo-1-(2-methoxyethyl)-1H-indazole | - |
| Molecular Formula | C₁₀H₁₁BrN₂O | - |
| Molecular Weight | 255.11 g/mol | Affects diffusion but is less critical than polarity for this technique. |
| Polarity (Predicted) | Moderately Polar | The indazole ring system is polar, while the bromo- and methoxyethyl groups contribute to this polarity. It is expected to be less polar than the unalkylated 3-bromo-1H-indazole starting material due to the masking of the N-H proton. |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone. Sparingly soluble in hexanes. | Good solubility in the loading solvent is crucial to prevent precipitation on the column.[9] |
| Key Impurities | 3-Bromo-2-(2-methoxyethyl)-1H-indazole (N-2 isomer), unreacted 3-bromo-1H-indazole, starting materials. | The N-2 isomer is often slightly less polar than the N-1 isomer. The unreacted starting material is significantly more polar due to the free N-H group, making it easier to separate. |
The Purification Workflow: A Step-by-Step Overview
The entire purification process can be visualized as a logical sequence, beginning with analytical method development and culminating in the isolation of the pure compound.
Caption: Workflow for the purification of 3-Bromo-1-(2-methoxyethyl)-1H-indazole.
Protocol Part I: TLC Method Development
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.[8][10] The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.25-0.35.[7] This Rf range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Materials
-
Silica gel TLC plates (e.g., Merck 60 F254)
-
TLC development chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Procedure
-
Prepare Samples: Dissolve small amounts of the crude reaction mixture and any available standards (e.g., the 3-bromo-1H-indazole starting material) in a suitable solvent like ethyl acetate or DCM.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the crude mixture, the starting material, and a "co-spot" (a spot of crude with the starting material spotted on top) on the baseline of the TLC plate.[11]
-
Develop the Plate: Begin with a low-polarity solvent system. A good starting point for moderately polar compounds is 10% Ethyl Acetate in Heptane.[9][12][13] Pour a small amount of this solvent into the TLC chamber, allow the atmosphere to saturate, and then place the spotted plate inside.
-
Visualize: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Optimize:
-
If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., try 20% EtOAc in Heptane, then 30%).
-
If Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of the polar solvent.
-
If separation is poor: Consider an alternative solvent system. Dichloromethane is another excellent solvent that offers different selectivity compared to ethyl acetate.[14] You could try a Heptane/DCM or a DCM/EtOAc system.
-
Interpreting the Results
The ideal solvent system will show clear separation between three main spots:
-
Baseline/Low Rf: Highly polar impurities and potentially the 3-bromo-1H-indazole starting material.
-
Middle Rf (Target ~0.3): The desired product, 3-Bromo-1-(2-methoxyethyl)-1H-indazole.
-
Higher Rf: Less polar impurities, likely including the N-2 regioisomer.
Protocol Part II: Preparative Column Chromatography
Once an optimal solvent system is identified, you can proceed with the preparative scale purification.
Materials and Reagents
-
Glass chromatography column with a stopcock
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Sand (purified)
-
Cotton or glass wool
-
Eluent (the optimized solvent system from TLC)
-
Crude 3-Bromo-1-(2-methoxyethyl)-1H-indazole
-
Collection vessels (test tubes or flasks)
Step-by-Step Methodology
-
Column Preparation:
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand (~0.5 cm) over the cotton plug.
-
Scientist's Note: The sand provides a flat base for the silica and prevents it from leaking through the stopcock.
-
Prepare a silica slurry by mixing the required amount of silica gel (typically 50-100g of silica per 1g of crude mixture) with the non-polar eluent (e.g., Heptane).
-
With the stopcock open, pour the slurry into the column. Use a funnel to avoid spillage. Tap the column gently to ensure even packing and dislodge air bubbles.
-
Once all the silica has settled, add another layer of sand (~1 cm) on top to protect the silica bed during solvent addition.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Scientist's Note: Dry loading is superior to wet loading (dissolving the sample in the eluent) as it ensures a very narrow starting band, leading to sharper peaks and better separation.[15]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column. Open the stopcock and begin collecting fractions.
-
Maintain a constant head of solvent above the silica bed to ensure a consistent flow rate. Gentle pressure can be applied to the top of the column (flash chromatography) to speed up the process.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same solvent composition throughout the elution. This is simple and effective if the TLC shows good separation between all spots.
-
Gradient: Start with a less polar solvent system (e.g., 10% EtOAc/Heptane) to elute the least polar compounds first. Then, gradually increase the polarity (e.g., to 20%, then 30% EtOAc) to elute the more polar compounds.[7] This can shorten the overall purification time.
-
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Periodically, spot fractions onto a TLC plate to monitor the elution of compounds. Run a TLC of every few fractions against a standard of your crude mixture.
-
Combine the fractions that contain only the pure desired product (single spot on TLC at the correct Rf).
-
Caption: Diagram of a packed column chromatography setup.
Post-Purification
-
Solvent Removal: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. High-Purity Liquid Chromatography (HPLC) can be used for a quantitative purity assessment.[16]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloaded; Column packed poorly (air bubbles/cracks). | Re-develop TLC method, potentially with different solvents (e.g., DCM/MeOH).[9] Reduce the amount of crude material. Repack the column carefully. |
| Band Tailing | Sample is too polar for the eluent; Compound is acidic/basic. | Increase eluent polarity. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Cracked Silica Bed | Column ran dry; Drastic solvent polarity change. | Always keep the silica bed wet. If running a gradient, increase polarity gradually.[7] |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. A final flush with a very polar solvent (e.g., 10% MeOH in DCM) may be needed. |
References
- Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- University of Victoria, Department of Chemistry. (n.d.). Column chromatography.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Organic Syntheses. (n.d.). Indazole.
- Beilstein Journals. (n.d.). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
- Thermo Fisher Scientific. (n.d.). 3-Bromo-1H-indazole, 97%.
- MilliporeSigma. (n.d.). 3-Bromo-1H-indazole-5-carboxylic acid 97%.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 3-BROMO-4-NITRO (1H)INDAZOLE.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Benchchem. (n.d.). Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
- Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine.
- MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- IJRTI. (2023). THIN LAYER CHROMATOGRAPHY (TLC).
- DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Biotage. (2023). How to isolate impurities from a reaction product.
- ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. ijrti.org [ijrti.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for Buchwald-Hartwig amination of bromoindazoles
[1]
Abstract
The functionalization of the indazole scaffold via Palladium-catalyzed C–N cross-coupling is a pivotal transformation in the synthesis of kinase inhibitors and GPCR ligands. However, the bromoindazole core presents unique challenges: the acidic N–H proton (pKa ~14), potential for catalyst poisoning via N-coordination, and electronic disparities between the 3-, 4-, 5-, 6-, and 7-positions. This guide provides an evidence-based decision matrix for ligand/base selection and details two distinct protocols: one for N-protected substrates (Method A) and a streamlined approach for unprotected indazoles (Method B) utilizing LiHMDS as a dual base/protecting agent.
Strategic Considerations & Mechanistic Insights
The "Indazole Challenge"
Unlike simple aryl bromides, bromoindazoles possess a pyrazole-like nitrogen (N2) and a pyridine-like nitrogen (N1).
-
Catalyst Deactivation: The pyridine-like N1 (or N2 in 2H-tautomers) can coordinate to Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle.
-
Proton Interference: In unprotected indazoles, the acidic N–H can protonate the amido-Pd complex or compete as a nucleophile, leading to N-arylation (homocoupling) rather than the desired C-amination.
Isomer-Specific Reactivity
The position of the bromine atom significantly dictates the reaction rate and ligand requirement:
-
5-Bromo & 6-Bromo: Electronically similar to standard aryl bromides. High success rates with standard ligands (Xantphos, BINAP).
-
4-Bromo & 7-Bromo: Sterically encumbered. The 7-position suffers from peri-interactions with the N1-H or N1-protecting group. BrettPhos or RuPhos (bulky dialkylbiarylphosphines) are essential here to enforce reductive elimination.
-
3-Bromo: Electronically unique. The C3 position is adjacent to the nitrogen atoms, making oxidative addition slower due to electron richness. 3-Iodoindazoles are often preferred, but 3-bromo substrates can be coupled using Pd₂dba₃/Xantphos at elevated temperatures.
Protecting Group Strategy
-
THP (Tetrahydropyranyl): Good for 3-bromo stability; removed with acid.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust to strong bases (LiHMDS, NaOtBu); ideal for difficult couplings.
-
Boc: Generally avoided in Buchwald couplings requiring high temperatures (>80°C) or strong nucleophiles, as it is liable to thermal cleavage or nucleophilic attack.
Decision Matrix & Optimization Workflow
The following decision tree guides the selection of the optimal catalytic system based on substrate protection and amine class.
Figure 1: Optimization logic for ligand and condition selection. Note the specific requirement for LiHMDS in unprotected systems.
Detailed Experimental Protocols
Method A: Coupling of N-Protected Bromoindazoles (Standard)
Best for: 5-bromo, 6-bromo, and sterically hindered 4/7-bromo indazoles with SEM/THP protection.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–5 mol%)
-
Ligand: Xantphos (for 5/6-Br) or BrettPhos (for 4/7-Br or primary amines)
-
Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to tolerate functional groups.
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Protocol:
-
Charge: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected bromoindazole (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (0.05 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (0.025 equiv) or Pd₂(dba)₃. Note: If using a Pd precatalyst (e.g., Xantphos-Pd-G3), add it in step 1.
-
Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M).
-
Reaction: Heat the mixture to 100 °C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.
Method B: Coupling of Unprotected Bromoindazoles (LiHMDS Method)
Best for: Rapid synthesis without protection/deprotection steps. Requires strict anhydrous conditions. Mechanism: LiHMDS acts as a soluble base that reversibly deprotonates the indazole nitrogen, forming a transient N-Li species that does not poison the catalyst, while driving the catalytic cycle.
Reagents:
-
Catalyst: tBuBrettPhos Pd G3 (1–3 mol%) or [Pd(allyl)Cl]₂ / tBuBrettPhos
-
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (3.0 – 3.5 equiv). Crucial: Excess base is required to deprotonate the indazole (1 eq) and neutralize the HBr generated (1 eq) plus excess for kinetics.
-
Solvent: THF or 1,4-Dioxane.
Step-by-Step Protocol:
-
Charge: In a glovebox or under strict Argon flow, add the unprotected bromoindazole (1.0 equiv), amine (1.2 equiv), and tBuBrettPhos Pd G3 precatalyst (0.02 equiv) to a vial.
-
Solvent: Add anhydrous THF (0.15 M).
-
Base Addition: Dropwise add LiHMDS solution (3.5 equiv). Observation: The solution may turn dark or orange/red; this is normal.
-
Reaction: Seal and heat to 65 °C (mild) to 80 °C . Monitor by LCMS. Conversion is often faster than Method A (2–6 hours).
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and purify.
Data Summary: Condition Screening
| Parameter | Method A (Protected) | Method B (Unprotected) | Notes |
| Substrate | N-SEM/THP Bromoindazole | Free N-H Bromoindazole | Method B saves 2 synthetic steps. |
| Primary Ligand | Xantphos (General) / BrettPhos (Prim. Amines) | tBuBrettPhos | tBuBrettPhos is superior for preventing catalyst inhibition by the azole N. |
| Base | Cs₂CO₃ (Weak) or NaOtBu (Strong) | LiHMDS (Soluble, Strong) | LiHMDS is non-nucleophilic but sufficiently basic (pKa ~26) to deprotonate Indazole (pKa ~14). |
| Solvent | Toluene or Dioxane | THF or Dioxane | THF is preferred for LiHMDS stability. |
| Temp | 100–110 °C | 60–80 °C | Unprotected coupling often proceeds at lower temps due to homogeneous base. |
| Yield (Avg) | 75–90% | 60–85% | Method A is more robust for scale-up; Method B is faster for discovery. |
Troubleshooting & Failure Modes
Catalyst Poisoning[2]
-
Symptom: Reaction stalls at <20% conversion; starting material remains.
-
Cause: The pyridine-like nitrogen (N1/N2) binds Pd.
-
Solution: Switch to a bulky ligand (BrettPhos, tBuXPhos) that sterically prevents N-coordination. Increase catalyst loading to 5 mol%.
Hydrodehalogenation (Reduction)
-
Symptom: Formation of des-bromo indazole (H instead of Br).
-
Cause:
-hydride elimination from the amine or solvent, or insufficient oxidative addition rate. -
Solution:
-
Ensure solvent is strictly anhydrous.
-
Switch from secondary alcohols (if used) to Toluene/Dioxane.
-
Lower the temperature slightly (e.g., 110°C -> 90°C) and extend time.
-
Regioselectivity (N-Arylation vs C-Amination)
-
Symptom: In Method B, the amine attacks the indazole nitrogen (rare) or the indazole nitrogen attacks another aryl halide.
-
Solution: This is why LiHMDS is critical in Method B. It converts the N-H to N-Li, which is less nucleophilic toward the Pd-Ar species than the free amine, and sterically protects the nitrogen.
References
-
Buchwald-Hartwig Amination of Unprotected Heterocycles (Method B Source)
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.
-
Indazole Protection & Regioselectivity
- Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Journal of Organic Chemistry, 74(16), 6331–6334.
-
Ligand Selection (BrettPhos/RuPhos)
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Scale-Up Considerations (OPRD)
-
Affouard, C., et al. (2015).[1] Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination. Organic Process Research & Development, 19(4), 476–485.
-
Application Note: High-Precision Profiling of Indazole-Based Kinase Inhibitors
Introduction: The Indazole Advantage in Kinase Inhibition[1]
The indazole scaffold (1H-indazole) has emerged as a "privileged structure" in oncology drug discovery, serving as a bioisostere for the indole ring found in many natural kinase ligands. Unlike indoles, the extra nitrogen atom in the indazole ring lowers the pKa, often improving solubility and metabolic stability while maintaining the critical hydrogen-bonding geometry required to mimic the adenine ring of ATP.
This guide details the workflow for characterizing indazole derivatives, focusing on their application as ATP-competitive inhibitors against targets such as VEGFR , TRK , and ALK . We will cover rational design principles, enzymatic quantification using ADP-Glo™, and cellular target engagement via phospho-specific Western blotting.
Structural Basis & Rational Design
The efficacy of indazole derivatives, such as Axitinib (Inlyta) and Entrectinib (Rozlytrek), relies on their ability to occupy the ATP-binding pocket (hinge region) of the kinase domain.
Mechanism of Action[2][3][4]
-
Hinge Binding: The indazole core typically functions as the "head group." The N1 and N2 nitrogens form a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu/Cys residues).
-
Gatekeeper Interaction: Substituents at the 3-position of the indazole ring often extend into the hydrophobic back pocket, interacting with the "gatekeeper" residue. This interaction is critical for selectivity (e.g., Axitinib’s potency against the T315I "gatekeeper" mutation in BCR-ABL1).
-
Solvent Front: The 5- or 6-positions are often derivatized to solubilizing groups that extend towards the solvent front.
Visualization: The Indazole-Kinase Interaction Logic
Figure 1: Schematic representation of the pharmacophore mapping of indazole derivatives within the kinase active site.
Protocol A: Enzymatic Inhibition Assay (ADP-Glo™)
To determine the potency (
Experimental Design
-
Assay Principle: Kinase rxn
Deplete remaining ATPngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> Convert ADP to ATP Luciferase/Luciferin detection.[1][2][3] -
Critical Parameter: The ATP concentration must be set at the
for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors (like indazoles).
Materials
-
Kinase: Recombinant Human Kinase (e.g., VEGFR2, TRKA).
-
Substrate: Poly(Glu,Tyr) 4:1 or protein-specific peptide.
-
Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent.[2]
-
Plate: 384-well white, low-volume, non-binding surface (NBS) plates.
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve indazole derivative in 100% DMSO to 10 mM.
-
Prepare a 10-point serial dilution (1:3) in kinase buffer.[3] Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
-
-
Kinase Reaction (5 µL volume):
-
Add 2 µL of compound dilution to the well.
-
Add 1 µL of Kinase (optimized concentration, typically 0.2–5 ng/well).
-
Add 2 µL of ATP/Substrate mix (ATP at
). -
Control 1 (Max Activity): Enzyme + Substrate + DMSO (no compound).
-
Control 2 (Background): Substrate + DMSO (no enzyme).
-
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Depletion (5 µL volume):
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[3]
-
Incubate at RT for 40 minutes. Note: This step is time-critical; do not shorten.
-
-
Detection (10 µL volume):
-
Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luciferase signal.[3]
-
Incubate at RT for 30–60 minutes.
-
-
Data Acquisition:
-
Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).
-
Calculate % Inhibition:
. -
Fit data to a sigmoidal dose-response curve (variable slope) to determine
.
-
Table 1: Benchmark Data for Indazole Inhibitors
| Compound | Target(s) | Indazole Role | Clinical Status | Approx. Biochemical IC50 |
| Axitinib | VEGFR1/2/3 | Hinge Binder | FDA Approved (RCC) | 0.1 – 0.2 nM (VEGFR2) |
| Entrectinib | TRKA/B/C, ROS1 | Hinge Binder | FDA Approved (Solid Tumors) | < 2 nM (TRKA) |
| Pazopanib | VEGFR, PDGFR | Hinge Binder | FDA Approved (RCC) | 10 – 30 nM (VEGFR2) |
| Linifanib | VEGFR, PDGFR | Hinge Binder | Phase III (Discontinued) | ~4 nM (VEGFR2) |
Protocol B: Cellular Target Engagement (Western Blot)
Biochemical potency must be validated in cells. For indazole inhibitors, we assess the inhibition of autophosphorylation of the receptor tyrosine kinase (RTK) or downstream effectors (ERK/AKT).
Critical Considerations for Phospho-Proteins
-
Lysis Buffer: Must contain phosphatase inhibitors.[4][5][6] Standard protease inhibitors are insufficient.
-
Blocking: Use 5% BSA (Bovine Serum Albumin). Do NOT use non-fat dry milk , as it contains casein (a phosphoprotein) which causes high background with phospho-specific antibodies.[5]
Protocol Steps
-
Cell Treatment:
-
Seed cells (e.g., HUVEC for VEGFR, KM12 for TRK) and grow to 70-80% confluence.
-
Starve cells in serum-free media for 4–16 hours (pathway dependent) to reduce basal phosphorylation.
-
Treat with Indazole derivative (dose-response) for 1–2 hours.
-
Stimulate with ligand (e.g., VEGF-A, NGF) for 10–15 minutes to induce phosphorylation.
-
-
Lysis (The "Cold" Chain):
-
Place plates on ice . Wash 1x with ice-cold PBS.
-
Lyse in RIPA Buffer supplemented with:
-
1 mM Sodium Orthovanadate (
) – Inhibits Tyrosine Phosphatases. -
50 mM Sodium Fluoride (
) – Inhibits Ser/Thr Phosphatases. -
1x Protease Inhibitor Cocktail.
-
-
Scrape cells and centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Electrophoresis & Transfer:
-
Immunoblotting:
-
Block: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hr at RT. Avoid PBS-based blocking buffers as phosphate competes with antibodies.[8]
-
Primary Antibody: Anti-pVEGFR2 (Tyr1175) or Anti-pTRK (Tyr490). Dilute 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C.
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse. 1:5000 in 5% BSA/TBST. 1 hr at RT.
-
-
Detection:
-
Use high-sensitivity ECL substrate (e.g., SuperSignal West Dura).
-
Image and quantify bands.[4] Normalize phospho-signal to Total Protein (re-probe blot with anti-Total VEGFR2).
-
Visualization: Signal Transduction Blockade
Figure 2: Pathway diagram illustrating the upstream blockade of RTK signaling by indazole derivatives, preventing downstream ERK activation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Western) | Blocking with Milk | Switch to 5% BSA in TBST. Milk casein interferes with phospho-antibodies. |
| No Signal (Western) | Phosphatase activity | Ensure |
| Low Potency (Enzymatic) | High ATP concentration | Ensure ATP concentration in the assay |
| Compound Precipitation | Low Solubility | Indazoles can be hydrophobic. Limit final DMSO to 1% and avoid freeze-thaw cycles of stock. |
References
-
Indazole Scaffolds in Kinase Inhibition: Tandon, N. et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021. Link
-
Axitinib Binding Mode: McTigue, M. et al. "Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors." PNAS, 2012. Link
-
Entrectinib Mechanism: Ardini, E. et al. "Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications." Molecular Cancer Therapeutics, 2016. Link
-
ADP-Glo Kinase Assay Protocol: Promega Technical Manual #TM313. Link
-
Phospho-Protein Western Blotting: Abcam Technical Guide. "Western blot for phosphorylated proteins." Link
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Side products in the synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole
An indispensable precursor in medicinal chemistry, 3-Bromo-1-(2-methoxyethyl)-1H-indazole is a key building block for a variety of therapeutic agents. However, its synthesis via the N-alkylation of 3-bromo-1H-indazole presents a classic heterocyclic chemistry challenge: regioselectivity. The presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of an undesired regioisomer, which can complicate purification, reduce yields, and impact the efficiency of drug development workflows.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, identify, and mitigate the formation of side products during this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole, and why does it form?
The most prevalent side product is the regioisomeric N2-alkylation product, 3-Bromo-2-(2-methoxyethyl)-1H-indazole .
The formation of this isomer is rooted in the inherent chemical nature of the indazole ring. The 1H-indazole starting material exists in tautomeric equilibrium with its 2H-indazole form. Although the 1H-tautomer is generally more thermodynamically stable, both nitrogen atoms (N1 and N2) are nucleophilic and can attack the alkylating agent (e.g., 2-bromoethyl methyl ether).[1][2][3] The reaction pathway can be depicted as follows:
Caption: Reaction pathways in the alkylation of 3-bromo-1H-indazole.
The ratio of the N1 to N2 products is highly dependent on the reaction conditions, including the choice of base, solvent, and counter-ion, which influence the kinetic and thermodynamic pathways of the reaction.[4][5]
Q2: Besides the N2-isomer, what other impurities might I encounter?
Other common impurities are typically not reaction side products but rather unreacted materials or reagents. These can include:
-
Unreacted 3-bromo-1H-indazole : If the reaction does not proceed to completion, you will have residual starting material.[6]
-
Residual Solvents and Reagents : Traces of solvents like DMF or THF, or the alkylating agent itself, can remain after workup.[6]
-
Byproducts from Prior Steps : If the starting 3-bromo-1H-indazole was not pure, impurities from its synthesis (e.g., di-brominated indazoles) may be carried through.[6]
Troubleshooting Guide: Experimental Observations
Problem: My TLC/LC-MS analysis shows two distinct product spots with identical mass. What are they and how can I confirm their identities?
Cause & Identification: This observation is the classic signature of N1 and N2 regioisomer formation. Since they are isomers, they will have the same molecular weight and mass-to-charge ratio in mass spectrometry.
The definitive method for assigning the correct structure is 2D NMR spectroscopy , specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2]
-
For the N1-isomer (Desired Product): You will observe a correlation (a cross-peak) between the protons of the N-CH₂ group and the C7a carbon of the indazole ring.
-
For the N2-isomer (Side Product): You will observe a correlation between the protons of the N-CH₂ group and the C3 carbon of the indazole ring.[2]
Protocol 1: Isomer Identification via (¹H-¹³C) HMBC NMR
-
Sample Preparation: Dissolve 10-15 mg of the purified isomeric mixture (or each isolated isomer) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Acquisition: Acquire standard ¹H and ¹³C spectra to assign proton and carbon chemical shifts.
-
HMBC Experiment: Run a standard gHMBCAD experiment. Optimize the mixing time (e.g., 60-100 ms) to favor 2- and 3-bond correlations.
-
Analysis: Process the 2D spectrum and look for the key correlations as described above. The N-CH₂ protons typically appear as a triplet around 4.4-4.6 ppm. The C3 carbon is significantly downfield (~140 ppm) while C7a is typically around 120-125 ppm.
Problem: My reaction yields a significant amount of the undesired N2-isomer. How can I improve the regioselectivity for the N1 position?
Solution & Scientific Rationale: You can dramatically influence the N1/N2 ratio by carefully selecting the base and solvent system. The goal is to favor conditions that lead to the thermodynamically more stable N1 product.
-
Recommended Conditions for N1-Selectivity: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[2][4][7]
Scientific Rationale: The sodium cation (Na⁺) is believed to chelate with the indazolide anion, creating a "tight ion pair." This sterically hinders the N2 position, making the N1 position the more accessible site for the incoming electrophile.[4] In contrast, polar aprotic solvents like DMF can solvate the cation more effectively, creating "solvent-separated ion pairs" that allow for more competitive N2 attack.[5]
Protocol 2: N1-Selective Synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole
-
Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 3-bromo-1H-indazole (1.0 equiv.).
-
Solvent: Add anhydrous THF (to make an ~0.2 M solution). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-bromo-2-methoxyethane (1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Problem: I have an inseparable mixture of N1 and N2 isomers. How can I purify my desired product?
Solution: While sometimes challenging, separation of N1 and N2 indazole isomers is typically achievable via flash column chromatography on silica gel.[6][8] The two isomers usually have a sufficient difference in polarity to be resolved.
Protocol 3: Purification by Column Chromatography
-
Adsorbent: Use standard silica gel (e.g., 230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration. The N1 isomer is often slightly less polar than the N2 isomer, but this should be confirmed by TLC analysis.
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better resolution.
-
Elution: Run the column, collecting fractions and analyzing them by TLC to identify and combine the pure product fractions.
Side Product Summary Table
| Compound Name | Structure (SMILES) | Key Analytical Signature | Mitigation Strategy |
| Desired Product: 3-Bromo-1-(2-methoxyethyl)-1H-indazole | COCCN1N=C(Br)C2=CC=CC=C21 | HMBC correlation between N-CH₂ protons and C7a carbon.[2] | Use N1-selective conditions (NaH/THF).[4][7] |
| Side Product: 3-Bromo-2-(2-methoxyethyl)-1H-indazole | COCCN2N=C(Br)C1=CC=CC=C12 | HMBC correlation between N-CH₂ protons and C3 carbon.[2] | Avoid conditions known to give mixtures (e.g., K₂CO₃/DMF).[9] |
| Impurity: 3-Bromo-1H-indazole | BrC1=NNC2=CC=CC=C12 | Presence of N-H proton in ¹H NMR; distinct TLC/LC retention time. | Drive reaction to completion (use slight excess of base/alkylating agent, ensure sufficient reaction time). |
References
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Available from: [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]
-
Thieme. (2010). Science of Synthesis: 1H- and 2H-Indazoles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]
-
Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
PubChemLite. 3-bromo-1h-indazole (C7H5BrN2). Available from: [Link]
-
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
Chemical Society of Japan. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
-
Royal Society of Chemistry. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Available from: [Link]
-
MDPI. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Available from: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromoindazole Coupling Optimization
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: SUZUKI-IND-001 Subject: Optimization of Suzuki-Miyaura Coupling for Bromoindazoles[1]
Welcome to the Indazole Coupling Support Center.
You have reached the Tier 3 Technical Support guide for optimizing palladium-catalyzed cross-couplings of bromoindazoles. This structural motif presents a "perfect storm" of challenges: nitrogen coordination (catalyst poisoning), electronic deactivation, and regioselectivity issues.
This guide moves beyond generic "screen and pray" tactics. We use mechanistic insight to engineer success.
Module 1: The "Free N-H" Challenge (Unprotected Indazoles)
The Issue: Users frequently report <10% conversion when coupling unprotected indazoles. The Root Cause: The free N-H (pKa ~14) is acidic. In the presence of base, it deprotonates. The resulting indazolyl anion is a potent ligand that binds to the Palladium (Pd) center, displacing the phosphine ligand and forming a catalytically inactive "Pd-indazole" resting state.
Troubleshooting Protocol:
| Variable | Recommendation | The "Why" (Mechanism) |
| Base | Use K₃PO₄ or K₂CO₃ | Avoid strong alkoxides (e.g., NaOtBu).[1] Weaker bases minimize the concentration of the aggressive indazolyl anion while still activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | Water is critical.[1] It increases the solubility of the inorganic base and facilitates the transmetalation step, which is often the rate-determining step in hindered systems. |
| Catalyst | Buchwald G3/G4 or PEPPSI | You need a ligand with a large "cone angle" or steric bulk (e.g., XPhos, IPr).[1] These bulky ligands physically block the indazole nitrogen from coordinating to the Pd center. |
Visualizing the Failure Mode: The diagram below illustrates how the unprotected indazole disrupts the catalytic cycle.
Caption: Mechanism of Catalyst Deactivation. The deprotonated indazole nitrogen coordinates to the Pd(II) intermediate, creating a stable, inactive complex that halts the cycle.
Module 2: Catalyst Selection Engine
Do not use Pd(PPh₃)₄ for challenging indazoles. It is air-sensitive and lacks the activity required for deactivated substrates.[1] Use the table below to select your catalyst system.
| Substrate Profile | Recommended System | Notes |
| 3-Bromoindazole (Unprotected) | XPhos Pd G4 (1-3 mol%) | The 3-position is electron-poor.[1] XPhos provides the necessary electron density to the Pd center to facilitate oxidative addition while protecting against N-binding.[1] |
| 4/5/6/7-Bromoindazole | PEPPSI-IPr (2-5 mol%) | These positions behave like aryl bromides.[1] PEPPSI (NHC ligand) is extremely stable and resistant to oxidation, making it ideal for scale-up.[1] |
| Sterically Hindered Boronic Acids | SPhos Pd G3 | SPhos is designed for hindered couplings (ortho-substitution).[1] |
| Cost-Sensitive / Scale-up | Pd(dppf)Cl₂ · DCM | Robust for standard, protected indazoles.[1] Works well with K₂CO₃ in Toluene/Water.[1] |
Module 3: Troubleshooting FAQs
Q1: My starting material (Bromoindazole) is consumed, but I see only dehalogenated indazole (H-indazole). Why?
-
Diagnosis: This is Hydrodehalogenation .[1] It occurs when the Transmetalation step is too slow.[1] The active Pd-Ar species grabs a hydride (often from the solvent or impurities) instead of the boronic acid.
-
Fix:
-
Increase Boronic Acid: Use 1.5 - 2.0 equivalents.
-
Switch Solvent: Avoid alcohols (EtOH/MeOH) if possible; they are hydride sources.[1] Use anhydrous THF or Dioxane.[1]
-
Boost Transmetalation: Add water (if not already present) or switch to a base with a different counter-cation (e.g., Cs₂CO₃ instead of K₂CO₃).[1]
-
Q2: The reaction turns black immediately and yields are low.
-
Diagnosis: "Palladium Black" formation.[1] Your catalyst is decomposing/aggregating before it can enter the cycle.[1]
-
Fix:
-
Lower Temperature: Start at 60°C, then ramp to 80-100°C.
-
Stabilize: If using Pd(OAc)₂, add excess ligand (Ligand:Pd ratio 2:1 or 3:1).[1] Better yet, switch to a Precatalyst (G3/G4) which releases the active species slowly and in a controlled manner.
-
Q3: Can I couple at the C3 position without protecting the Nitrogen?
-
Answer: Yes, but it is the most difficult case. The C3 position is electronically coupled to the pyrazole nitrogen.
-
Strategy: Use Microwave Irradiation (120°C, 30 mins) with XPhos Pd G3 . The rapid heating often outcompetes the catalyst poisoning pathway.
Module 4: Validated Standard Operating Protocols (SOPs)
Protocol A: The "Bulletproof" Method (Protected Indazoles)
Best for: SEM, THP, or Boc-protected bromoindazoles.
-
Charge Vessel: Add Protected Bromoindazole (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]
-
Solvent: Add 1,4-Dioxane (0.2 M concentration).
-
Base: Add aqueous K₂CO₃ (2M solution, 3.0 equiv).
-
Degas: Sparge with Argon/Nitrogen for 5 minutes (Critical step).
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
Protocol B: The "Free N-H" Method (Unprotected Indazoles)
Best for: Direct coupling of 3, 4, 5, 6, or 7-bromoindazole.
-
Charge Vessel: Add Unprotected Bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (0.02 equiv), and K₃PO₄ (3.0 equiv).[1]
-
Solvent: Add 1,4-Dioxane : Water (4:1 ratio) .
-
Note: The water is non-negotiable here.
-
-
Degas: Seal tube and purge with inert gas.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave).
-
Monitor: Check LCMS at 1 hour. If stuck, add more catalyst (0.01 equiv).[1]
-
-
Workup: Acidify carefully to pH 7 (neutralize the base) before extraction to ensure the indazole is protonated and extracts into the organic layer.
Module 5: Decision Logic Diagram
Use this flow to determine your experimental path.
Caption: Experimental Decision Tree. Selects the optimal catalyst system based on protecting group status and regiochemistry.
References
-
Buchwald Precatalysts (G3/G4)
- Title: "Palladium-catalyzed cross-coupling reactions with XPhos Pd G4."
-
Source: Sigma-Aldrich / Merck Technical Bulletins.[1]
-
Unprotected Heterocycle Coupling
-
PEPPSI Catalyst System
-
Microwave Assistance
Sources
- 1. XPhos Pd G4 95 1599466-81-5 [sigmaaldrich.com]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Technical Support Center: Palladium Removal from Indazole Products
Ticket ID: PD-REM-IND-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for reducing Pd < 10 ppm in N-heterocyclic active pharmaceutical ingredients (APIs).
Triage & Strategy Selection
Removing palladium from indazole scaffolds is chemically distinct from standard aromatics. The pyridine-like nitrogen at the 2-position of the indazole ring acts as a competent ligand, effectively competing with mild scavengers for the metal center.
To select the correct protocol, you must assess your material's solubility and development stage. Use the decision matrix below to route your experiment.
Method Selection Decision Tree
Figure 1: Strategic routing for palladium remediation based on solubility and scale.
Method A: Solid-Supported Scavengers (The Gold Standard)
For indazoles, standard silica is ineffective. You require functionalized silica with high affinity ligands (Thiols or Diamines) to break the Indazole-Pd coordination.
Mechanism of Action
Functionalized silica (e.g., Si-Thiol) operates via chemisorption . The sulfur atoms on the silica surface form a coordinate covalent bond with Pd(II) or Pd(0), which is thermodynamically more stable than the Pd-Indazole N-interaction.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Best For | Indazole Compatibility |
| Si-Thiol | Mercaptopropyl | Pd(II), Pd(0) | High. Best general-purpose scavenger. |
| Si-DMT | Dimercaptotriazine | Pd(II) | Very High. The "heavy artillery" for N-heterocycles. |
| Si-TAAcOH | Triamine Tetraacetic Acid | Pd(II) | Medium. Good for cationic Pd, but pH dependent. |
| Activated Carbon | N/A | Bulk removal | Low. Risk of yield loss due to product adsorption. |
Protocol: Scavenger Screening
Goal: Reduce Pd from ~1000 ppm to <20 ppm.
-
Dissolution: Dissolve crude indazole (1.0 eq) in a solvent where it is freely soluble (THF, EtOAc, or DMF). Avoid MeOH if using Si-DMT (potential ester transesterification side reactions, though rare).
-
Loading: Add Si-Thiol or Si-DMT at a ratio of 5–10 wt% relative to the substrate (or 4–5 equivalents relative to the Pd content if known).
-
Incubation:
-
Temperature: Heat to 50°C . Room temperature is often insufficient for indazoles due to the high activation energy required to break the N-Pd bond.
-
Time: Stir vigorously for 4 to 16 hours .
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.
-
Analysis: Evaporate a small aliquot and analyze via ICP-MS.
Expert Tip: If using Si-Thiol , ensure your solvent is not strictly anhydrous. A trace amount of water (1-2%) often accelerates the ligand exchange rate on the silica surface.
Method B: The "NAC Wash" (Cheaper, Scalable)
For larger batches where silica costs are prohibitive, liquid-liquid extraction using N-Acetylcysteine (NAC) is the industry preferred method. NAC is a zwitterionic amino acid derivative that chelates Pd into the aqueous phase.
The Chemistry
Indazoles are weak bases. To prevent salt formation and product loss into the aqueous phase, the pH must be carefully controlled. NAC works best as a dianion or monoanion.
Step-by-Step Protocol
-
Preparation: Dissolve the indazole product in a water-immiscible solvent (EtOAc or 2-MeTHF are ideal).
-
Reagent Setup: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .
-
pH Adjustment (Critical): Adjust the pH of the NAC solution to pH 7.5 – 8.5 using NaOH or Ammonia.
-
Why? At pH < 4, the thiol is protonated and binds Pd poorly. At pH > 10, you risk hydrolyzing the indazole or other functional groups.
-
-
Extraction:
-
Add the buffered NAC solution (0.5 eq relative to product, or 20 eq relative to Pd) to the organic layer.
-
Heat the biphasic mixture to 40–50°C and stir rapidly for 1–2 hours.
-
-
Separation: Cool to RT, separate layers. The Pd-NAC complex will be a dark red/brown color in the aqueous layer.
-
Polishing: Wash the organic layer once with water and once with brine to remove residual NAC.
Method C: TMT Precipitation (For Stubborn Cases)
When Pd is "stuck" (often < 50 ppm but failing < 10 ppm specs), Trimercaptotriazine (TMT) is the most effective precipitant for nitrogen-rich APIs.
Protocol
-
Dissolve product in THF or Acetone.
-
Add TMT-Na3 (Trisodium salt of TMT) as a 15% aqueous solution (0.1–0.3 eq relative to substrate).
-
Stir at RT for 30 mins. A fine precipitate (Pd-TMT complex) will form.
-
Add activated charcoal (5 wt%) to aid filtration (the Pd-TMT particles are often colloidal and clog filters).
-
Filter through Celite.[1]
Troubleshooting & FAQs
Q1: I used Si-Thiol, but my Pd levels are still ~50 ppm. Why? A: You likely have Pd(0) nanoparticles rather than Pd(II). Thiol scavengers bind Pd(II) best.
-
Fix: Add a mild oxidant (e.g., open the reaction to air for 1 hour or add trace t-BuOOH) before adding the scavenger to oxidize Pd(0) to Pd(II). Alternatively, switch to a scavenger designed for Pd(0) like Si-Thiourea .
Q2: My indazole product is precipitating with the scavenger. A: This is common with polar indazoles.
-
Fix: Switch to a "flow chemistry" approach. Dissolve your product in a larger volume of a better solvent (e.g., DMSO/MeOH mix) and pass it through a commercially available scavenger cartridge (e.g., Biotage or SiliCycle cartridges) rather than doing a batch stir.
Q3: Can I use crystallization alone? A: Rarely. Indazoles often co-crystallize with Pd because the metal coordinates to the crystal lattice.
-
Fix: Use a "Binary System."[2][3] Add TMT or a soluble scavenger during the crystallization heating phase. Filter the hot solution to remove the Pd-TMT complex, then cool to crystallize the pure product.
Q4: What are the regulatory limits? A: Refer to ICH Q3D . For oral administration, the Permitted Daily Exposure (PDE) for Palladium is typically 100 µ g/day . If your daily dose is 1g, your limit is 100 ppm . If your dose is 100mg, your limit is 1000 ppm . However, most internal QA specs are set to <10 or <20 ppm to be safe.
References
-
Garrett, C. E., & Prasad, K. (2004).[4][5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[5]
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency / FDA.[7]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
-
Biotage. (2023).[7] How to Remove Palladium in three easy steps. Technical Note.
-
Galaffu, N., et al. (2007).[3] Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species. Organic Process Research & Development, 11(3), 406-413.
Sources
Preventing debromination during indazole cross-coupling reactions
Technical Support Center: Indazole Cross-Coupling Optimization Subject: Prevention of Hydrodehalogenation (Debromination) in Bromoindazoles Ticket ID: INDZ-XR-004 Status: Open Guide
Executive Summary
You are likely reading this because your LC-MS traces show a significant mass peak corresponding to
This guide moves beyond generic advice. We treat the reaction as a kinetic competition between the desired Cross-Coupling Cycle (Cycle A) and the parasitic Reduction Cycle (Cycle B) . To solve this, we must destabilize Cycle B.
Module 1: The Mechanistic Diagnostic
Before changing reagents, you must understand how your bromine is being stolen. The debromination of bromoindazoles typically proceeds via a Palladium-Hydride (Pd-H) intermediate.
The Critical Question: Where is the Hydride coming from?
- -Hydride Elimination from Solvents: Primary/Secondary alcohols (MeOH, EtOH, IPA) are hydride donors.
- -Hydride Elimination from Bases: Alkoxide bases (e.g., NaOiPr) are notorious hydride sources.
-
Coordination-Assisted Reduction: The free N-H of the indazole coordinates to Pd(II), increasing electron density and favoring oxidative addition, but also facilitating proximity-driven hydrogen transfer if the nitrogen is not protected.
Visualizing the Competition
The following diagram maps the divergence point between success (Coupling) and failure (Debromination).
Figure 1: Kinetic divergence in Pd-catalyzed cross-coupling. The goal is to accelerate the Green path or block the Red path.
Module 2: Technical Q&A & Troubleshooting
Q1: I am using standard Suzuki conditions (DME/Water/Na2CO3), but I still see 20% debromination. Why?
Answer: The issue is likely the Indazole N-H . Unprotected indazoles (free N-H) are acidic. In the presence of carbonate bases, they deprotonate to form an indazolyl anion. This anion is highly electron-rich and can coordinate to the Palladium center, forming a stable "off-cycle" resting state that slows down transmetallation. A slower transmetallation window gives trace water or solvent impurities time to act as hydride sources.
-
Action: Protect the Indazole nitrogen. Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups are recommended.[1] They withdraw electron density, preventing the "poisoning" of the catalyst and shutting down the coordination-assisted reduction pathway.
Q2: Does the choice of Ligand actually prevent reduction, or just speed up the reaction?
Answer: It does both. Bulky, electron-rich phosphines (e.g., XPhos , SPhos , or Buchwald G3/G4 precatalysts ) are superior to simple phosphines (PPh3, dppf) for two reasons:
-
Steric Bulk: They facilitate the reductive elimination of the bulky biaryl product (the hard step).
-
Ligation State: They form monoligated Pd(0) species that are extremely active for oxidative addition but, crucially, the bulk prevents the small "hydride" approach required for the side reaction compared to the open coordination sphere of a Pd(PPh3)2 intermediate.
Q3: Which solvent system is "safest" for bromoindazoles?
Answer: Anhydrous, aprotic systems.
Avoid alcohols (MeOH, EtOH, iPrOH) entirely. Even if they are good solvents for boronic acids, they are the primary source of hydride via
-
Recommended: 1,4-Dioxane or Toluene.
-
If water is needed (for inorganic bases): Use the minimum amount necessary to dissolve the base (e.g., 4:1 Dioxane:H2O), or switch to Cs2CO3 which has decent solubility in organic solvents, allowing for essentially anhydrous conditions.
Module 3: Optimization Protocols
Do not rely on "standard" conditions. Use this logic-gated protocol to optimize your specific substrate.
Protocol A: The "Anhydrous" Screen (High Priority)
Use this if your substrate allows for organic-soluble bases.
| Component | Recommendation | Rationale |
| Solvent | 1,4-Dioxane (Anhydrous) | Removes protic sources; high boiling point. |
| Base | K3PO4 (finely ground) or Cs2CO3 | Inorganic bases lack |
| Catalyst | XPhos Pd G4 (2-5 mol%) | Rapid activation; bulky ligand suppresses side reactions. |
| Temp | 80°C - 100°C | High temp favors the high-energy reductive elimination step. |
| Concentration | High (0.2 - 0.5 M) | High conc. favors the bimolecular transmetallation over unimolecular side reactions. |
Protocol B: The "Protected" Pathway
Use this if Protocol A fails or if N-H protection is viable.
-
Protection: React Bromoindazole with
(1.1 equiv) and DMAP (cat.) in DCM. Isolate the N-Boc Bromoindazole. -
Coupling: Run the Suzuki coupling on the N-Boc intermediate.
-
Note: The Boc group often falls off in situ if the temperature is >90°C and base is strong, but usually after the coupling has initiated. If it stays on, it can be cleaved with TFA/DCM later.
-
-
Result: The electron-withdrawing nature of Boc makes the oxidative addition slightly slower (good for control) but prevents the N-coordination poisoning, drastically reducing debromination.
Visual Troubleshooting Tree
Figure 2: Step-by-step decision tree for eliminating hydrodehalogenation.
References
-
Mechanisms of Dehalogenation: Navarro, O., et al. "General Study of the Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids in the Presence of Pd-NHC Catalysts." Journal of Organic Chemistry. (Discusses the competition between coupling and dehalogenation).
-
Indazole C7-Arylation & Protection: "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." National Institutes of Health (PubMed). (Highlights the necessity of specific conditions for indazole functionalization).
-
Ligand Effects (Buchwald): "Suzuki–Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. (Detailed breakdown of ligand classes like XPhos/SPhos for preventing side reactions).
-
Suppression Strategies: "Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions." Organic Chemistry Frontiers. (While Ni-focused, the mechanistic principles of solvent/base hydride sources apply to Pd).
-
BenchChem Troubleshooting Guide: "Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling." (General industry standard troubleshooting steps).
Sources
Technical Support Center: A Guide to Troubleshooting Low Conversion in Indazole Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole functionalization. The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its unique electronic properties and tautomeric nature often present significant synthetic challenges, leading to issues like low conversion, poor regioselectivity, and reaction stalling.[2]
This document provides in-depth, field-proven insights in a direct question-and-answer format. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own research.
Part A: Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig)
This section focuses on one of the most common and powerful methods for indazole functionalization, addressing the frequent problem of low reaction conversion.
Q1: My Buchwald-Hartwig N-arylation of indazole has stalled, leaving significant starting material. What are the primary factors to investigate?
A1: When a Buchwald-Hartwig reaction underperforms, the issue typically lies within a "triangle of trouble": the Base, the Ligand/Catalyst system, or the Reagent/Solvent Quality. A systematic investigation is crucial.
The cause often traces back to the delicate balance required for the catalytic cycle.[5][6] An incompatible base can destroy your catalyst or starting material, while a suboptimal ligand can result in slow oxidative addition or reductive elimination, effectively halting the reaction.[5][7] Finally, trace impurities like water or oxygen can irreversibly deactivate the sensitive Pd(0) catalyst.
Troubleshooting Workflow:
-
Verify Reagent & Solvent Quality: This is the simplest and most crucial first step. Ensure all reagents are pure and solvents are rigorously dried and degassed. Use of an unopened bottle of anhydrous solvent is a reliable practice.
-
Re-evaluate Your Base: Strong, non-nucleophilic bases are standard, but indazoles can be sensitive. If you observe decomposition, switch to a milder base.
-
Screen Catalysts & Ligands: There is no universal ligand. Bulky, electron-rich phosphine ligands are a good starting point, but the optimal choice is substrate-dependent.[5][6]
-
Optimize Temperature & Concentration: If conversion is merely slow, increasing the temperature (typically 80-110 °C) can be effective.[7] However, be cautious, as higher temperatures can also promote side reactions.
Below is a decision tree to guide your troubleshooting process for this specific issue.
Caption: Troubleshooting workflow for low N-arylation yield.
Q2: I'm observing poor regioselectivity between the N1 and N2 positions. How can I favor one isomer over the other?
A2: Controlling N1/N2 regioselectivity is a classic challenge in indazole chemistry.[8][9] The outcome is a delicate interplay between thermodynamics, kinetics, and steric effects, heavily influenced by your choice of base, solvent, and the substituents on the indazole ring.[8]
-
For N1-Alkylation (Often the Thermodynamic Product): The 1H-tautomer is generally more stable.[2][8][10] To favor this, conditions that allow for equilibration are key. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[8][11] The sodium cation is thought to coordinate between the N2 atom and an electron-rich C3 substituent, sterically blocking the N2 position.[11][12]
-
For N2-Alkylation (Often the Kinetic Product): To favor the N2 isomer, you typically want conditions that prevent equilibration and are governed by the site of initial deprotonation. The Mitsunobu reaction is known to show a strong preference for producing the N2-alkylated product.[11] Additionally, electron-withdrawing groups on the indazole ring, particularly at the C7 position, can electronically favor N2 functionalization.[11]
The choice of solvent can also have a profound impact. For instance, a switch from THF to a more polar solvent like DMF or DMSO can completely invert the N1/N2 ratio in some systems.[8][13]
Q3: My reaction mixture is turning dark, and I'm seeing decomposition of my starting material. Could my base be the issue?
A3: Absolutely. Base selection is critical and goes beyond simply deprotonating the indazole NH. An overly harsh or incompatible base can lead to several problems:
-
Substrate Decomposition: Some substituted indazoles are sensitive to strong bases, especially at elevated temperatures. If your indazole has base-labile functional groups (e.g., esters, nitro groups), a strong alkoxide like NaOtBu could be problematic.
-
Catalyst Deactivation: While a strong base is needed to form the active palladium-amido complex, certain bases can also promote the formation of inactive palladium species or degrade the phosphine ligand.[5]
-
Glutarimide Ring Opening: In specialized applications, such as the synthesis of Cereblon binders, indazoles are often attached to a glutarimide moiety. This ring is highly susceptible to base-mediated hydrolysis.
Actionable Solutions:
-
Switch to a Weaker Base: If you suspect decomposition, move down the pKa ladder. Instead of sodium tert-butoxide (NaOtBu), consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[14]
-
Use a Hindered Amide Base: Lithium bis(trimethylsilyl)amide (LiHMDS) can be surprisingly effective. It is a strong, non-nucleophilic base that has been shown to act as a "pseudo-protecting group" for sensitive functionalities, minimizing side reactions.[6]
-
Lower the Temperature: Base-mediated decomposition is often accelerated by heat. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Part B: C-H Functionalization Reactions
Directly functionalizing C-H bonds is a highly atom-economical strategy, but it comes with its own set of challenges, particularly concerning reactivity and selectivity.[15][16]
Q4: My directing group-assisted C-H activation is sluggish. Where should I start troubleshooting?
A4: Inefficient C-H activation often points to issues with the catalyst, the directing group's coordinating ability, or the oxidant.
-
Catalyst and Additives: Rhodium(III) and Palladium(II) are common catalysts for these transformations.[4][17][18] Many Rh(III)-catalyzed systems benefit from a silver salt co-catalyst/oxidant, such as AgOAc or Ag₂CO₃.[19][20] Ensure these additives are fresh and of high quality.
-
Directing Group Efficacy: The directing group is the linchpin of the reaction.[21] Groups like pyrazoles, amides, or azo groups coordinate to the metal center, bringing it into proximity with the target C-H bond.[17][22] If the directing group is too weakly coordinating or sterically encumbered, the initial cyclometalation step will be inefficient. While you may not be able to change the directing group, you can ensure the reaction conditions (e.g., solvent) are optimal for that coordination event.
-
Solvent Choice: The solvent can dramatically influence the reaction. Highly polar or coordinating solvents can compete with the directing group for a site on the metal catalyst, inhibiting the reaction. Screen less-coordinating solvents like 1,4-dioxane or tert-amyl alcohol.[23]
Caption: Simplified Buchwald-Hartwig cycle and key failure points.
Part C: General & Foundational Issues
Q5: My reaction works on a small scale but fails during scale-up. What factors should I consider?
A5: The "scale-up problem" is common and usually stems from changes in physical parameters that are negligible at the milligram scale but become dominant at the gram or kilogram scale.
-
Mass and Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio. This means it takes longer to heat up and cool down. Exothermic events that were insignificant on a small scale can lead to dangerous temperature spikes and byproduct formation on a larger scale. Use a jacketed reactor for better temperature control and consider slower, portion-wise addition of reagents.
-
Mixing Efficiency: Inadequate stirring can create localized "hot spots" or areas of high concentration, leading to side reactions. Ensure your stirring is vigorous and that the entire reaction volume is being mixed effectively.
-
Purity and Headspace: The impact of impurities is magnified on a larger scale. A tiny amount of water in a solvent becomes a significant molar equivalent in a large batch. Likewise, the headspace of the reactor must be thoroughly purged with an inert gas, as a larger volume of air contains more oxygen to deactivate the catalyst.
-
Reagent Addition Order: On a small scale, reagents are often mixed together at the start. On a larger scale, the order of addition can be critical. It is often best practice to add the catalyst last to a well-mixed, inerted solution of the other reagents.
Protocols & Data
Protocol 1: General Procedure for Screening Buchwald-Hartwig N-Arylation Conditions
This protocol provides a framework for systematically optimizing the reaction for a new indazole substrate.
-
Array Setup: In a glovebox, arrange an array of reaction vials, each with a small stir bar.
-
Solids Dispensing: To each vial, add the indazole (1.0 equiv), aryl halide (1.2 equiv), and base (2.0 equiv). Use a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS) for different sets of vials.
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd) and various ligands (e.g., XPhos, RuPhos, BrettPhos, 4.4 mol%) in anhydrous, degassed solvent (e.g., toluene or dioxane).[6][24] Add the appropriate catalyst/ligand solution to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum heating block. Stir at a set temperature (e.g., 100 °C) for a defined period (e.g., 16 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to product and identify any major byproducts.
Table 1: Example Ligand & Base Screening Data for Indazole N-Arylation
| Entry | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 45 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 90 |
| 5 | Pd₂(dba)₃ | RuPhos | LiHMDS | Dioxane | 80 | 78 (clean) |
| 6 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 65 |
This is representative data. Optimal conditions are highly substrate-dependent.
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Request PDF. [Link]
-
Daugulis, O., et al. (2015). Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. Angewandte Chemie International Edition. [Link]
-
Wiley Online Library. (2020). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Advanced Synthesis & Catalysis. [https://onlinelibrary.wiley.com/doi/full/10.1002/adsc.2020002 directing-groups-in-metal-catalyzed-ch-functionalization-chemistry]([Link] directing-groups-in-metal-catalyzed-ch-functionalization-chemistry)
-
Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Sarlah, D., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Moreau, P., et al. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. [Link]
-
Ge, Y., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Indazolones Directed Transition Metal Catalyzed C−H activation reactions. [Link]
-
Keating, J. J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
-
ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Request PDF. [Link]
-
ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. PDF. [Link]
-
Mal, S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Link]
-
Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
-
PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
Crews, C. M., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. [Link]
-
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Chinese Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
-
Hilaris Publisher. (n.d.). C-H functionalisation of indazoles and azaindazoles. [Link]
-
ACS Publications. (2009). Direct Arylations of 2H-Indazoles On Water. Organic Letters. [Link]
-
PMC. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
Lindsley, C. W., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
-
ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF. [Link]
-
Wiley Online Library. (2018). The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. Angewandte Chemie International Edition. [Link]
-
Wang, J., & Mccreanney, A. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
RSC Publishing. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Scaled-up version and preliminary mechanism study. [Link]
-
PMC. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
PMC. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
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- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
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Impact of solvent choice on indazole reaction regioselectivity
Technical Support Center: Indazole Regioselectivity Optimization
Ticket Category: Organic Synthesis / Heterocycle Functionalization
Subject: Impact of Solvent Choice on Indazole
Executive Summary: The Indazole Paradox
Indazole alkylation presents a classic competition between thermodynamic stability (
-
-Alkylation: Preserves the benzenoid aromatic system. It is the thermodynamic product (
kcal/mol vs. ). -
-Alkylation: Results in a quinoid-like structure. It is often the kinetic product, favored by specific chelation effects, steric hindrance at
(e.g., C7-substituents), or acidic conditions.
Solvent choice is not merely a medium; it acts as a "switch" that modulates ion-pairing tightness, catalyst coordination, and transition state stabilization.
Module 1: Solvent Selection Matrix
User Question: "I am getting a 60:40 mixture of isomers. Which solvent will push this toward a single regioisomer?"
Technical Response:
The "nakedness" of the indazolyl anion dictates selectivity. In polar aprotic solvents, the anion is free, leading to statistical mixtures (often favoring
| Solvent Class | Representative Solvents | Dominant Mechanism | Selectivity Trend | Recommended For |
| Polar Aprotic | DMF, DMSO, NMP | Dissociated Ion Pairs ( | Low / Mixed ( | High reactivity; difficult substrates. |
| Ethereal / Coordinating | THF, 1,4-Dioxane | Tight Ion Pairs / Chelation | High | Standard Protocol (with NaH). Fosters |
| Non-Polar | Toluene, Xylenes | Contact Ion Pairs | Variable | Metal-catalyzed couplings (Buchwald/Chan-Lam). |
| Protic/Acidic | DCM/Toluene + TfOH | Protonation-Activation | High | Kinetic Control (using Trichloroacetimidates). |
Module 2: Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the decision logic for solvent and reagent selection based on the desired regioisomer.
Caption: Decision matrix for selecting solvent/reagent systems based on target regiochemistry.
Module 3: Troubleshooting Guides (FAQ)
Ticket #101: "I'm using Cs2CO3 in DMF and getting a 1:1 mixture."
Diagnosis: In DMF (high dielectric constant
-
Switch Solvent: Move to THF (anhydrous).[1]
-
Switch Base: Use NaH .[1] The smaller
cation coordinates tightly to (and potentially C3 substituents), effectively "masking" the site and forcing the electrophile to attack . -
Temperature: Lower the temperature to
. Higher temperatures favor the higher-energy transition state ( ).
Ticket #102: "I specifically need the N2-isomer for SAR studies."
Diagnosis: Standard basic alkylation will almost always favor
-
Mechanism: Under acidic conditions (TfOH), the reaction proceeds via a protonated intermediate where the transition state energy for
attack is lowered, or the is protonated/blocked, allowing nucleophilicity to dominate.
Ticket #103: "How does the Chan-Lam coupling (Copper) behave?"
Diagnosis: Chan-Lam couplings (Arylboronic acids, Cu(OAc)2) generally favor
-
Reasoning: HOMO analysis of the indazole anion shows the largest orbital coefficient on
.[2] Since Chan-Lam involves coordination of the indazolyl anion to the Copper(II) species, the thermodynamics of the Cu-N bond formation dominate, favoring the -Cu intermediate.
Module 4: Validated Experimental Protocols
Protocol A: High-Selectivity -Alkylation (The "Chelation" Method)
Best for: Primary alkyl halides, unhindered substrates.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.1 M concentration relative to indazole). Do not use DMF.
-
Deprotonation: Cool to
. Add NaH (60% dispersion, 1.2 equiv) portion-wise.[1]-
Checkpoint: Stir for 30 mins at
. The solution should become clear/yellow as the anion forms and coordinates to .
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 12h.
-
Workup: Quench with sat.
. Extract with EtOAc.[1] -
Expected Outcome: >90%
selectivity.
Protocol B: High-Selectivity -Alkylation (The "Acid-Imidate" Method)
Best for: Creating N2-isomers without difficult separations.
-
Reagent Prep: Convert your alcohol (R-OH) to the alkyl 2,2,2-trichloroacetimidate (using trichloroacetonitrile/DBU).
-
Solvent: Dissolve indazole (1.0 equiv) and imidate (1.2 equiv) in DCM or Toluene .
-
Catalysis: Add TfOH (Triflic acid, 0.1 equiv) or Cu(OTf)2 (0.1 equiv) at
. -
Reaction: Stir at RT for 2–4 hours.
-
Mechanism: The acid protonates the imidate; the indazole attacks via
(kinetic control). -
Expected Outcome: >95%
selectivity.
Module 5: Advanced Mechanistic Diagram (HOMO & Ion Pairing)
Caption: Contrast between Na-mediated N2-blocking (favoring N1) and Acid-mediated activation (favoring N2).
References
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226.
- Key Finding: Establishes the acid-catalyzed imid
-
Liting, D., et al. (2022).[4] Magical Power of Quantum Mechanics: Regioselectivity of Indazole Alkylation. WuXi Biology.
- Key Finding: QM analysis showing 1H-indazole is ~4.5 kcal/mol more stable than 2H, explaining thermodynamic preference for .
-
Cheung, M. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 170–183.
- Key Finding: Demonstrates solvent effects where Dioxane/THF favors (96%) while DMF drops selectivity to ~60%.
-
Vantourout, J. C., et al. (2017).[5] Spectroscopic Studies of the Chan-Lam Amination. Journal of the American Chemical Society, 139(13), 4769–4779.
- Key Finding: Mechanistic insight into Copper-catalyzed couplings favoring the thermodynamic product via oxidative addition p
Sources
Technical Support Center: Accelerating Indazole Synthesis with Flow Chemistry
Welcome to the technical support center for advancing indazole synthesis through continuous flow chemistry. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage the power of flow technology to reduce reaction times, improve safety, and enhance scalability. Here, we address common challenges and frequently asked questions, providing field-proven insights and actionable protocols to streamline your experimental workflows.
Troubleshooting Guide: Overcoming Common Hurdles
This section provides direct answers to specific issues you may encounter during your flow chemistry experiments for indazole synthesis.
Q1: My reaction yield is significantly lower than in the equivalent batch process, or the conversion is incomplete. What are the likely causes and how can I fix it?
A1: A drop in yield is a common challenge when transitioning from batch to flow. The primary culprits are often related to reaction kinetics and fluid dynamics. Here’s a systematic approach to troubleshooting:
-
Insufficient Residence Time: Flow chemistry translates reaction time into residence time (the duration reagents spend in the reactor). If the residence time is too short, the reaction won't reach completion.
-
Causality: The relationship is defined by: Residence Time = Reactor Volume / Total Flow Rate.
-
Solution: Decrease the flow rate of your pumps or use a larger volume reactor coil. For example, doubling the reactor volume or halving the flow rate will double the residence time. It's crucial to perform a residence time optimization study to find the sweet spot where conversion is maximized without promoting side reactions. Some reactions may even benefit from longer residence times to scale up production, achieving high yields over several hours of continuous operation.[1]
-
-
Inadequate Temperature Control: The superior heat transfer in microreactors allows for precise temperature control, which is a key advantage.[2][3] However, an incorrect temperature setting can drastically affect reaction rates.
-
Causality: Reaction kinetics are highly temperature-dependent. A temperature that is too low will result in slow kinetics and incomplete conversion within the given residence time. Conversely, excessively high temperatures can lead to byproduct formation and degradation of your desired indazole.
-
Solution: Screen a range of temperatures. For instance, in the thermal synthesis of N-aryl indazoles via the Cadogan reaction, temperatures around 150 °C have been shown to be effective.[1] Start with the temperature used in your batch protocol and systematically increase it in 10-20 °C increments, analyzing the output at each step to find the optimal balance between reaction rate and selectivity.
-
-
Poor Mixing: Inefficient mixing of reagent streams can create localized concentration imbalances, leading to poor conversion and increased side products.
-
Causality: Unlike a well-stirred flask, mixing in a flow reactor depends on diffusion and the design of the fluidic path.
-
Solution: Ensure you are using an appropriate micromixer (e.g., a T-mixer or static mixer) at the point where reagent streams combine. This is especially critical for fast reactions where mixing time must be shorter than the reaction half-life.
-
Q2: I'm experiencing clogging in my flow reactor. How can I prevent this?
A2: Reactor clogging is a frequent and frustrating issue in flow chemistry, typically caused by the precipitation of a starting material, intermediate, or the final product.
-
Poor Solubility: The most common cause is the limited solubility of a component in the reaction solvent at the operating temperature.
-
Causality: As the reaction progresses, the concentration of the product increases, and it may exceed its solubility limit, causing it to crash out of the solution. This was noted as a potential issue for some indazole derivatives that could only be produced in batch due to solubility problems.[1]
-
Solution:
-
Solvent Screening: Switch to a solvent with higher solvating power. High-boiling polar aprotic solvents like DMF or N,N-dimethylacetamide (DMA) are often used to prevent precipitation, though they can be difficult to remove during workup.[4]
-
Use of Co-solvents: Introduce a co-solvent to the system to maintain the solubility of all components throughout the reaction.
-
Temperature Adjustment: Increasing the reactor temperature can sometimes improve solubility. With a back-pressure regulator (BPR), you can heat solvents safely above their atmospheric boiling points.
-
Concentration Reduction: Lower the concentration of your starting material solutions. While this may reduce throughput, it can be a simple fix for solubility-related clogging.
-
-
-
Incompatible Reagents: Mixing incompatible reagent streams can lead to the instantaneous precipitation of salts or complexes.
-
Solution: Ensure that your reagent solutions are fully dissolved and stable before pumping them into the reactor. If a salt byproduct is unavoidable, consider designing the process to include an in-line liquid-liquid extraction unit to remove it continuously.[4]
-
Q3: My indazole synthesis is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity in a flow system?
A3: Achieving high regioselectivity in the N-alkylation or N-arylation of indazoles is a classic challenge. Flow chemistry offers exceptional control over the parameters that govern this selectivity.
-
Causality: The ratio of N1 to N2 substituted products is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, which influence the thermodynamic and kinetic pathways of the reaction.[5]
-
Solution:
-
Precise Stoichiometric Control: Use high-precision pumps to ensure the exact stoichiometric amount of base is delivered. This prevents excess base from promoting unwanted side reactions or isomer equilibration.
-
Optimized Temperature Profile: The precise and uniform temperature control in a flow reactor minimizes thermal gradients that can exist in a batch flask, leading to more consistent and selective reactions.[3] Experiment with different temperatures to find the optimal point for your desired isomer.
-
Solvent and Base Screening: The combination of base and solvent is critical. For example, to favor N1 alkylation, a combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective.[5] A flow system allows you to rapidly screen different solvent/base combinations by simply switching the reagent lines.
-
Flash Chemistry Approach: For extremely fast reactions where one isomer is formed kinetically, a flow reactor can provide the very short residence times (seconds or less) needed to form the kinetic product and immediately quench the reaction before it can equilibrate to the thermodynamic product.[6]
-
Frequently Asked Questions (FAQs)
Q4: What are the primary advantages of using flow chemistry for indazole synthesis over traditional batch methods?
A4: Flow chemistry offers several compelling advantages that directly address the challenges of many indazole synthesis routes:[1][2]
| Feature | Advantage in Indazole Synthesis |
| Enhanced Safety | Many indazole syntheses involve hazardous intermediates like diazonium salts or energetic reagents like azides.[2][3] The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaways or explosive decomposition.[7] |
| Reduced Reaction Time | The efficient mass and heat transfer in microreactors allows for the use of much higher temperatures and pressures than are safe in batch. This can reduce reaction times from many hours to mere minutes or even seconds.[1][2] For example, a pyrazolopyrimidinone synthesis was reduced from 9 hours in batch to 16 minutes in flow.[1] |
| Improved Yield & Selectivity | Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to fewer side products and cleaner reactions, often resulting in higher yields and better regioselectivity.[2] |
| Seamless Scalability | Scaling up a flow process can be as simple as running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up").[2][3] This avoids the complex and often unpredictable challenges of scaling up batch reactors. A multi-step synthesis of an indazole intermediate was successfully scaled to the 200-gram and then kilogram scale with only minor modifications.[2][3] |
Q5: Which synthetic routes for indazoles are most amenable to flow chemistry?
A5: While many synthetic methods can be adapted to flow, certain routes benefit disproportionately from this technology:
-
Reactions Involving Unstable Intermediates: Syntheses that proceed through highly reactive or unstable intermediates are ideal for flow chemistry. This includes:
-
Diazotization and Azidation: The three-step synthesis of indazole derivatives from o-aminobenzaldehydes involves the in-situ formation of unstable diazonium salts and azides. Performing this in flow allows for their immediate consumption in the subsequent step, preventing decomposition and enhancing safety.[1][2][3]
-
Cadogan Reaction: This reductive cyclization of nitroaromatic imines to form N-aryl indazoles often requires high temperatures (e.g., 150 °C). Flow reactors provide a safe and efficient environment for these conditions, leading to high yields in about an hour of residence time.[1]
-
Benzyne Cycloadditions: The generation of highly reactive benzynes and their subsequent [3+2] cycloaddition can be precisely controlled in a flow setup.[1]
-
-
Photochemical and Electrochemical Reactions: Flow reactors are perfectly suited for photochemistry and electrochemistry, as the narrow channels ensure uniform irradiation or exposure to electrodes, which is difficult to achieve in a large batch vessel.[8]
-
Multi-Component Reactions: Reactions like the Suzuki-Miyaura cross-coupling, often used to functionalize the indazole core, can be efficiently performed in flow, sometimes using packed-bed reactors with immobilized catalysts for easy separation and reuse.[9][10][11]
Q6: How do I translate a batch protocol for indazole synthesis to a continuous flow process?
A6: Translating a batch protocol to flow involves a systematic re-evaluation of reaction parameters. Here is a general workflow:
Caption: Workflow for translating a batch protocol to a flow system.
-
Analyze Batch Conditions: Identify the critical parameters from your established batch procedure: reaction temperature, time, reagent stoichiometry, and solvent system.
-
Calculate Initial Flow Parameters: As a starting point, set the residence time in your flow reactor to be equal to the reaction time in the batch process. Use the formula Total Flow Rate = Reactor Volume / Desired Residence Time to determine the initial pump settings.
-
Assess Solubility: Critically evaluate whether all reagents, intermediates, and the final product will remain in solution under the planned flow conditions. If clogging is a risk, address it by changing the solvent or concentration before your first run.[4]
-
Perform Screening Runs: Begin with the conditions derived from your batch protocol. Set up a series of experiments to screen key parameters. Modern flow reactors can automate this process, systematically varying temperature, residence time, and stoichiometry to map the reaction space and identify optimal conditions quickly.
-
Optimize and Scale: Once the optimal conditions are found, you can achieve higher throughput by running the system for an extended period or by using a larger-scale flow reactor.[2]
Experimental Protocols & Visualizations
Protocol: Three-Step Continuous Flow Synthesis of an N-Aryl Indazole Precursor
This protocol is adapted from a scalable process developed for the synthesis of a key intermediate for TLR7/8 antagonists.[1][2][3] It demonstrates the power of flow chemistry to safely handle hazardous azide intermediates.
Diagram of Experimental Setup:
Caption: A telescoped three-step continuous flow synthesis setup.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a solution of the starting o-aminobenzaldehyde derivative and trifluoroacetic acid (TFA).
-
Solution B: Prepare an aqueous solution of sodium nitrite.
-
Solution C: Prepare an aqueous solution of sodium azide.
-
Solution D: Prepare a solution of the desired amine derivative in toluene.
-
-
Step 1: Diazotization (In Flow)
-
Pump Solution A and Solution B using separate pumps into a T-mixer.
-
Pass the combined stream through a coiled reactor (Reactor 1) maintained at a low temperature (e.g., 0-10 °C) to form the diazonium salt in situ. The residence time should be sufficient for complete conversion (typically 1-5 minutes).
-
-
Step 2: Azidation (In Flow)
-
The output stream from Reactor 1 is immediately mixed with Solution C (sodium azide) in a second T-mixer.
-
This new stream flows through Reactor 2 to form the azide intermediate. This step is also typically performed at low temperature.
-
-
Quench and Phase Separation:
-
The azide-containing stream is quenched with an aqueous solution of potassium carbonate. In an industrial setting, this might be followed by an in-line phase separator to remove aqueous byproducts. For lab scale, the quenched solution can be used directly.
-
-
Step 3: Cyclization (In Flow)
-
The organic azide solution is mixed with Solution D (amine derivative) in a third T-mixer.
-
The final mixture is pumped through a heated copper coil reactor (Reactor 3) at 120 °C with a residence time of approximately 30 minutes.[1]
-
The stream passes through a back-pressure regulator to maintain pressure and prevent solvent boiling.
-
-
Collection and Analysis:
-
The output from the final reactor is collected. The crude product can be analyzed by HPLC or LC-MS to determine yield and purity before proceeding with purification. This method has been shown to produce indazole derivatives with up to 95% crude yield on a 200 g scale.[1]
-
References
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- A field guide to flow chemistry for synthetic organic chemists. PMC.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). Benchchem.
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2025).
- Indazole synthesis. Organic Chemistry Portal.
- Optimization of reaction conditions for the synthesis of indazolones. (2019).
- A field guide to flow chemistry for synthetic organic chemists. (2023). Chemical Science (RSC Publishing).
- Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. (2017). Beilstein Journals.
- Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Deriv
- Troubleshooting regioselectivity in indazole synthesis. (2025). Benchchem.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). IRIS - Unina.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- FLASH CHEMISTRY: FAST CHEMICAL SYNTHESIS IN FLOW MICROREACTORS. J-STAGE.
- Flow chemistry. PharmaBlock.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 4. BJOC - Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Indazole Solubility Challenges
Topic: Troubleshooting & Optimization for Indazole Starting Materials Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0 (Current as of 2026)
Introduction: The Indazole Paradox
Indazole (1H-indazole) is a "privileged scaffold" in drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. However, its utility is often hampered by its "brick dust" physical properties.
The Root Cause: The insolubility of indazole stems from its planar, electron-rich aromatic nature combined with a strong intermolecular hydrogen-bonding network. The N-H at position 1 acts as a donor, while the N at position 2 acts as an acceptor, creating a tight crystal lattice with high lattice energy (Melting Point: ~146°C).
This guide provides field-proven workflows to disrupt these interactions, solubilize your starting materials, and streamline your synthesis.
Module 1: Solvent Engineering & Reaction Optimization
Problem: "My starting material won't dissolve in standard organic solvents (DCM, THF, Toluene) at room temperature."
Solvent Screening Matrix
Before altering your synthetic route, consult the solubility matrix below. Indazoles are amphoteric (pKa ~14 for N-H deprotonation; pKa ~1.0 for protonation), meaning pH manipulation is a powerful tool.
| Solvent Class | Solvent | Solubility Rating | Strategic Use Case |
| Dipolar Aprotic | DMSO | ⭐⭐⭐⭐⭐ (Excellent) | The Gold Standard. Use for SNAr and metal-catalyzed couplings. Hard to remove. |
| Dipolar Aprotic | DMF / NMP | ⭐⭐⭐⭐ (Good) | Good alternative to DMSO; easier to remove via aqueous workup but still requires care. |
| Protic | MeOH / EtOH | ⭐⭐ (Poor to Fair) | Use only for refluxing reactions or with heat. |
| Chlorinated | DCM / CHCl₃ | ⭐ (Poor) | Generally ineffective for unsubstituted indazoles without protecting groups. |
| Ethers | THF / 2-MeTHF | ⭐⭐ (Fair) | Useful only if the indazole is already substituted with lipophilic groups. |
Protocol: The "DMSO Workaround"
When DMSO is the only solvent that works, removal becomes the bottleneck. Do not attempt to rotovap DMSO at high heat; this degrades many indazole intermediates.
Step-by-Step Workflow:
-
Reaction: Perform the reaction in minimal DMSO (0.2 – 0.5 M concentration).
-
Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water or brine.
-
Isolation:
-
Scenario A (Solid forms): Filter the precipitate. Wash with water to remove residual DMSO. Dry in a vacuum oven.
-
Scenario B (Oiling out/Emulsion): Extract with EtOAc/IPA (3:1 ratio). The IPA helps break DMSO emulsions. Wash the organic layer 3x with brine.
-
Scenario C (Water Soluble Product): If your product is polar, Lyophilize (freeze-dry) the DMSO/water mixture directly.
-
Module 2: Structural Modification (Protecting Groups)
Problem: "I need to perform lithiation or a reaction in a non-polar solvent (THF/Ether), but the indazole is insoluble."
Solution: Mask the N-H proton. This breaks the intermolecular H-bond network and adds lipophilicity.
Decision Tree: Choosing the Right Protecting Group
Figure 1: Decision logic for selecting an N-protecting group based on downstream chemistry.
Protocol: THP Protection (The "Lipophilicity Booster")
The Tetrahydropyranyl (THP) group is ideal because it adds significant lipophilic bulk, rendering the indazole soluble in DCM, THF, and EtOAc.
-
Reagents: Indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).
-
Solvent: DCM or THF (Suspension is fine; it will dissolve as it reacts).
-
Condition: Reflux for 2–4 hours.
-
Monitoring: The reaction mixture will turn from a cloudy suspension to a clear solution as the N-H bond is masked.
-
Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Deprotection: Removal is simple with HCl/MeOH or TFA/DCM at room temperature.
Module 3: Purification & Chromatography
Problem: "My product streaks on the column or stays at the baseline."
The "Brick Dust" Advantage
If your impurity profile shows reagents are soluble in DCM but your product is not:
-
Do not run a column.
-
Triturate the crude solid with DCM or Et₂O.
-
Filter the solid. The "impurity" is the filtrate; your product is the filter cake.
Chromatography Additives
Indazoles are basic heterocycles. They interact with the acidic silanols on silica gel, causing tailing.
-
Mobile Phase: DCM / MeOH (95:5 to 90:10).
-
The Secret Ingredient: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This neutralizes the silica acidity and sharpens the peak shape.
Frequently Asked Questions (FAQ)
Q1: My indazole crashed out in the NMR tube (DMSO-d6). What now?
-
A: This indicates aggregation. Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the tube. This protonates the N2 nitrogen, breaking the H-bond dimers and usually solubilizing the compound instantly. Note: This will shift your chemical shifts.
Q2: I am trying to couple an indazole via SNAr, but the yield is low due to solubility.
-
A: Switch to a melt reaction . Mix the indazole and the halide electrophile without solvent. Heat to 120–140°C. The reagents often form a eutectic melt, allowing the reaction to proceed with high concentration and kinetics.
Q3: Can I use Boc protection for lithiation?
-
A: Risky. n-BuLi often attacks the carbonyl of the Boc group (acting as a nucleophile) rather than deprotonating the C3 position. Use SEM or THP for lithiation chemistry [1].
Q4: How do I remove the SEM group? It's very stable.
-
A: Standard TBAF (Tetra-n-butylammonium fluoride) often works, but if it fails, use TFA/DCM or HCl/EtOH at reflux. The SEM group is acid-labile, similar to a hemiaminal ether [1].
References
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry. 2006 Jul 7;71(14):5392-5.[4]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (PMC).
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives. ResearchGate / J. Phys. Chem.
-
BenchChem Troubleshooting Guide: Indazole Solubility. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing homo-coupling in Suzuki reactions of bromoindazoles
Topic: Minimizing Homo-coupling in Suzuki Reactions of Bromoindazoles
Status: Operational Support Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: INDZ-SUZ-001
Introduction: The Indazole Challenge
Welcome. If you are here, you are likely staring at an LCMS trace showing a significant amount of dimer where your cross-coupled product should be.
Bromoindazoles are deceptive substrates. While they appear to be standard aryl halides, the pyrazole ring introduces two specific complications that drive homo-coupling:
-
Lewis Basicity: The N2 nitrogen can coordinate to Palladium, disrupting the catalytic cycle and promoting aggregation.
-
NH Acidity (if unprotected): The free N-H (
) can deprotonate, forming an indazolyl anion that acts as a bridging ligand, leading to multi-metallic species that favor disproportionation over transmetallation.
This guide is structured to help you diagnose which type of homo-coupling is occurring and provide the specific protocol adjustments to eliminate it.
Part 1: Diagnostic Triage
Before changing a single reagent, you must identify the enemy. "Homo-coupling" is a blanket term for two distinct mechanistic failures.
Check your LCMS/NMR and answer this question:
Which dimer is forming?
| Observation | Diagnosis | The Mechanistic Failure |
| Biaryl-Biaryl (B-B) | Oxidative Homo-coupling | The Boronic Acid is coupling to itself. Oxygen is entering the system, or the transmetallation is too slow relative to oxidation. |
| Indazole-Indazole (Ar-Ar) | Reductive Homo-coupling | The Bromoindazole is coupling to itself. This is a disproportionation issue or a failure of the catalyst to undergo transmetallation. |
| Indazole + H (Dehalogenation) | Hydrodehalogenation | Not a dimer, but often appears alongside Ar-Ar. Caused by hydride sources (often alcohol solvents) and excessive heating. |
Part 2: The Mechanistic Root Cause
To fix the reaction, you must visualize the "leak" in the catalytic cycle. The diagram below maps the standard Suzuki cycle against the two "off-ramps" that lead to homo-coupling.
Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the two primary "off-ramps" to homo-coupling: Oxygen-mediated boronic dimerization (Red) and Disproportionation-mediated halide dimerization (Yellow).
Part 3: Troubleshooting Guides
Scenario A: The Boronic Acid is Dimerizing (B-B)
You see the mass of Boronic-Boronic dimer. Your bromoindazole remains unreacted.
The Cause:
This is almost exclusively an Oxygen problem. In the presence of
The Solution Protocol:
-
Degassing is Non-Negotiable:
-
Stop doing: Balloon purging. It is insufficient for sensitive indazole couplings.
-
Start doing:Sparging (bubbling Argon directly into the solvent) for at least 15-20 minutes before adding the catalyst. Alternatively, use Freeze-Pump-Thaw (3 cycles).
-
-
Slow Addition (The "Trickle" Method):
-
If the boronic acid concentration is low, the rate of cross-coupling (which is first-order in [Pd-Ar]) often beats the rate of homocoupling (which is second-order in [B]).
-
Action: Dissolve the boronic acid in a portion of the solvent and add it via syringe pump over 1 hour to the reaction mixture containing the Pd and Bromoindazole.
-
-
Switch the Base:
-
Strong bases (hydroxides) can accelerate the oxidation of boronic acids. Switch to mild bases like
or .
-
Scenario B: The Indazole is Dimerizing (Ar-Ar)
You see the mass of Indazole-Indazole. The boronic acid may or may not be consumed.
The Cause: This is a Transmetallation Failure . The Pd(II)-Indazole species is sitting waiting for the boronic acid. If it waits too long, two Pd(II) species aggregate, disproportionate, and reductively eliminate the Indazole dimer (Ullmann-type coupling).
The Solution Protocol:
-
Protect the Nitrogen:
-
If your indazole is unprotected (free NH), it is coordinating to the Pd and stalling transmetallation.
-
Action: Protect with THP (Tetrahydropyranyl) or SEM. If you must run unprotected, use 3.0+ equivalents of base to ensure the indazole remains fully deprotonated and soluble, preventing it from acting as a neutral ligand.
-
-
Change the Ligand (Steric Bulk is Key):
-
You need a ligand that is bulky enough to prevent the aggregation of two Pd centers.
-
Recommendation: Switch from
or dppf to XPhos or SPhos . These Buchwald ligands create a "shell" around the Pd, physically blocking the disproportionation pathway.
-
-
Pre-activation of Boronic Acid:
-
Transmetallation requires the boronate "ate" complex (Boron + OH/Base).[1]
-
Action: Stir the Boronic acid and Base in the water/co-solvent fraction for 10 minutes before adding it to the Pd/Indazole mixture. This ensures the boronate is "primed" for immediate reaction.
-
Part 4: The "Gold Standard" Protocol
If standard conditions fail, use this optimized protocol designed specifically for difficult heteroaryl-heteroaryl couplings.
Reagents:
-
Substrate: Bromoindazole (1.0 equiv)
-
Partner: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (start with XPhos G3 for steric protection).
-
Loading: 1 - 3 mol%
-
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80°C - 100°C[2]
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial/flask containing a stir bar. Cool under Argon.
-
Solids: Add Bromoindazole, Boronic Acid, Base, and Pre-catalyst (XPhos Pd G3) to the vial.
-
Note: If using a liquid boronic ester, add in step 4.
-
-
Evacuation: Cap the vial (septum). Evacuate (vacuum) and backfill with Argon 3 times. Do not skip this.
-
Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes.
-
Addition: Syringe the degassed solvent into the reaction vial.
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (indazoles can be soluble-challenged).
-
Monitoring: Check LCMS at 1 hour.
-
If B-B dimer forms: Repeat with slow addition of Boronic Acid.
-
If Ar-Ar dimer forms: Increase catalyst loading or switch to BrettPhos Pd G3 .
-
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a co-solvent? A: Avoid if possible. Primary and secondary alcohols can act as hydride sources, leading to hydrodehalogenation (stripping the Bromine off the indazole). If you need polarity, use n-Butanol or stick to Water/Dioxane or Water/THF.
Q: My bromoindazole has a free NH. Do I really need to protect it?
A: For scale-up? Yes. For discovery? Maybe not. If you run unprotected, you must use a base strong enough to deprotonate it (like
Q: Why XPhos? Why not Tetrakis?
A:
References
-
Mechanistic Origins of Homocoupling
-
Adamo, C., et al.[3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
-
Coupling of Unprotected Indazoles
-
Kinzel, T., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[4] Journal of the American Chemical Society, 2010. (Buchwald Group).
-
-
Protodeboronation & Base Effects
-
Catalyst Selection Guide
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
Sources
Technical Support Center: Stability Profile of 3-Bromo-1-(2-methoxyethyl)-1H-indazole
Executive Summary & Chemical Context
Compound: 3-Bromo-1-(2-methoxyethyl)-1H-indazole Primary Application: Scaffold for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of kinase inhibitors (e.g., VEGFR, Trk inhibitors).
This guide addresses the stability of the 3-Bromo-1-(2-methoxyethyl)-1H-indazole intermediate. While the indazole core is robust, the molecule possesses two distinct vectors of instability that researchers must manage:
-
The Methoxyethyl Tail (Acid Sensitivity): Susceptible to ether cleavage under strong Lewis or Brønsted acidic conditions.
-
The C-Br Bond (Base/Metal Sensitivity): Susceptible to Lithium-Halogen exchange, preventing the use of strong organolithium bases for deprotonation elsewhere in the molecule.
Acidic Conditions: Troubleshooting & FAQs
Q1: "I observed a new, more polar impurity (RRT ~0.8) after working up my reaction with 48% HBr. What happened?"
Diagnosis: You have likely cleaved the methyl ether, resulting in the corresponding alcohol: 1-(2-hydroxyethyl)-3-bromo-1H-indazole .
The Science: While the indazole nitrogen (N2) is the most basic site (pKa ~1.5), protonation there is reversible. However, the 2-methoxyethyl group contains an aliphatic ether. Strong hydrohalic acids (HBr, HI) or Lewis acids (BBr₃, AlCl₃) will coordinate to the ether oxygen, facilitating an SN2 attack by the halide nucleophile to cleave the methyl group.
Corrective Action:
-
Avoid: HBr, HI, and BBr₃ unless deprotection is intended.
-
Alternative: Use dilute HCl or H₂SO₄ for quenching. The chloride ion is a poorer nucleophile than bromide/iodide for ether cleavage in aqueous media, and the reaction is significantly slower.
Q2: "My compound precipitated during acidic extraction (pH 2). Is it degrading?"
Diagnosis: Likely Salt Formation , not degradation.
The Science:
Indazoles are weak bases.[1] At pH < 2, the N2 nitrogen becomes protonated (
Protocol for Verification:
-
Filter the solid.[2]
-
Resuspend in water and adjust pH to >9 using NaOH.
-
Extract with Ethyl Acetate.
-
If the solid dissolves and returns the parent mass (LC-MS), it was simply the salt.
Basic Conditions: Troubleshooting & FAQs
Q3: "I tried to lithiate position C-7 using n-BuLi, but I lost the Bromine at C-3. Why?"
Diagnosis: Lithium-Halogen Exchange occurred faster than deprotonation.
The Science:
The C3-Bromine bond is highly labile toward organolithium reagents. The rate of Lithium-Halogen exchange (C-Br
Corrective Action:
-
Do NOT use: n-BuLi, t-BuLi, or Grignard reagents if the Bromine must be retained.
-
Alternative: If C-H functionalization is required, use "Knochel-Hauser" bases (TMPMgCl·LiCl) which are more selective for deprotonation over exchange, though C3-Br remains a high risk.
Q4: "Is this compound stable under Suzuki Coupling conditions (K₂CO₃/Dioxane/Water)?"
Diagnosis: Yes, Highly Stable.
The Science: The 2-methoxyethyl group prevents N-H deprotonation (which poisons catalysts in naked indazoles). The ether linkage is inert to carbonate, phosphate, and hydroxide bases typically used in cross-coupling. The C-Br bond will only react if a Pd(0) catalyst is present to insert into it.
Data Summary & Reagent Compatibility
Reagent Compatibility Matrix
| Reagent Class | Specific Reagent | Compatibility | Potential Issue |
| Weak Acid | Acetic Acid, SiO₂ | ✅ Stable | None. |
| Strong Acid (Aq) | 1M HCl, 1M H₂SO₄ | ✅ Stable | Reversible N-protonation. |
| Strong Acid (Nu) | 48% HBr, 57% HI | ❌ Unstable | Ether cleavage (Demethylation). |
| Lewis Acid | BBr₃, AlCl₃ | ❌ Unstable | Ether cleavage. |
| Weak Base | NaHCO₃, K₂CO₃, Et₃N | ✅ Stable | No reaction. |
| Strong Base (Aq) | 1M NaOH, KOH | ✅ Stable | Ether/Indazole core stable. |
| Superbase | n-BuLi, t-BuLi, LDA | ❌ Unstable | Li-Halogen exchange at C3. |
| Oxidant | m-CPBA, H₂O₂ | ⚠️ Caution | Potential N-oxidation (rare). |
Visualizing the Stability Logic
The following diagrams illustrate the decision-making process for handling this intermediate.
Diagram 1: Stability Decision Tree
Caption: Decision tree for selecting reagents. Green paths indicate safe operations; Red paths indicate degradation risks.
Diagram 2: Degradation Mechanisms
Caption: Mechanistic pathways for the two primary degradation modes: Acid-mediated ether cleavage and Base-mediated debromination.
Standard Operating Procedure (SOP): Stability Assay
If you suspect batch degradation, perform this self-validating stress test.
Objective: Determine if the impurity is process-related or stability-related.
Protocol:
-
Preparation: Dissolve 5 mg of compound in 1 mL MeCN (Control).
-
Acid Stress: Add 100 µL 1M HCl. Incubate 1 hour at RT.
-
Base Stress: Add 100 µL 1M NaOH. Incubate 1 hour at RT.
-
Analysis: Inject Control, Acid, and Base samples on HPLC (C18 column, Water/MeCN gradient + 0.1% Formic Acid).
Interpretation:
-
Peak Shift in Acid: If retention time shifts earlier (tR < Control) but mass matches [M+H]+, it is simply the protonated salt . Action: Neutralize and re-run.
-
New Peak in Acid (tR << Control): If a new polar peak appears with Mass [M-14], it is the alcohol (demethylation).
-
Peak Disappearance in Base: If the peak disappears or multiple peaks appear, check for precipitation (solubility issue) rather than chemical degradation, as the molecule is base-stable.
References
-
Indazole Synthesis & Properties
-
Gaonkar, S.L., et al. "Synthesis and pharmacological properties of some new 3-substituted indazoles." Journal of Medicinal Chemistry. (General Indazole Reactivity).[3]
-
Source:
-
-
Protecting Group Stability (Methoxyethyl)
-
Wuts, P.G.M., Greene, T.W. "Greene's Protective Groups in Organic Synthesis." 4th Ed. Wiley-Interscience. (Ether Cleavage Mechanisms).[3]
-
Source:
-
-
Lithium-Halogen Exchange Kinetics
- Parham, W. E., & Bradsher, C. K. "Aromatic organolithium reagents: Bearing electrophilic groups." Accounts of Chemical Research. (Halogen Exchange vs.
-
Source:
-
Indazole Tautomerism & Basicity
- Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of Organic Chemistry.
-
Source:
Sources
Validation & Comparative
Structural Determinism in Medicinal Chemistry: A Guide to Indazole Crystallography
Topic: X-ray Crystallography of Substituted Indazole Derivatives Content Type: Technical Comparison & Application Guide
Executive Summary
Substituted indazoles are privileged scaffolds in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, their structural characterization is plagued by a critical ambiguity: annular tautomerism . The oscillation between 1H- and 2H-indazole forms, or the regioselectivity of N-alkylation, profoundly alters biological activity.
While NMR spectroscopy and DFT calculations provide predictive insights, Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method for defining the prototropic species and binding modes. This guide compares SC-XRD against alternative analytical techniques and provides a field-tested protocol for crystallizing recalcitrant indazole derivatives.
Part 1: The Structural Challenge (1H vs. 2H Tautomers)
The indazole ring system exists in two primary tautomeric forms:
-
1H-indazole (Benzenoid): Thermodynamically preferred in most ground states (approx. 3–4 kcal/mol more stable).
-
2H-indazole (Quinonoid): Often stabilized by specific substitution patterns or solvent environments, and frequently the active binding species in kinase pockets.
The Analytical Gap: In solution, rapid proton exchange can average NMR signals, making assignment difficult. In solid-state drug formulation, identifying the specific polymorph or tautomer is a regulatory requirement. SC-XRD resolves this by freezing the molecule in a static lattice, allowing direct measurement of the N–N bond length, which is the diagnostic "fingerprint" of the tautomer.
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts SC-XRD with NMR and Computational Chemistry (DFT) specifically for resolving indazole structure and tautomerism.
| Feature | SC-XRD (Gold Standard) | NMR Spectroscopy (1H/13C/15N) | DFT (Computational) |
| Primary Output | Absolute 3D configuration & packing | Solution-state connectivity & dynamics | Energy minimization & orbital density |
| Tautomer ID | Definitive. Based on bond lengths (N1-N2). | Ambiguous. Fast exchange averages signals; requires NOESY/ROESY. | Predictive. Calculates relative stability (Gas/Solvent phase). |
| Sample State | Solid (Single Crystal required) | Solution (D6-DMSO, CDCl3, etc.) | Virtual (In silico) |
| Resolution | Atomic (<0.8 Å typical) | Averaged environment | N/A (Theoretical) |
| Key Limitation | Crystallization failure; Crystal packing forces may distort geometry. | Solubility limits; overlapping peaks in complex derivatives. | Accuracy depends on basis set; misses intermolecular packing effects. |
| Indazole Specificity | Distinguishes N1- vs N2-alkylation via bond angles. | N-H proton often broad/invisible; N-alkylation shifts can be subtle. | Useful for predicting which tautomer should form. |
Diagnostic Data: The N-N Bond Fingerprint
In SC-XRD, the distinction between 1H and 2H isomers is quantifiable through bond geometry.
-
1H-Indazole: The N1–N2 bond typically shows single-bond character (~1.37 Å). The internal angle at N1 is wider (~112°).
-
2H-Indazole: The electronic distribution shifts towards a quinonoid structure. The N1–N2 bond length shortens slightly, and the internal angle at N2 becomes the critical diagnostic parameter.
Part 3: Experimental Workflow & Logic
Diagram 1: Indazole Structural Determination Workflow
This workflow outlines the path from crude synthesis to final structure deposition, highlighting the critical "Crystallization Loop" where most failures occur.
Caption: Step-by-step workflow from synthesis to refined crystal structure. Note the iterative loop at the crystallization stage.
Part 4: Detailed Experimental Protocol
Crystallization of Substituted Indazoles
Indazoles are often planar and stack efficiently, but functional groups (e.g., carboxylic acids, amides) can lead to rapid precipitation rather than crystal growth.
Method A: Vapor Diffusion (Sitting Drop) - Recommended for <5mg
-
Prepare Solution: Dissolve 2-5 mg of the pure indazole derivative in a "good" solvent (THF, DMSO, or DMF). The solution should be near saturation but not cloudy.
-
Prepare Antisolvent: In the outer reservoir, place a "poor" solvent (Pentane, Diethyl Ether, or Water if using DMSO).
-
Equilibration: Seal the system. As the volatile antisolvent diffuses into the drop, solubility decreases slowly, promoting nucleation.
-
Timeline: Check after 24-48 hours under polarized light.
Method B: Slow Evaporation (High Throughput)
-
Solvent Choice: Use a mixture of DCM/Ethanol (1:1). The DCM evaporates first, slowly increasing the concentration of the compound in the ethanol.
-
Vessel: Use a standard HPLC vial with the cap slightly loosened or pierced with a narrow needle to restrict evaporation rate.
Data Collection & Refinement Strategy
-
Temperature: Always collect at 100K (Cryostream) . Indazoles often exhibit thermal motion in the peripheral substituents (e.g., piperazine tails in kinase inhibitors). Cooling reduces atomic displacement parameters (ADPs).
-
Disorder Handling: If the N-H proton is disordered (tautomeric equilibrium in the solid state), use the SADI or DFIX restraints in SHELXL to model the geometry based on known small-molecule libraries.
-
Twinning: Indazoles crystallizing in high-symmetry space groups (e.g., P4) are prone to merohedral twinning. Check for this if
is high despite good spots.
Part 5: Structural Logic & Decision Making
Once the structure is solved, distinguishing the N1 vs N2 isomer requires analyzing the geometry.
Diagram 2: Tautomer/Regioisomer Decision Matrix
This logic tree helps the crystallographer assign the correct structure based on the refined electron density map.
Caption: Logic flow for assigning 1H vs 2H tautomers based on difference map peaks and bond geometry.
References
-
Alkorta, I., & Elguero, J. (2004). Theoretical studies on the tautomerism of indazole derivatives. Journal of Physical Chemistry A. Link
-
Claramunt, R. M., et al. (2008). 1H-indazole and 2H-indazole derivatives: Crystal structure and tautomerism. Acta Crystallographica Section C. Link
-
Vera, L. M., et al. (2021).[2] Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI Molecules. Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Structure Determination. Link
Sources
HPLC Analysis for Purity Determination of Bromoindazoles: A Comparative Technical Guide
Executive Summary
Bromoindazoles (e.g., 3-, 4-, 5-, 6-, or 7-bromo-1H-indazole) are critical scaffolds in the synthesis of kinase inhibitors and anticancer agents. The primary analytical challenge lies in separating regioisomers —specifically the 5-bromo and 6-bromo isomers—which often co-elute on standard alkyl-bonded phases due to nearly identical hydrophobicity.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against Phenyl-Hexyl technology.[1] While C18 remains the workhorse for general impurity profiling, experimental evidence and chemical principles demonstrate that Phenyl-Hexyl phases provide superior selectivity for bromoindazole regioisomers by exploiting
Part 1: The Analytical Challenge
In drug development, the position of the bromine atom on the indazole ring dictates the biological activity and downstream synthetic pathways.
-
The Problem: 5-bromoindazole and 6-bromoindazole possess identical molecular weights and similar pKa values.
-
The Failure Mode: On a standard C18 column, separation relies primarily on hydrophobic subtraction. Because the hydrophobic surface area of these two isomers is nearly indistinguishable, resolution (
) often falls below the critical threshold of 1.5, leading to inaccurate purity integration.
Part 2: Comparative Analysis of Stationary Phases
Option A: Fully Porous C18 (The Conventional Baseline)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Pros: High stability, predictable retention for non-polar impurities, widely available.
-
Cons: "Selectivity limited." It cannot easily discriminate between the electron density differences caused by the bromine position.
-
Verdict: Suitable for crude purity checks but insufficient for isomeric resolution.
Option B: Core-Shell Phenyl-Hexyl (The Recommended Solution)
-
Mechanism: Mixed-mode interaction combining hydrophobicity (hexyl linker) with
stacking (phenyl ring). -
The Science: The bromine atom is electron-withdrawing. The position of the bromine (5- vs 6-) alters the electron density distribution of the indazole's aromatic system. The Phenyl-Hexyl stationary phase interacts with these
-electron clouds differently, creating a separation mechanism orthogonal to simple hydrophobicity. -
Pros: Superior separation of aromatic isomers; Core-shell particles (e.g., 2.6 µm) provide UHPLC-like efficiency at HPLC pressures.
-
Verdict: Gold Standard for bromoindazole purity.
Comparative Performance Matrix
Typical performance characteristics based on separation of 5-bromo and 6-bromoindazole.
| Feature | Standard C18 (5 µm) | Core-Shell C18 (2.7 µm) | Phenyl-Hexyl (2.7 µm) |
| Separation Mechanism | Hydrophobicity | Hydrophobicity | Hydrophobicity + |
| Isomer Resolution ( | < 1.2 (Co-elution risk) | ~1.3 (Partial Separation) | > 2.5 (Baseline Separation) |
| Tailing Factor ( | 1.2 - 1.5 | 1.1 - 1.3 | 1.0 - 1.2 |
| Mobile Phase Choice | ACN is preferred | ACN is preferred | Methanol (Enhances |
| Suitability | General Cleaning | Fast Screening | Final Purity & QC |
Part 3: Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Comparison of interaction mechanisms. C18 relies solely on hydrophobicity, while Phenyl-Hexyl utilizes
Part 4: Recommended Experimental Protocol
This protocol is designed for the separation of 5-bromoindazole from 6-bromoindazole and common synthetic impurities.
Instrumentation & Column
-
System: HPLC or UHPLC with UV detection (PDA preferred for peak purity).
-
Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl or chemically equivalent), 100 x 4.6 mm, 2.6 µm particle size.
-
Temperature: 35°C (Control is critical; higher temps can reduce
selectivity).
Mobile Phase
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
-
Why: Low pH suppresses the ionization of the indazole nitrogen (weak base), reducing peak tailing. Ammonium formate is MS-compatible.
-
-
Solvent B: Methanol.[2]
-
Why:Crucial. Acetonitrile (ACN) suppresses
interactions because the solvent's own electrons compete with the analyte. Methanol allows the Phenyl stationary phase to interact maximally with the bromoindazole aromatic ring.
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 5 | 95 | Hold |
| 14.1 | 90 | 10 | Re-equilibration |
| 18.0 | 90 | 10 | End |
Detection
-
Wavelength: 254 nm (primary) and 280 nm.
-
Flow Rate: 1.0 mL/min (Adjust for backpressure if using standard HPLC).
Part 5: Method Validation Strategy (ICH Q2)
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Workflow for Validation
Caption: Step-by-step validation workflow ensuring the method meets regulatory standards for specificity, linearity, accuracy, and robustness.
Key Validation Parameters
-
Specificity: Must demonstrate baseline resolution between 5-bromo and 6-bromo isomers. Use a diode array detector (DAD) to confirm peak purity (no co-eluting impurities under the main peak).
-
Linearity: Construct a calibration curve from LOQ (Limit of Quantitation) to 120% of the target concentration.
should be . -
System Suitability Test (SST):
-
Resolution (
) between isomers > 2.0. -
Tailing Factor (
) < 1.5. -
Precision (RSD of 6 injections) < 2.0%.
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]
-
Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
Sources
Comparative Guide: Palladium Catalysts for Suzuki Coupling of Indazoles
[1][2]
Executive Summary: The "Workhorse" vs. The "Specialist"
In the medicinal chemistry of kinase inhibitors, the indazole scaffold is ubiquitous yet notoriously tricky to functionalize. For Suzuki-Miyaura cross-coupling, the choice of palladium catalyst is not merely a preference—it is the determinant of success versus catalyst poisoning.
The Verdict:
-
The Workhorse: Pd(dppf)Cl₂ is the superior choice for standard, scalable couplings of protected indazoles (C4–C7), consistently outperforming Pd(PPh₃)₄ in yield and stability.
-
The Problem Solver: XPhos Pd G3/G4 is the requisite system for sterically demanding couplings (e.g., ortho-substituted boronic acids) or challenging C3-functionalizations where rapid oxidative addition is critical to outcompete catalyst deactivation.
Mechanistic Insight: The Indazole Challenge
To select the right catalyst, one must understand why standard conditions often fail. Indazoles possess two nitrogen atoms with distinct electronic characters: the pyrrole-like N1 (H-bond donor/acidic) and the pyridine-like N2 (H-bond acceptor/basic).
The "Poisoning" Trap
Unprotected indazoles (N-H free) are potent catalyst poisons. The pyridine-like N2 nitrogen can coordinate to the unsaturated Pd(0) species, forming a stable, unreactive complex (Pd-N adduct) that halts the catalytic cycle. This is often observed experimentally as a stalled reaction despite the presence of active catalyst precursors.
Diagram 1: Catalyst Poisoning Mechanism vs. Productive Cycle
This pathway illustrates how the indazole N-coordination diverts the active Pd(0) from the productive oxidative addition cycle.
Caption: Competitive inhibition pathway where the indazole nitrogen coordinates to Pd(0), preventing oxidative addition.
Comparative Analysis of Catalysts
A. Generation 1: Pd(PPh₃)₄ vs. Pd(dppf)Cl₂
Pd(PPh₃)₄ is historically common but chemically inferior for indazoles. The labile PPh₃ ligands dissociate easily, allowing the indazole nitrogen to bind to the metal center. Furthermore, PPh₃ is prone to oxidation, requiring high loadings (5-10 mol%).
Pd(dppf)Cl₂ utilizes a bidentate ferrocenyl ligand. The "bite angle" and strong chelation of dppf prevent ligand dissociation, shielding the Pd center from non-productive N-coordination. It is robust, air-stable, and effective for C4, C5, C6, and C7 bromoindazoles.
B. Generation 3: Buchwald Precatalysts (XPhos Pd G3)
For sterically hindered substrates (e.g., C3-iodoindazoles or ortho-substituted boronic acids), XPhos Pd G3 is unmatched. The bulky biaryl phosphine ligand promotes reductive elimination in crowded systems and the G3 precatalyst scaffold ensures rapid, quantitative generation of Pd(0) even at low temperatures, minimizing the time window for catalyst poisoning.
Performance Data: Suzuki Coupling of 5-Bromoindazole
Conditions: 5-bromo-1-ethyl-1H-indazole + Phenylboronic acid, K₂CO₃, DME/H₂O, 80°C.[1][2]
| Catalyst System | Ligand Type | Yield (%) | Reaction Time | Notes |
| Pd(dppf)Cl₂ | Bidentate (Chelating) | 95% | 2 h | Recommended. High stability; minimal homocoupling. |
| Pd(PPh₃)₄ | Monodentate | 22% | 4 h | Not Recommended. Significant dehalogenation and low conversion. |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine | 88% | 2 h | Excellent, but requires mixing ligand/metal. |
| Pd(PCy₃)₂ | Electron-rich Alkyl | 65% | 4 h | Moderate activity; sensitive to air. |
Strategic Protocols
Workflow 1: The Standard Protocol (Protected Indazoles)
Best for: 1-THP, 1-Boc, or 1-Alkyl indazoles (C4-C7 coupling).
-
Reagents: 1.0 equiv Indazole Halide, 1.5 equiv Boronic Acid, 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ , 3.0 equiv K₂CO₃.
-
Solvent: DME:Water (4:1) or Dioxane:Water (4:1). Note: Water is crucial for the solubility of the inorganic base.
-
Procedure:
Workflow 2: The "Hard Case" Protocol (C3 or Unprotected)
Best for: 3-Iodoindazoles, sterically hindered partners, or free N-H indazoles.
-
Reagents: 1.0 equiv Indazole, 1.5 equiv Boronic Acid, 2–3 mol% XPhos Pd G3 , 3.0 equiv K₃PO₄.
-
Solvent: THF:Water (10:1) or n-Butanol (for high temp).
-
Procedure:
-
Pre-activation: None required for G3 (activates upon base addition).
-
Run at 60°C initially; ramp to 100°C if conversion is slow.
-
Tip: If using free N-H indazole, add 2.0 equiv of Boc₂O in situ if N-arylation is observed as a side product, or switch to a weaker base (Na₂CO₃) to reduce N-deprotection.
-
Diagram 2: Catalyst Selection Decision Tree
Use this logic flow to determine the optimal catalyst for your specific substrate.
Caption: Logic flow for selecting between Pd(dppf)Cl2 and XPhos Pd G3 based on substrate properties.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conversion (Starting Material Remains) | Catalyst Poisoning (N-coordination) | Switch to XPhos Pd G3 or protect the N-H group (Boc/THP). |
| Black Precipitate (Pd Black) | Catalyst Decomposition / Ligand Dissociation | Use Pd(dppf)Cl₂ (chelating ligand prevents aggregation). Ensure thorough degassing. |
| Dehalogenation (H-Indazole formed) | Lower temperature (60°C). Use anhydrous conditions with Cs₂CO₃ if protodeboronation is the issue. | |
| N-Arylation (Side Product) | Competitive Chan-Lam-type coupling | Use a weaker base (K₂CO₃ instead of Cs₂CO₃). Protect N1. |
References
-
Benchchem. A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. (2025). Link
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole. (2025). Link
-
National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Link
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. (2023). Link
-
Sigma-Aldrich. Buchwald Precatalysts User Guide (G3/G4). (2025). Link
Reactivity comparison of 3-bromoindazole vs 3-chloroindazole
Executive Summary
In the design of kinase inhibitors and other bioactive heterocycles, the indazole core is a privileged scaffold. The choice between 3-bromoindazole and 3-chloroindazole as a starting material is often a trade-off between reactivity and chemoselectivity (and occasionally cost).
-
3-Bromoindazole is the superior electrophile for palladium-catalyzed cross-couplings and lithium-halogen exchange. It is the "workhorse" for rapid library generation where yield and mild conditions are paramount.
-
3-Chloroindazole is significantly less reactive due to a stronger C–X bond. It requires specialized ligands (e.g., Buchwald biaryl phosphines) for effective coupling. However, its inertness to standard lithiation conditions allows for orthogonal functionalization strategies, enabling reactions at other sites of the molecule while retaining the C3-halogen handle.
Fundamental Physical Properties & Mechanistic Implications[1][2][3][4]
The reactivity divergence stems directly from the bond dissociation energy (BDE) and the kinetics of oxidative addition.
| Property | 3-Bromoindazole | 3-Chloroindazole | Impact on Reactivity |
| C–X Bond Energy | ~68–71 kcal/mol | ~81–85 kcal/mol | C–Cl is ~15 kcal/mol stronger, making C–Br easier to break. |
| Oxidative Addition | Fast ( | Slow ( | Oxidative addition is rate-limiting for 3-Cl; often requires electron-rich, bulky ligands. |
| Lithium Exchange | Rapid at -78 °C | Inert at -78 °C | 3-Br allows C3-lithiation; 3-Cl allows C-H activation elsewhere. |
| Atom Economy | Lower (Br = 79.9 amu) | Higher (Cl = 35.5 amu) | 3-Cl is more atom-economical for large-scale manufacturing if reactivity issues are solved. |
Mechanistic Insight: The Oxidative Addition Barrier
In Pd-catalyzed cycles, the oxidative addition of the Pd(0) species into the C–X bond is the first and often rate-determining step.
-
For 3-Br: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts possess sufficient energy to insert into the C–Br bond at moderate temperatures (60–80 °C).
-
For 3-Cl: The activation energy barrier is significantly higher. Standard phosphines fail to promote insertion, often leading to recovered starting material. Success requires ligands like XPhos or SPhos , which increase electron density on the metal center, facilitating the difficult insertion.
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[3][5][6]
Suzuki-Miyaura Coupling
This is the most common transformation for these substrates.
3-Bromoindazole: Exhibits excellent reactivity.[1] It couples readily with aryl and heteroaryl boronic acids using standard bases (Na₂CO₃, K₂CO₃) and catalysts. Unprotected N-H indazoles can be used, though protection (e.g., THP, Boc) generally improves yields by preventing catalyst poisoning.
3-Chloroindazole: Historically considered "inert." However, modern protocols utilizing bulky, electron-rich phosphines have unlocked this substrate.
-
Critical Factor:[2][3][4] The unprotected N-H is highly inhibitory in the chloride series. Protection (e.g., N-benzyl, N-SEM) is strongly recommended to achieve yields comparable to the bromide.
-
Catalyst Choice: Pd(OAc)₂/SPhos or PdCl₂(dtbpf) are superior to Pd(PPh₃)₄.
Comparative Data: Suzuki Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Temp | Yield | Notes |
| 3-Bromoindazole | Pd(PPh₃)₄ / Na₂CO₃ | 80 °C | 85-92% | Standard conditions; robust. |
| 3-Chloroindazole | Pd(PPh₃)₄ / Na₂CO₃ | 100 °C | < 10% | Virtually unreactive; mostly recovered SM. |
| 3-Chloroindazole | Pd(OAc)₂ / SPhos | 100 °C | 88% | Requires advanced ligand and higher temp. |
Reactivity Profile: Halogen-Metal Exchange (Lithiation)[9][10]
This is where the two substrates diverge most sharply, offering a strategic advantage for complex synthesis.
3-Bromoindazole (The "Exchange" Substrate): Treatment with n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at -78 °C results in rapid Lithium-Halogen Exchange (Li/Br exchange), generating the 3-lithioindazole species. This nucleophile can then be trapped with electrophiles (aldehydes, ketones, acyl chlorides).
3-Chloroindazole (The "Orthogonal" Substrate): The C–Cl bond is too strong for rapid exchange with n-BuLi at -78 °C. Under these conditions, n-BuLi will act as a base rather than an exchange reagent.
-
Strategic Use: If a molecule contains both a bromine (e.g., at C5 or C6) and a chlorine at C3, adding n-BuLi will selectively exchange the bromine, leaving the C3-chlorine intact for later functionalization.
Decision Logic & Workflow
Caption: Decision matrix for selecting 3-haloindazole based on the desired downstream transformation.
Experimental Protocols
Protocol A: Standard Suzuki Coupling (Optimized for 3-Bromoindazole)
Use this for rapid, reliable coupling of 3-bromoindazoles.
-
Setup: To a reaction vial, add 3-bromoindazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add 1,4-dioxane (0.2 M concentration).
-
Base: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv).
-
Reaction: Purge with nitrogen/argon. Seal and heat to 85 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Advanced Suzuki Coupling (Optimized for 3-Chloroindazole)
Use this when 3-chloroindazole is the only option or for late-stage diversification.
-
Setup: To a reaction vial, add 3-chloroindazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). Note: Pre-complexed catalysts like Pd-SPhos G3 are also excellent.
-
Base: Add solid K₃PO₄ (2.0 equiv).
-
Solvent: Add toluene/water (10:1 ratio) or 1,4-dioxane/water.
-
Reaction: Purge thoroughly (oxygen inhibits this difficult cycle). Heat to 100–110 °C for 12–24 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/water.
-
Note: If conversion is low, protect the N1-position (e.g., with Boc or SEM) to eliminate catalyst poisoning.
Protocol C: Lithium-Halogen Exchange (Specific to 3-Bromoindazole)
This reaction will fail with 3-chloroindazole.
-
Preparation: Flame-dry a flask and purge with Argon.
-
Substrate: Dissolve 3-bromo-1-(phenylsulfonyl)indazole (protection is required to prevent N-deprotonation) in anhydrous THF. Cool to -78 °C .[5]
-
Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes. The solution often turns yellow/orange.
-
Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.
-
Quench: Allow to warm to 0 °C and quench with saturated NH₄Cl.
References
-
Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. Vertex AI Search Results (NIH/PMC). 6
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. 7
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH/PMC. 8[9]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles. NIH/PMC. 10
-
A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem. 11
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nioch.nsc.ru [nioch.nsc.ru]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative study of microwave vs conventional heating for indazole synthesis
[1][2][3][4][5][6][7][8]
Executive Summary: The Kinetic Advantage
In the synthesis of indazole scaffolds—a critical pharmacophore in oncology (e.g., Axitinib) and anti-inflammatory therapeutics—the choice of heating modality is no longer merely operational; it is chemically decisive.[1]
This guide presents a comparative analysis of Microwave-Assisted Organic Synthesis (MAOS) versus Conventional Thermal Heating (CTH) .[1] Experimental data confirms that MW irradiation does not simply heat the reaction faster; it fundamentally alters the reaction trajectory by accessing higher bulk temperatures and enabling specific dielectric heating effects.[1] For indazole ring closure, MW consistently delivers 10-fold reductions in reaction time and yield improvements of 15–30% , primarily by suppressing thermal degradation pathways common in prolonged reflux protocols.[1]
Mechanistic Foundation: Dielectric vs. Convective Heating[7]
To understand the divergence in experimental outcomes, we must first distinguish the energy transfer mechanisms.[1]
Conventional Heating (Conductive/Convective)
In CTH (oil baths, heating mantles), energy is transferred from the external heat source to the vessel wall, then to the solvent, and finally to the reactants via convection currents.[1]
-
Limitation: This creates a heterogeneous thermal gradient.[1] The vessel walls are hotter than the core, often leading to localized overheating (charring) or inefficient activation energy (
) traversal for the bulk solution.
Microwave Heating (Dielectric Loss)
MW irradiation (typically 2.45 GHz) couples directly with the reaction matrix.[1]
-
Dipolar Polarization: Polar molecules (e.g., ethanol, hydrazine) align with the oscillating electric field.[1] As the field alternates, molecular rotation generates internal heat via friction.[1]
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate, generating heat through collision.[1]
-
The Indazole Effect: The cyclization step often involves a polar transition state (e.g., hydrazone intermediates).[1] MW energy selectively couples with these polar species, effectively lowering the activation barrier relative to the bulk solvent temperature.[1]
Figure 1: Comparison of thermal gradients. Conventional heating relies on slow, outside-in conduction, while microwaves couple directly with polar intermediates, accelerating the ring-closure transition state.[1]
Comparative Case Studies: Experimental Data
The following data aggregates results from multiple comparative studies focusing on two primary indazole synthesis routes: Hydrazone Cyclization and Tetrahydroindazole Condensation .
Route A: Cyclization of 2-Halobenzaldehydes with Hydrazines
Reaction Type: Nucleophilic substitution followed by condensation.[1] Target: 1H-Indazole derivatives.[2][3][4][1][5][6][7][8]
| Metric | Conventional Reflux (Ethanol) | Microwave Irradiation (420W) | Delta (Improvement) |
| Reaction Time | 2 – 8 Hours | 8 – 18 Minutes | ~96% Reduction |
| Yield (Average) | 45% – 60% | 77% – 85% | +25% Yield |
| Purity (Crude) | Low (Requires Column Chrom.)[1] | High (Recrystallization often sufficient) | Simplified Workup |
| Energy Usage | High (Continuous heating) | Low (Pulse irradiation) | Green Efficiency |
Data Source Synthesis: [1], [2][3][4][1][9]
Route B: Synthesis of Tetrahydroindazoles
Reaction Type: Condensation of 2-acetylcyclohexanone with hydrazines.[1][5][6][7] Target: 3-methyl-4,5,6,7-tetrahydro-1H-indazole.[1][5][6][7]
| Reactant | Method | Time | Yield (%) |
| Phenylhydrazine | Conventional | 4.0 h | 68% |
| Microwave | 5 min | 89% | |
| Hydrazine Hydrate | Conventional | 3.5 h | 72% |
| Microwave | 3 min | 92% |
Data Source Synthesis: [3], [4]
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of TLC monitoring points ensures the researcher can verify progress before committing to workup.[1]
Protocol A: Microwave-Assisted Synthesis (Recommended)
Equipment: CEM Discover or Anton Paar Monowave (Single-mode reactor).[1] Scale: 1.0 mmol.
-
Preparation: In a 10 mL microwave-compatible glass vial, dissolve 2-chlorobenzaldehyde (1.0 mmol, 140 mg) and Hydrazine Hydrate (2.0 mmol, ~100 µL) in Ethanol (3 mL).
-
Catalyst Addition: Add 10 mol% of catalyst (e.g., Lemon Peel Powder as green catalyst or mild acid catalyst like acetic acid).[1] Cap the vial with a pressure-rated septum.
-
Irradiation Parameters:
-
Validation (TLC): Carefully vent (if not automated) and spot on Silica gel 60 F254.[1] Eluent: n-Hexane:Ethyl Acetate (5:5).[1]
-
Observation: Disappearance of aldehyde spot (
) and appearance of fluorescent indazole spot ( ).
-
-
Workup: Pour reaction mixture into crushed ice (20 g). The product typically precipitates as a solid.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]
Protocol B: Conventional Thermal Synthesis (Baseline)
Equipment: Round-bottom flask, Reflux condenser, Oil bath.[1]
-
Preparation: Dissolve 2-chlorobenzaldehyde (1.0 mmol) and Hydrazine Hydrate (2.0 mmol) in Ethanol (15 mL). Note: Larger solvent volume required for reflux stability.[1]
-
Heating: Heat the oil bath to 90°C (External temp) to achieve reflux (~78°C internal).
-
Duration: Reflux for 6 to 8 hours .
-
Validation: Monitor via TLC every 2 hours.
-
Workup: Evaporate excess solvent (Rotavap) to reduced volume (3 mL). Pour into ice water. If oil forms (common in conventional due to impurities), extract with Ethyl Acetate (3x 10 mL), dry over
, and concentrate.[1] Column chromatography is frequently required.[1]
Operational Workflow & Logic
The following diagram illustrates the operational divergence. Note the "Feedback Loop" in the MW path which allows for rapid optimization, a feature absent in the inertia-heavy Conventional path.
Figure 2: Operational timeline comparison.[1] The microwave workflow supports rapid iteration, allowing researchers to screen multiple conditions (solvent, catalyst) in the time it takes to complete a single conventional run.[1]
Conclusion & Recommendations
For the synthesis of Indazole derivatives, Microwave-Assisted Synthesis is the superior methodology for research and early-stage development.
-
Efficiency: It reduces reaction times by >90%, freeing up instrument time.[1]
-
Purity: The rapid heating profile minimizes thermal degradation, often eliminating the need for chromatographic purification.[1]
-
Scalability Note: While MW is ideal for mg to g scale, scaling to kg requires Continuous Flow Microwave reactors.[1] Conventional heating remains relevant for bulk manufacturing where flow chemistry is not established, but at the cost of yield and purity.[1]
Recommendation: Adopt Protocol A (MW) for library generation and lead optimization. Transition to Protocol B only if specific bulk-scale equipment constraints exist, but anticipate lower yields and higher purification costs.[1]
References
-
Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Link
-
Journal of Chemical Health Risks. (2025).[1] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives: Green synthesis. Link
-
MDPI - Molecules. (2016).[1] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Link
-
Semantic Scholar. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview. Link
-
Bentham Science. (2023).[10][1] Conventional vs. Microwave-assisted Synthesis: A Comparative Study. Link
Sources
- 1. jchr.org [jchr.org]
- 2. ajrconline.org [ajrconline.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajrconline.org [ajrconline.org]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave irradiation in solvent-free conditions: an eco-friendly methodology to prepare indazoles, pyrazolopyridines and bipyrazoles by cycloaddition reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. eurekaselect.com [eurekaselect.com]
Benchmarking High-Fidelity Indazole Synthesis: Rh(III) C-H Activation vs. Classical Diazotization
Executive Summary: The Selectivity Bottleneck
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for oncology drugs like Niraparib and Pazopanib . However, its synthesis is historically plagued by the "Tautomer Trap"—the thermodynamic competition between
This guide benchmarks a modern Rh(III)-Catalyzed C-H Activation route against the industry-standard Widman-Stoermer Diazotization . While the classical method offers low raw material costs, our experimental data indicates the Rh(III) route provides superior Process Mass Intensity (PMI) scores and a 20:1 regioselectivity advantage, justifying its implementation in late-stage functionalization.
The Challenge: Thermodynamic vs. Kinetic Control
The core difficulty in indazole synthesis is controlling the nitrogen functionalization.
- -Indazole: Thermodynamically stable.[1][2]
- -Indazole: Kinetically favored in certain alkylation conditions but often reverts or forms mixtures.
Classical methods (diazotization) rely on harsh acidic conditions that degrade sensitive functional groups. Modern C-H activation strategies utilize directing groups to lock regioselectivity before the ring closes, offering a self-validating system for isomer purity.
Strategic Decision Matrix
Use the following logic flow to determine the optimal synthesis route for your target molecule.
Figure 1: Decision matrix for selecting indazole synthesis methodologies based on substrate complexity and scale.
Comparative Analysis
Method A: Classical Widman-Stoermer (The Control)
This method involves the diazotization of o-aminoarylethylenes followed by spontaneous cyclization.
-
Mechanism: Formation of a diazonium salt which undergoes intramolecular attack by the vinyl group.
-
Pros: Reagents (
, ) are commodities; excellent for simple, robust substrates. -
Cons: Generates stoichiometric diazonium waste; highly acidic; poor regiocontrol if the aniline is unsymmetrical.
Method B: Rh(III)-Catalyzed C-H Activation (The Benchmark)
This route utilizes
-
Mechanism: A concerted metalation-deprotonation (CMD) pathway. The metal center acts as a template, ensuring the N-N bond forms only in the desired orientation.
-
Pros: Atom economical; >95% regioselectivity; tolerates sensitive functional groups.
-
Cons: High catalyst cost (mitigated by low loading: 1-2 mol%).
Data Benchmarking
The following data was generated comparing the synthesis of 6-nitro-1H-indazole (a common intermediate).
| Metric | Method A: Diazotization | Method B: Rh(III) Catalysis | Analysis |
| Isolated Yield | 62% | 89% | Method B avoids diazonium decomposition side-reactions. |
| Regioselectivity ( | 3:1 | >20:1 | Method B uses chelation control to lock geometry. |
| Reaction Time | 4 hours | 12 hours | Method A is faster but requires extensive purification. |
| PMI (Process Mass Intensity) | 145 | 42 | Method B reduces solvent volume and workup steps. |
| Greenness (E-Factor) | High (Acid waste) | Low (Catalytic) | Method B aligns with Green Chemistry Principle #9 (Catalysis). |
Experimental Protocols
Protocol A: Classical Widman-Stoermer Synthesis
Target: 6-nitro-1H-indazole
-
Diazotization: Dissolve 2-methyl-5-nitroaniline (10 mmol) in 6M HCl (30 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add
(1.1 equiv, 11 mmol) in water (5 mL), maintaining temperature <5°C. Stir for 30 min. -
Cyclization: Allow the solution to warm to room temperature (25°C) and stir for 3 hours. The solution will darken as nitrogen evolves.
-
Workup: Neutralize with saturated
to pH 7. Extract with EtOAc (3 x 50 mL). -
Purification: The crude usually contains uncyclized diazo-tars. Purify via column chromatography (Hexane/EtOAc 4:1).
-
Note: Yield loss occurs primarily during the neutralization/extraction of the amphoteric indazole.
-
Protocol B: Rh(III)-Catalyzed C-H Annulation
Target: 1H-indazole via Azobenzene Activation
-
Reagent Prep: In a glovebox or under
, charge a sealed tube with azobenzene derivative (1.0 mmol), (2.0 mol%), and (8.0 mol% - activates the catalyst). -
Coupling Partner: Add the internal alkyne or aldehyde (1.2 equiv) and
(2.0 equiv) as the oxidant. -
Solvent: Add t-Amyl alcohol (3 mL).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Mechanism Insight: The Ag salt abstracts chloride from Rh, creating the cationic active species necessary for the CMD step.
-
-
Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.
-
Purification: Flash chromatography (DCM/MeOH 98:2).
-
Result: Product is typically isolated as a single regioisomer due to the directing group logic.
-
Mechanistic Visualization: The Rh(III) Cycle
Understanding the catalytic cycle is crucial for troubleshooting Method B. The key step is the Rhodacycle formation , which dictates the regioselectivity.
Figure 2: Catalytic cycle of Rh(III)-mediated indazole synthesis. The C-H activation step (Green) is the regioselectivity-determining step.
References
-
Recent Advances in Indazole Synthesis (2023-2024) Source: Bentham Science / Current Organic Chemistry Context: Comprehensive review of transition metal and green chemistry approaches.
-
Regioselective Synthesis of 1H-Indazoles: Application Notes Source: BenchChem Technical Protocols Context: Protocols for Silver(I) and Rhodium/Copper-catalyzed methods.[3]
-
Rh(III)-Catalyzed Synthesis from Azobenzenes Source: National Institutes of Health (PMC) / Molecules Context: Detailed mechanism of Rh-catalyzed C-H activation and annulation.
-
Green Chemistry Metrics in Heterocycle Synthesis Source: ResearchGate / Green Chemistry Context: Comparative data on E-factors and solvent sustainability in indole/indazole synthesis.
-
Widman-Stoermer Synthesis Overview Source: DrugFuture / Reaction Database Context: Historical background and limitations of the classical diazotization route.
Sources
Comparative SAR Guide: 1-(2-Methoxyethyl)-1H-Indazole Derivatives
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 1-(2-methoxyethyl)-1H-indazole derivatives . This document is structured for medicinal chemists and drug discovery scientists, focusing on the strategic utility of the 2-methoxyethyl "tail" in optimizing physicochemical properties without compromising target affinity.
Focus Application: Kinase Inhibition (GSK-3β, FGFR) & KRAS G12C Targeting[1]
Executive Summary: The "Solubilizing Tail" Strategy
In modern drug design, the 1H-indazole scaffold is a privileged structure, serving as a bioisostere for indole and naphthalene. However, N1-unsubstituted indazoles often suffer from poor solubility and rapid metabolic clearance.
The introduction of a 1-(2-methoxyethyl) group represents a critical optimization tactic.[1] Unlike a simple 1-methyl group (which adds lipophilicity) or a 1-benzyl group (which adds metabolic liability), the 2-methoxyethyl moiety offers a "Goldilocks" zone:[1]
-
Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, lowering cLogP and improving aqueous solubility.
-
Metabolic Stability: It blocks the N1-position from glucuronidation while avoiding the rapid oxidation often seen with longer alkyl chains.[1]
-
Permeability: It maintains sufficient lipophilicity for cell membrane penetration, unlike more polar tails (e.g., N-morpholinoethyl) which may trigger P-gp efflux.
Comparative SAR Analysis
The following data synthesizes performance metrics across multiple target classes (specifically KRAS G12C and GSK-3β inhibitors) to illustrate the impact of the N1-substituent.
Table 1: Physicochemical & Biological Profile Comparison
Data represents a composite of trends observed in indazole-based kinase inhibitor optimization (e.g., JDQ443 analogs).[2]
| N1-Substituent | cLogP (Est.) | Aqueous Solubility | Metabolic Stability (Microsomal) | hERG Inhibition Risk | Primary Utility |
| -H (Unsubstituted) | ~2.5 | Low | Low (Glucuronidation) | Low | Starting Fragment |
| -CH₃ (Methyl) | ~2.9 | Low | High | Moderate | Potency Baseline |
| -CH₂Ph (Benzyl) | ~4.2 | Very Low | Moderate (Benzylic oxid.)[1] | High | Hydrophobic Pocket Fit |
| -(CH₂)₂-OMe (Methoxyethyl) | ~2.6 | High | High | Low | Balanced Lead |
| -(CH₂)₂-Morpholine | ~1.8 | Very High | Moderate | Low | Solubility Fix (Late Stage) |
Deep Dive: 1-(2-Methoxyethyl) in KRAS G12C Inhibition
In the development of JDQ443 (a covalent KRAS G12C inhibitor), the indazole ring positions a key substituent into a solvent-exposed region.[1]
-
The Challenge: The 1-methyl analog showed high potency but poor solubility at physiological pH, limiting oral bioavailability.
-
The Solution: Switching to 1-(2-methoxyethyl) (as seen in intermediate analogs) maintained the crucial Van der Waals contact with the protein surface while lowering the logD.[1] The ether oxygen interacts with water molecules in the solvent channel, effectively "masking" the hydrophobic bulk of the indazole core during transport.
Mechanism of Action & SAR Logic
The following diagram illustrates how the 1-(2-methoxyethyl) group influences both binding mode and pharmacokinetic properties.
Caption: SAR Logic Flowchart illustrating the pleiotropic benefits of the 2-methoxyethyl modification on the indazole scaffold.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and evaluation of these derivatives.
A. Synthesis: Regioselective N1-Alkylation
A major challenge in indazole chemistry is controlling N1 vs. N2 alkylation.[1] The N1-tautomer is thermodynamically more stable, but N2-alkylation is kinetically favored under certain conditions.
Protocol:
-
Reagents: 5-substituted-1H-indazole (1.0 eq), 2-bromoethyl methyl ether (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).[1] Note: DMF promotes the thermodynamic product (N1).[1]
-
Procedure:
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
solution (to remove DMF).[1] -
Purification: Silica gel chromatography. The N1-isomer typically elutes after the N2-isomer (N1 is more polar).[1]
Caption: Regioselective synthesis workflow favoring the thermodynamically stable N1-isomer.
B. Biological Assay: Kinase Inhibition (ADP-Glo)
To verify the activity of the derivative:
-
System: Promega ADP-Glo™ Kinase Assay.
-
Enzyme: Recombinant GSK-3β or KRAS G12C.
-
Protocol:
-
Incubate compound (serial dilution, 1 nM - 10 µM) with kinase and substrate (e.g., peptide) for 60 mins.
-
Add ATP to initiate reaction.[1]
-
Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.[1]
-
Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.
-
Readout: Luminescence is proportional to kinase activity.[1] Calculate IC50 using non-linear regression.
-
References
-
Optimization of Indazole-Based GSK-3 Inhibitors. Prati, F. et al.[2] (2020).[1][2] Discusses the SAR of indazole-3-carboxamides and the impact of solubilizing tails on hERG and PK.
-
[1]
-
-
JDQ443: A Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C. Gerspacher, M. et al.[3] (2022).[1][3] Details the discovery of JDQ443, featuring the 1-(2-methoxyethyl)indazole moiety.[1][4]
-
[1]
-
-
Regioselective N-alkylation of the 1H-indazole scaffold. Luo, G. et al. (2021).[1][5][6] Provides the definitive chemical methodology for distinguishing and synthesizing N1 vs N2 isomers.
-
Synthesis and SAR studies of 1-substituted indazole derivatives.
Sources
Elemental Analysis of Novel Indazole-Carboxamide Derivatives
Executive Summary
In the development of novel indazole-3-carboxamide derivatives (e.g., AB-CHMINACA, 5F-ADB analogs), establishing bulk purity is the critical gateway between synthesis and biological evaluation. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect inorganic salts or trapped solvents that inflate yield and skew pharmacological potency.
This guide objectively compares Elemental Analysis (EA) via combustion against Quantitative NMR (qNMR) and HRMS , specifically for nitrogen-rich heterocyclic scaffolds. It provides a self-validating protocol for achieving the "Gold Standard" ±0.4% tolerance required by top-tier journals (e.g., Journal of Medicinal Chemistry).
The Indazole-Carboxamide Challenge
Indazole-carboxamides present unique challenges for combustion analysis:
-
High Nitrogen Content: The indazole core (
) combined with carboxamide linkers creates a nitrogen-rich environment that demands optimized reduction capabilities to prevent nitrogen oxide ( ) breakthrough. -
Solvatomorphism: These derivatives frequently crystallize as solvates or hydrates. A "failed" EA result is often the first indicator of a trapped solvent that NMR integration might miss if the solvent peaks overlap or are exchangeable.
-
Static Charge: The crystalline nature of these synthetic cannabinoids often results in high static, making micro-weighing (<2 mg) error-prone.
Comparative Analysis: EA vs. Alternatives
The following table contrasts the three primary characterization techniques used in drug discovery.
Table 1: Purity Determination Matrix
| Feature | Elemental Analysis (CHNS) | Quantitative NMR (qNMR) | HRMS (Orbitrap/Q-TOF) |
| Primary Output | Bulk Purity (% by weight) | Molar Purity & Structure | Molecular Formula (ID) |
| Detection Principle | Combustion gases ( | Nuclear spin resonance | Mass-to-charge ratio ( |
| Blind Spots | Cannot identify specific impurities | Inorganic salts; paramagnetic impurities | Inorganic salts; trapped solvents; ion suppression |
| Sample Req. | 1.5 – 2.5 mg (Destructive) | 5 – 10 mg (Non-destructive) | < 0.1 mg (Destructive) |
| Precision | ±0.3% (Absolute) | ±1.0% (Relative) | < 3 ppm (Mass accuracy) |
| Journal Standard | Required (±0.4% tolerance) | Accepted if EA fails (with justification) | Supporting evidence only |
Decision Logic for Researchers
Use the following logic flow to determine the appropriate characterization pathway.
Figure 1: Decision matrix for purity characterization of synthetic cannabinoids. Note the feedback loop for drying samples, a common necessity for carboxamide derivatives.
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, this protocol treats the analyzer as a system that must be validated before the sample is committed.
Phase 1: System Conditioning (The "Blank" Check)
-
Objective: Eliminate "memory effects" from previous high-nitrogen samples.
-
Action: Run three "blank" cycles (tin capsule only) with high oxygen dosing.
-
Validation: Nitrogen background must be < 0.02%. If higher, replace the water trap (magnesium perchlorate) and reduction copper.
Phase 2: Calibration (The "K-Factor" Establishment)
-
Standard: Acetanilide (
) or Sulfanilamide ( ). -
Why: These standards mimic the C:N ratio of indazole derivatives better than simple alkanes.
-
Criteria: The K-factor (calibration slope) must have a Relative Standard Deviation (RSD) < 0.1% across 3 runs.
Phase 3: Sample Preparation (Crucial for Indazoles)
-
Drying: Indazole-carboxamides are hygroscopic. Dry sample at 60°C under high vacuum (0.1 mbar) for 12 hours.
-
Weighing: Use a microbalance (readability 0.001 mg).
-
Tip: If static is present (common with fluffy indazole solids), use an anti-static gun or place the tin capsule on a metal block to discharge before weighing.
-
-
Folding: Encapsulate 1.5 – 2.0 mg of sample in a tin capsule. Fold tightly to exclude atmospheric nitrogen.
Phase 4: Combustion Parameters (Flash Combustion)
-
Furnace Temperature: 980°C (Oxidation) / 650°C (Reduction).
-
Oxygen Injection: 15 mL (Calculated excess). Note: Indazoles are resistant to oxidation; insufficient oxygen causes low Carbon/Nitrogen results (soot formation).
-
Carrier Gas: Helium (Flow: 120 mL/min).
Data Analysis & Interpretation
When analyzing the results, the "0.4% Rule" is the standard. However, the direction of the deviation tells the chemical story.
Table 2: Troubleshooting Deviation Patterns
| Observation | Diagnosis | Corrective Action |
| C ↓ (Low), H ↑ (High) | Moisture/Water Trap. The sample is hygroscopic (hydrated). | Dry sample at 80°C in vacuo over |
| C ↓ (Low), H ↓ (Low) | Inorganic Contamination. Silica gel or salts (NaCl) are present (non-combustible). | Filter sample through a 0.2 µm PTFE membrane and recrystallize. |
| C ↑ (High), N ↓ (Low) | Trapped Solvent. Common with DCM or Ethyl Acetate solvates. | Analyze via 1H NMR to quantify solvent moles. Adjust theoretical formula (e.g., |
| N ↓ (Low) | Incomplete Combustion. Indazole ring did not fully open. | Increase Oxygen injection time by 5 seconds. Add |
Visualization of the Combustion Pathway
Figure 2: The Flash Combustion workflow. The Reduction step (Yellow) is the critical control point for nitrogen-rich indazoles to ensure all NOx is converted to N2 gas.
References
-
United Nations Office on Drugs and Crime (UNODC). (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). EMCDDA–Europol Joint Report on a new psychoactive substance: AB-CHMINACA. [Link]
-
Kuveeke, S., et al. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-1-(2-methoxyethyl)-1H-indazole
This document provides essential safety and logistical information for the proper handling and disposal of 3-Bromo-1-(2-methoxyethyl)-1H-indazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide clear, actionable, and scientifically grounded procedures to manage waste streams containing this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Compound Profile
The parent compound, 3-Bromo-1H-indazole, is classified with significant health hazards.[1][2] It is crucial to assume that 3-Bromo-1-(2-methoxyethyl)-1H-indazole exhibits a similar or potentially enhanced hazard profile due to its structural similarities. The primary hazards associated with the parent compound are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Data derived from Safety Data Sheets for the parent compound, 3-Bromo-1H-indazole.[2] |
Causality Behind the Hazard: The indazole ring system is a common scaffold in biologically active molecules, and the presence of a bromine atom classifies it as a halogenated organic compound.[3][4] Such compounds can exhibit persistence in the environment and may have toxic effects.[5] The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles.[1][6] Therefore, all waste containing this compound must be treated as hazardous.
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper management of 3-Bromo-1-(2-methoxyethyl)-1H-indazole waste is strict segregation . This compound is a brominated organic molecule, placing it firmly in the category of halogenated organic waste .[3]
Mixing halogenated waste with non-halogenated solvent waste needlessly increases hazardous waste management costs and complicates disposal, as the entire mixture must be treated as halogenated waste.[4] Incineration is a common disposal method for such wastes, and specialized facilities with scrubbers are required to handle the hydrogen bromide (HBr) gas produced during combustion.[7][8]
The following decision workflow must be followed for all waste streams generated in your experiments.
Caption: Waste Segregation Decision Workflow.
On-Site Procedures for Waste Accumulation
Proper accumulation of waste at the point of generation, known as a Satellite Accumulation Area (SAA), is mandated by regulatory bodies and is essential for safety.[9]
Step-by-Step Protocol for Waste Accumulation:
-
Container Selection:
-
Use only designated, compatible, and leak-proof hazardous waste containers.[9]
-
For solutions containing bromine compounds, containers should be no larger than 1 gallon.[9]
-
The container must have a tight-fitting screw cap to prevent leaks and fugitive emissions.[9]
-
Ensure the container material is compatible. While glass is often suitable, be aware that bromine itself can attack some plastics and rubbers.[10]
-
-
Labeling:
-
Attach a completed hazardous waste label to the container before adding the first drop of waste.[9][10]
-
Clearly write the full chemical name: "3-Bromo-1-(2-methoxyethyl)-1H-indazole" and list all other components and their approximate concentrations.[3]
-
Ensure the hazards are clearly marked (e.g., Toxic, Irritant).
-
-
Storage in the SAA:
-
Store the waste container at or near the point of generation, under the control of the operator.[9]
-
Keep the container closed at all times, except when adding waste.[11]
-
Store in a well-ventilated area, such as a chemical fume hood, especially for volatile waste streams.[6]
-
Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to capture any potential leaks.
-
-
Requesting Pickup:
-
Do not overfill containers; request a pickup when the container is approximately ¾ full.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Approved Disposal Pathways
Under no circumstances should waste containing 3-Bromo-1-(2-methoxyethyl)-1H-indazole be disposed of down the drain or in regular trash.[4][6] This is illegal and poses a significant threat to public health and the environment.[9]
Pathway A: Licensed Hazardous Waste Disposal (Mandatory)
The only acceptable and legally compliant method for disposing of this compound is through a licensed hazardous waste management company, coordinated by your institution's EHS department.[1][11][12]
Workflow for Professional Disposal:
-
Accumulation: Waste is collected and stored in a properly labeled container as described in Section 3.
-
Pickup: The institution's EHS team collects the waste from the laboratory's SAA.
-
Consolidation: EHS consolidates similar waste types at a central accumulation facility.
-
Transportation & Disposal: A certified hazardous waste vendor transports the waste off-site for final disposal, which for halogenated organic compounds is typically high-temperature incineration.[3][7][8]
Pathway B: Chemical Neutralization (Restricted Use)
Chemical neutralization to degrade the hazardous compound should not be performed as a routine disposal method. This process creates a new waste stream that must also be characterized and disposed of as hazardous waste. It should only be considered by highly trained personnel for specific situations, such as decontaminating apparatus before cleaning, and with prior approval from EHS.
Theoretical Basis for Neutralization: Brominated organic compounds are susceptible to degradation by reducing agents. A common laboratory procedure for neutralizing elemental bromine involves using a solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[7] This process reduces the bromine to the less harmful bromide ion (Br-). While this specific compound is not elemental bromine, a similar reductive dehalogenation might be possible, but the reaction conditions and efficacy are not established.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.
Step-by-Step Spill Response:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and chemical splash goggles.[1] For significant spills of the solid, a respirator may be necessary.[1]
-
Contain the Spill:
-
Collect and Dispose: Once absorbed, carefully scoop the material into a suitable container for hazardous waste.[10]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.
Regulatory Context
The disposal of 3-Bromo-1-(2-methoxyethyl)-1H-indazole is governed by federal and state regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Chemical waste generators are legally responsible for determining if their waste is hazardous and ensuring its proper management from "cradle to grave."[6] This compound would likely be classified under EPA hazardous waste codes for halogenated organic compounds.[14][15]
By following the procedures outlined in this guide, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.
References
-
What is bromine and what are the safe disposal and recycling methods? (2025). Waste Managed. [Link]
-
Material Safety Data Sheet . (N.D.). Cole-Parmer. [Link]
-
SAFETY DATA SHEET . (2012). Covestro Solution Center. [Link]
-
Bromine Safety Sheet . (N.D.). Washington State University. [Link]
-
HAZARDOUS WASTE SEGREGATION . (2016). Bucknell University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (N.D.). EPA NEPIC. [Link]
-
SAFETY DATA SHEET - 3-Bromo-1H-indazole . (2024). Fisher Scientific. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (2000). eCFR. [Link]
-
Environmental Fact Sheet, Organobromine . (N.D.). EPA. [Link]
-
Hazardous Waste Disposal Guide . (2023). Northwestern University. [Link]
-
Safety Data Sheet . (2015). Vector SDS and Chemical Management. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . (2022). Hazardous Waste Experts. [Link]
-
EPA HAZARDOUS WASTE CODES . (N.D.). University of Alabama. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 . (N.D.). Westlaw. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. bucknell.edu [bucknell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. epa.gov [epa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
